molecular formula C15H12N6 B1631626 1,3,5-tri(1H-imidazol-1-yl)benzene CAS No. 528543-96-6

1,3,5-tri(1H-imidazol-1-yl)benzene

Cat. No.: B1631626
CAS No.: 528543-96-6
M. Wt: 276.3 g/mol
InChI Key: QAPWMCQWTGBLSM-UHFFFAOYSA-N
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Description

1,3,5-tri(1H-imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C15H12N6 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-di(imidazol-1-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPWMCQWTGBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene, a versatile tripodal ligand with significant applications in coordination chemistry, materials science, and drug development. The document delves into the primary synthetic strategies, with a detailed focus on the palladium-catalyzed Buchwald-Hartwig amination, offering a step-by-step protocol for its successful implementation in a laboratory setting. The guide further explores the critical aspects of reaction parameter optimization, purification, and in-depth characterization of the final product, aiming to equip researchers and professionals with the necessary knowledge for its efficient synthesis and application.

Introduction: The Significance of a Tri-Substituted Benzene Core

This compound is a unique organic molecule characterized by a central benzene ring symmetrically substituted with three imidazole moieties. This C3-symmetric structure imparts remarkable coordination capabilities, making it an excellent building block for the construction of metal-organic frameworks (MOFs), catalysts, and advanced organic electronic materials.[1] The nitrogen-rich imidazole rings serve as effective coordination sites for a variety of metal ions, leading to the formation of stable and porous three-dimensional structures. These properties are highly sought after in applications such as gas storage and separation, catalysis, and the development of novel therapeutic agents.[1]

The synthesis of this compound, however, requires a robust and efficient methodology to ensure high yields and purity, which are critical for its subsequent applications. This guide will focus on providing a detailed and practical approach to its synthesis, grounded in established chemical principles.

Synthetic Strategies: Pathways to a Tri-Imidazolyl Benzene

The formation of the crucial C-N bond between the benzene core and the imidazole ring is the cornerstone of the synthesis of this compound. Two primary transition metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine or a heterocyclic compound like imidazole. While effective, it often requires harsh reaction conditions, such as high temperatures, and can sometimes lead to moderate yields.

  • Buchwald-Hartwig Amination: A more contemporary and versatile method, the Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the C-N bond formation.[2][3] This reaction generally proceeds under milder conditions and offers a broader substrate scope and higher functional group tolerance compared to the Ullmann reaction, making it the preferred method for many applications.[3][4]

This guide will provide a detailed protocol for the Buchwald-Hartwig amination, as it represents a more modern and often more efficient route to the target molecule.

The Buchwald-Hartwig Approach: A Detailed Protocol

The synthesis of this compound via the Buchwald-Hartwig amination involves the coupling of 1,3,5-tribromobenzene with imidazole in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-Br(L2)->Ligand_Dissociation -L Ar-Pd(II)-Br(L) Ar-Pd(II)(Br)L Ligand_Dissociation->Ar-Pd(II)-Br(L) Amine_Coordination Imidazole Coordination Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-Br(L)(Im) [Ar-Pd(II)(Br)L(Imidazole)] Amine_Coordination->Ar-Pd(II)-Br(L)(Im) Deprotonation Deprotonation (Base) Ar-Pd(II)-Br(L)(Im)->Deprotonation Ar-Pd(II)-Imidazolide(L) Ar-Pd(II)(Imidazolide)L Deprotonation->Ar-Pd(II)-Imidazolide(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Imidazolide(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-Imidazole Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Reagents Weigh and combine: 1,3,5-tribromobenzene Imidazole Base (e.g., Cs2CO3) Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Solvent Add anhydrous solvent (e.g., Toluene or Dioxane) Reagents->Solvent Inert_Atmosphere Degas the mixture and place under inert atmosphere (e.g., Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 100-120 °C) with stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Upon completion Filtration Filter to remove insoluble salts Cooling->Filtration Extraction Extract with an organic solvent (e.g., Ethyl Acetate) and wash with brine Filtration->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography (Silica gel, e.g., DCM/Methanol gradient) Concentration->Purification Analysis Analyze the purified product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy - Melting Point Purification->Analysis

Figure 2: General experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Eq.
1,3,5-TribromobenzeneC₆H₃Br₃314.801.01.0
ImidazoleC₃H₄N₂68.083.63.6
Palladium(II) AcetatePd(OAc)₂224.500.050.05
XantphosC₃₉H₃₂OP₂578.620.10.1
Cesium CarbonateCs₂CO₃325.824.54.5
Anhydrous TolueneC₇H₈-20 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 mmol, 314.8 mg), imidazole (3.6 mmol, 245.1 mg), cesium carbonate (4.5 mmol, 1.466 g), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times. Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity, then heat to 110 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford this compound as a solid.

Rationale for Experimental Choices
  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl halides.[5] Xantphos, a bidentate ligand, is known to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields.[3]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the imidazole, facilitating its coordination to the palladium center. Its use is common in Buchwald-Hartwig aminations.[5]

  • Solvent: Anhydrous toluene is a suitable high-boiling, non-polar aprotic solvent for this reaction, allowing the reaction to be conducted at the required temperature.[5] Anhydrous conditions are crucial to prevent the deactivation of the catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst decomposition and ensure high catalytic activity.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Expected Characterization Data:

PropertyExpected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₅H₁₂N₆
Molecular Weight 276.30 g/mol [6]
Melting Point >300 °C
¹H NMR Signals corresponding to the protons on the benzene and imidazole rings.
¹³C NMR Signals corresponding to the carbon atoms of the benzene and imidazole rings.
Mass Spectrometry [M+H]⁺ peak at m/z 277.12
IR Spectroscopy Characteristic peaks for C-H, C=C, and C-N stretching vibrations.

For a structurally similar compound, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, the following characterization data has been reported: ¹H NMR (400 MHz, DMSO-d6) δ 7.24–7.52 (m, 6H), δ 7.62–7.92 (m, 6H), 8.9 (s, 3H), 13.2 (s, 3H); ¹³C NMR (100 MHz, DMSO-d6) δ 115.2, 119.2, 122.2, 123.3, 125.5, 131.6, 135.8, 144.2, 159.1.[7] While the exact shifts for this compound will differ, this provides a useful reference.

Conclusion: A Gateway to Advanced Materials

The synthesis of this compound via the Buchwald-Hartwig amination offers a reliable and efficient route to this valuable building block. The detailed protocol and the underlying scientific principles discussed in this guide provide a solid foundation for its successful synthesis in a research or industrial setting. The versatility of this molecule in constructing complex supramolecular architectures and functional materials underscores the importance of a robust and well-understood synthetic methodology. Further exploration and optimization of the reaction conditions can lead to even more efficient and sustainable synthetic processes, paving the way for new discoveries and applications in the field of materials science and beyond.

References

The Strategic Core: A Deep Dive into the Synthesis, Characterization, and Application of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-tri(1H-imidazol-1-yl)benzene (tib) is a rigid, tripodal N-donor ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique C3-symmetric architecture, featuring three imidazole rings directly linked to a central benzene core, provides a pre-organized platform for the construction of well-defined metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. This guide provides a comprehensive technical overview of the synthesis, spectroscopic and structural characterization, thermal properties, and burgeoning applications of this versatile molecular building block.

Introduction: The Architectural Advantage of a Tripodal Ligand

In the rational design of functional materials, the geometry and electronic properties of organic ligands are of paramount importance. This compound distinguishes itself through its planar, rigid structure, which imparts a high degree of predictability to the resulting supramolecular architectures. Unlike more flexible analogues, the constrained nature of tib often leads to the formation of discrete, smaller clusters when coordinated with metal ions[1]. This characteristic is pivotal in the targeted synthesis of materials with specific porosities and catalytic activities. The three imidazole moieties serve as excellent coordination sites for a variety of metal ions, making it a valuable component in the development of advanced materials for gas storage, separation, and heterogeneous catalysis[2]. Furthermore, the imidazole heterocycle is a well-known pharmacophore, suggesting the potential for tib and its derivatives in the design of novel therapeutic agents[2].

Synthesis and Purification: A Meticulous Approach to a Symmetrical Core

The synthesis of this compound typically proceeds via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method facilitates the formation of the C-N bond between the benzene ring and the imidazole moieties.

Optimized Synthesis Protocol

A robust and reproducible synthesis is critical for obtaining high-purity this compound suitable for downstream applications. The following protocol is a culmination of established methodologies for similar N-arylations.

Materials:

  • 1,3,5-tribromobenzene

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), imidazole (3.3 eq), copper(I) iodide (0.3 eq), and potassium carbonate (3.3 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 48-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which is crucial for its catalytic activity.

  • Anhydrous Solvent: The presence of water can lead to side reactions and decrease the yield.

  • Potassium Carbonate: Acts as a base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl halide.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann-type coupling reactions.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for coordination chemistry and other applications.

Comprehensive Characterization of the Core

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the protons of the benzene ring and the three imidazole rings. Due to the C3 symmetry, a singlet for the three equivalent protons on the benzene ring is expected. The imidazole protons should appear as distinct signals.
¹³C NMR Resonances for the carbon atoms of the benzene and imidazole rings. The symmetry of the molecule will result in a simplified spectrum with fewer signals than the total number of carbon atoms.
FTIR Characteristic vibrational bands for C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching within the rings, and C-N stretching.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₂N₆ (276.30 g/mol )[3].
Structural Analysis: X-ray Crystallography
Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability of the compound.

  • TGA: Provides information on the decomposition temperature. This compound is reported to have a decomposition temperature of 303 °C[2][4][5]. This high thermal stability is a desirable characteristic for its use in the synthesis of robust materials.

  • DSC: Can reveal information about phase transitions, such as melting point and glass transitions.

Applications: A Versatile Building Block in Modern Chemistry

The unique structural and electronic properties of this compound make it a valuable ligand in a variety of applications.

Coordination Chemistry and Materials Science

The primary application of this compound is as a tripodal ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers[2]. The three nitrogen donor atoms of the imidazole rings can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. The rigidity of the ligand allows for a degree of control over the resulting topology and porosity of the materials, which are key factors for applications in:

  • Gas Storage and Separation: The porous nature of MOFs derived from this ligand can be exploited for the selective adsorption and storage of gases such as hydrogen and carbon dioxide[2].

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes acting as active sites. The ligand can also influence the catalytic activity by modifying the electronic environment of the metal center[2][6].

Drug Development and Biomedical Research

The imidazole moiety is a common structural motif in many biologically active compounds. This has led to the exploration of this compound and its derivatives in drug design. Its ability to interact with biological molecules makes it a promising candidate for targeting specific biological pathways[2]. While specific examples of its use in anticancer drug research are still emerging, the general strategy involves using the tripodal structure as a scaffold to present pharmacologically active groups in a specific spatial arrangement.

Organic Electronics

There is growing interest in the use of this compound in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs)[2][7]. Its electronic properties can contribute to improved efficiency and stability in these devices. The tripodal design can be functionalized to create star-shaped molecules with favorable charge transport properties, which are crucial for efficient light emission in OLEDs.

Future Outlook

This compound is a molecule with significant untapped potential. Future research will likely focus on the synthesis of novel derivatives with tailored electronic and steric properties to fine-tune the characteristics of the resulting materials. In the realm of materials science, the design of new MOFs with enhanced gas sorption capacities and catalytic efficiencies remains a key objective. In medicinal chemistry, the exploration of this scaffold for the development of targeted therapies is a promising avenue. As our understanding of the structure-property relationships of this versatile building block deepens, so too will its applications in cutting-edge technologies.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis Pathway

Synthesis_Pathway 1,3,5-tribromobenzene 1,3,5-tribromobenzene This compound This compound 1,3,5-tribromobenzene->this compound + Imidazole, CuI, K₂CO₃ DMF, 120-140 °C

Caption: Ullmann condensation for the synthesis of this compound.

Coordination with Metal Ions

Caption: Tripodal coordination of tib to metal centers forming a larger network.

References

An In-depth Technical Guide to the Crystal Structure of 1,3,5-tri(1H-imidazol-1-yl)benzene: A Versatile Tripodal Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of 1,3,5-tri(1H-imidazol-1-yl)benzene, a tripodal N-heterocyclic ligand of significant interest in coordination chemistry, materials science, and drug development. In the absence of a published crystal structure for the pure compound, this guide presents a detailed examination of its molecular conformation and intermolecular interactions within a known co-crystal structure. We will delve into the synthesis, molecular geometry, and the pivotal role of hydrogen bonding and π-stacking interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.

Introduction: The Significance of this compound

This compound is a C3-symmetric organic molecule composed of a central benzene ring substituted at the 1, 3, and 5 positions with imidazole rings. This unique architecture imparts remarkable properties, making it a highly sought-after ligand in supramolecular chemistry and materials science.[1][2][3] The three imidazole moieties act as excellent coordination sites for a variety of metal ions, facilitating the construction of intricate one-, two-, and three-dimensional metal-organic frameworks (MOFs).[4] These MOFs have shown promise in applications such as gas storage, separation, and catalysis.[1]

Beyond its role in MOF synthesis, the electron-rich nature of the imidazole rings and the aromatic core make this compound a valuable component in the development of organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells.[1][2] Furthermore, its ability to engage in specific biological interactions has opened avenues for its exploration in drug design and delivery.[1]

A thorough understanding of the solid-state structure of this molecule is paramount for the rational design of new materials and therapeutics. The spatial arrangement of the imidazole rings relative to the central phenyl group dictates its coordination behavior and the types of intermolecular interactions it can form, which in turn govern the properties of the resulting bulk material.

Synthesis and Crystallization

A Plausible Synthetic Pathway

The following represents a generalized, plausible synthetic route for this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,3,5-Tribromobenzene C Copper(I) catalyst (e.g., CuI) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) A->C Ullmann Condensation B Imidazole B->C D This compound C->D

Figure 1: A generalized workflow for the synthesis of this compound.

Experimental Protocol for Synthesis (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound, based on established Ullmann condensation procedures.

Materials:

  • 1,3,5-tribromobenzene

  • Imidazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), imidazole (3.3 eq), copper(I) iodide (0.3 eq), L-proline (0.6 eq), and potassium carbonate (6.0 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. For this compound, slow evaporation of a solution of the purified compound in a suitable solvent or solvent system would be a primary method to explore. A solvent screen using solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, dichloromethane, and mixtures thereof) would be necessary to identify conditions that promote the growth of high-quality single crystals.

The Crystal Structure: Insights from a Co-crystal

As of the writing of this guide, the crystal structure of pure this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, a co-crystal structure with 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid has been reported, providing invaluable experimental data on the molecule's conformation and its capacity for intermolecular interactions.[5]

Crystallographic Data of the Co-crystal

The co-crystal, identified as this compound–2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid (1/1), has the CCDC deposition number 2359934.[5] The crystallographic data is summarized in the table below.

Parameter Value
Chemical FormulaC₂₃H₁₄Cl₄N₆O₄
Crystal SystemTriclinic
Space GroupP-1 (No. 2)
a (Å)9.044(2)
b (Å)11.340(2)
c (Å)11.812(3)
α (°)95.470(17)
β (°)105.46(2)
γ (°)90.084(18)
Volume (ų)1161.8(5)
Z2
Temperature (K)296
Rgt(F)0.0914
wRref(F²)0.2547

Table 1: Crystallographic data for the co-crystal of this compound and 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid.[5]

Molecular Conformation

Within the co-crystal structure, the this compound molecule adopts a non-planar, propeller-like conformation. The three imidazole rings are twisted out of the plane of the central benzene ring. This twisting is a common feature in such multi-substituted aromatic systems, arising from the need to minimize steric hindrance between adjacent substituents. The dihedral angles between the planes of the imidazole rings and the central benzene ring are a key descriptor of this conformation. While the exact angles for this specific structure require access to the full crystallographic information file (CIF), they are expected to be significant, preventing the molecule from being fully planar. This non-planar conformation has profound implications for the molecule's packing in the solid state and its ability to form three-dimensional networks.

Intermolecular Interactions: The Driving Force of the Co-crystal Assembly

The formation of the co-crystal is driven by specific and directional intermolecular interactions, primarily strong hydrogen bonds. In this structure, the acidic protons of the carboxylic acid groups on 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid form strong O–H···N hydrogen bonds with the basic nitrogen atoms of the imidazole rings of this compound.[5] This interaction is a classic example of supramolecular synthon formation, where a robust and predictable interaction motif guides the assembly of the crystal lattice.

G cluster_A This compound cluster_B 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid cluster_interaction Primary Interaction A Imidazole Nitrogen (H-bond acceptor) C O-H···N Hydrogen Bond A->C B Carboxylic Acid Proton (H-bond donor) B->C

Figure 2: The key hydrogen bonding interaction in the co-crystal.

The analysis of the co-crystal reveals a one-dimensional framework held together by these O–H···N hydrogen bonds.[5] This demonstrates the potent ability of the imidazole nitrogen atoms to act as reliable hydrogen bond acceptors, a crucial feature for its use in crystal engineering and in biological systems where hydrogen bonding plays a pivotal role.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of the two component molecules are also likely to contribute to the overall stability of the crystal lattice. The propeller-like conformation of this compound allows for efficient packing and the potential for offset or slipped-stacking arrangements with the tetrachlorobenzene-dicarboxylic acid molecules.

Physicochemical Properties and Their Structural Basis

The structural features of this compound give rise to several key physicochemical properties.

Property Value/Description Structural Rationale
Molecular Formula C₁₅H₁₂N₆[1]-
Molecular Weight 276.3 g/mol [1]-
Appearance White to orange to green crystalline powder[1]The color may depend on the level of purity and the presence of trace impurities.
Melting Point 303 °C (decomposes)[1]The high melting point suggests a stable crystal lattice with significant intermolecular forces.
Solubility Generally soluble in polar organic solvents like DMSO.The presence of six nitrogen atoms allows for hydrogen bonding with protic solvents.
Coordination Ability Acts as a tripodal ligand for metal ions.[1][2]The three imidazole nitrogen atoms are spatially distributed to coordinate with a central metal ion or bridge multiple metal centers.

Table 2: Key physicochemical properties of this compound.

The high thermal stability, as indicated by the high decomposition temperature, is consistent with a molecule that can form a well-packed crystal lattice with strong intermolecular interactions. The ability of the imidazole rings to rotate around the C-N bonds provides some conformational flexibility, which can be advantageous in forming stable complexes with a variety of metal ions having different coordination geometries.

Applications and Future Directions

The unique structural and electronic properties of this compound make it a versatile platform for a range of applications.

  • Metal-Organic Frameworks (MOFs): As a tripodal linker, it is instrumental in the design of porous MOFs for gas storage (e.g., CO₂, H₂), separation, and heterogeneous catalysis.[1][6] The open nitrogen sites on the imidazole rings can be further functionalized or can act as basic catalytic sites.

  • Organic Electronics: Its aromatic nature and defined electronic structure make it a candidate for use as a host material or as a component in charge-transport layers in OLEDs and other organic electronic devices.[1][2]

  • Drug Development: The imidazole moiety is a common feature in many pharmaceuticals. The tripodal arrangement of these rings in this compound presents a unique scaffold that could be explored for its interaction with biological targets, such as enzymes or receptors.[1]

The lack of a crystal structure for the pure compound represents a clear gap in the current state of knowledge. Future research should focus on elucidating this structure to provide a more complete understanding of its solid-state properties. Furthermore, the synthesis of derivatives of this compound, with functional groups appended to the imidazole or benzene rings, could lead to the development of new materials with tailored properties.

Conclusion

This compound is a molecule of significant fundamental and applied interest. While the crystal structure of the pure compound remains to be determined, the analysis of its co-crystal with 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid provides critical insights into its non-planar, propeller-like conformation and its propensity to form strong and directional intermolecular hydrogen bonds. This structural understanding, coupled with its known synthetic accessibility and versatile properties, solidifies its importance as a key building block for the next generation of advanced materials and therapeutics. The elucidation of the crystal structure of the pure ligand is a logical and necessary next step to unlock its full potential.

References

An In-depth Technical Guide to 1,3,5-tri(1H-imidazol-1-yl)benzene: A Core Ligand for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3,5-tri(1H-imidazol-1-yl)benzene, a pivotal tripodal N-heterocyclic ligand. Designed for researchers, chemists, and material scientists, this document delves into the molecule's fundamental properties, synthesis strategies, characterization, and its significant applications in the rational design of advanced materials, particularly Metal-Organic Frameworks (MOFs).

Core Molecular Profile

This compound is a highly symmetrical aromatic compound distinguished by a central benzene ring substituted at the 1, 3, and 5 positions with imidazole rings linked via nitrogen atoms. This specific arrangement results in a rigid, planar, and tridentate ligand structure, making it an exceptional building block in coordination chemistry.[1][2]

Molecular Formula and Weight

The foundational quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂N₆[Chem-Impex][3]
Molecular Weight 276.30 g/mol [Chem-Impex][3]
CAS Number 528543-96-6[Chem-Impex][3]
Appearance White to light yellow/green powder[TCI Chemicals][4]
Synonyms 1,1',1''-Benzene-1,3,5-triyltri(1H-imidazole)[TCI Chemicals][4]

Strategic Importance in Material Science and Drug Development

The unique C₃-symmetric architecture of this compound imparts specific functionalities that are highly sought after in several advanced scientific fields.

  • Coordination Chemistry and MOFs: The primary application lies in its role as a tripodal organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][2] The three imidazole groups provide divergent coordination sites that can bind to metal ions, leading to the formation of stable, porous, three-dimensional networks.[2] Its rigidity, compared to more flexible ligands like 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene, often results in the formation of discrete, smaller metal clusters rather than extended 2D or 3D frameworks.[5] This property allows for precise control over the final supramolecular architecture. These materials are heavily researched for applications in gas storage, separation, and heterogeneous catalysis.[1]

  • Catalysis: The imidazole moieties can act as effective ligands in catalytic systems, coordinating with transition metals to enhance reaction rates and selectivity in various organic transformations.[1]

  • Organic Electronics: The compound's conjugated π-system and stable structure have led to its investigation in organic electronics. It shows promise in the fabrication of components for organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where its electronic properties can contribute to improved device efficiency and stability.[1]

  • Biomedical Research: While less explored, the ability of the imidazole rings to interact with biological molecules and coordinate with metal ions present in biological systems suggests potential applications in drug design and the development of targeted therapeutic agents.[1]

Synthesis and Characterization

Proposed Synthetic Workflow: Ullmann-type C-N Coupling

The most logical approach for constructing the C-N bond between the benzene core and the imidazole rings is a copper-catalyzed Ullmann condensation or a related N-arylation reaction. This method is a standard for forming bonds between aryl halides and N-heterocycles.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Reaction & Workup A 1,3,5-Tribromobenzene F Heat under Inert Atmosphere (e.g., 120-150 °C) A->F B Imidazole (3.3 eq.) B->F C Copper(I) Iodide (CuI) (Catalyst) C->F D Potassium Carbonate (K₂CO₃) (Base) D->F E N,N-Dimethylformamide (DMF) (Solvent) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I This compound (Final Product) H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a theoretical representation based on established chemical principles for Ullmann-type reactions. It has not been experimentally validated from the available literature and must be optimized for safety and efficacy before use.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq.), imidazole (3.3 eq.), copper(I) iodide (0.15 eq.), and potassium carbonate (4.0 eq.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Heating: Place the flask in a preheated oil bath at 140 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,3,5-tribromobenzene) is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Characterization Data (Expected)

While specific, published spectra for this compound are not available, the expected signals from standard characterization techniques can be predicted.

TechniqueExpected Observations
¹H NMR Due to the molecule's C₃ symmetry, a simple spectrum is expected. Protons on the central benzene ring should appear as a singlet. The three distinct protons on each equivalent imidazole ring should also be observable, likely as three separate signals (singlets or narrow multiplets).
¹³C NMR The spectrum should reflect the molecular symmetry, showing only two signals for the central benzene ring carbons and three distinct signals for the carbons of the equivalent imidazole rings.
FTIR Characteristic peaks would include C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the benzene and imidazole rings, and C-N stretching bands. The absence of an N-H stretching band (typically broad, above 3100 cm⁻¹) would confirm the attachment at the N-1 position of the imidazole.
Mass Spec The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (approx. 276.11 Da for the exact mass).

Conclusion and Future Outlook

This compound stands as a fundamental building block in the field of supramolecular chemistry and materials science. Its rigid, tripodal geometry provides a predictable and robust platform for the construction of complex, functional materials. The primary utility as a ligand for MOFs continues to drive research into new materials for gas separation, storage, and catalysis. Future research efforts will likely focus on incorporating this ligand into novel electronic and biomedical applications, leveraging its unique electronic properties and potential for biological interaction. The development and publication of a standardized, high-yield synthesis protocol would significantly benefit the research community by making this versatile compound more accessible.

References

An In-depth Technical Guide to the Spectroscopic Properties of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,3,5-tri(1H-imidazol-1-yl)benzene, a versatile tripodal N-heterocyclic ligand. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound, with the chemical formula C₁₅H₁₂N₆ and a molecular weight of 276.30 g/mol , is a molecule of significant interest in coordination chemistry and materials science.[1] Its C₃-symmetric structure, featuring three imidazole rings linked to a central benzene core, makes it an excellent tripodal ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and functional materials.[2][3] These materials have shown promise in applications ranging from gas storage and separation to catalysis and luminescent sensing. A thorough understanding of the spectroscopic signature of this ligand is paramount for its unambiguous identification, purity assessment, and for studying its coordination behavior.

This guide presents a detailed analysis of the expected spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra, this guide leverages high-quality, computationally predicted data alongside established principles of spectroscopic interpretation for N-aryl imidazoles. This approach provides a robust framework for researchers working with this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, a variation of the Ullmann condensation. This method provides a reliable route to the target compound in good yields.

Experimental Protocol: Copper-Catalyzed N-Arylation

  • Materials: 1,3,5-tribromobenzene, imidazole, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent), imidazole (3.3 equivalents), CuI (0.3 equivalents), the chosen ligand (0.6 equivalents), and the base (6 equivalents).

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at an elevated temperature (typically 110-150 °C) for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford this compound as a crystalline solid.

Rationale for Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst.

  • A slight excess of imidazole is used to ensure the complete reaction of the tribromobenzene.

  • The ligand is essential to stabilize the copper catalyst and facilitate the C-N bond formation.

  • A strong base is required to deprotonate the imidazole, making it a more potent nucleophile.

  • High temperatures are necessary to overcome the activation energy of the C-N coupling reaction.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 1,3,5-Tribromobenzene reaction N-Arylation Reaction (110-150 °C, 24-48 h) start1->reaction start2 Imidazole start2->reaction start3 CuI (Catalyst) start3->reaction start4 Ligand start4->reaction start5 Base start5->reaction start6 Solvent start6->reaction workup1 Cooling reaction->workup1 workup2 Extraction workup1->workup2 workup3 Washing workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Column Chromatography or Recrystallization workup4->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on computational predictions and established principles for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra will provide key information about the number and connectivity of the protons and carbon atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Singlet3HH2 (Imidazolyl)
~7.5 - 7.7Singlet3HH2'/H6' (Phenyl)
~7.3 - 7.5Singlet3HH4'/H5' (Imidazolyl)
~7.1 - 7.3Singlet3HH4 (Phenyl)
~7.0 - 7.2Singlet3HH5/H4 (Imidazolyl)

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~138 - 140C1'/C3'/C5' (Phenyl)
~135 - 137C2 (Imidazolyl)
~130 - 132C4 (Imidazolyl)
~118 - 120C5 (Imidazolyl)
~115 - 117C2'/C4'/C6' (Phenyl)

Interpretation:

  • The high symmetry of the molecule (C₃) results in a relatively simple NMR spectrum.

  • ¹H NMR: Four distinct signals are expected in the aromatic region. The most downfield signal corresponds to the proton at the C2 position of the imidazole ring due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the central benzene ring will appear as two singlets. The remaining two signals correspond to the protons at the C4 and C5 positions of the imidazole rings.

  • ¹³C NMR: Five signals are expected. The carbon atoms of the central benzene ring directly attached to the imidazole rings will be the most downfield among the phenyl carbons. The C2 carbon of the imidazole ring will also be significantly downfield. The remaining signals correspond to the other carbon atoms in the imidazole and benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the imidazole moieties.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3200MediumC-H stretching (aromatic and imidazolyl)
1600 - 1620MediumC=C stretching (benzene ring)
1480 - 1520StrongC=N stretching (imidazole ring)
1400 - 1450MediumC=C stretching (imidazole ring)
1050 - 1150StrongIn-plane C-H bending (aromatic and imidazolyl)
800 - 900StrongOut-of-plane C-H bending (1,3,5-trisubstituted benzene)
650 - 750StrongRing bending (aromatic and imidazolyl)

Interpretation:

  • The presence of sharp peaks in the 3100-3200 cm⁻¹ region confirms the presence of aromatic and heteroaromatic C-H bonds.

  • The characteristic C=C stretching vibrations of the benzene ring and the C=N and C=C stretching vibrations of the imidazole rings will be observed in the 1400-1620 cm⁻¹ region.

  • A strong band in the 800-900 cm⁻¹ region is indicative of the 1,3,5-trisubstitution pattern of the central benzene ring.

Diagram of the Spectroscopic Analysis Workflow:

G cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir uvvis UV-Vis Spectroscopy sample->uvvis ms Mass Spectrometry sample->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data uvvis_data Absorption Maxima uvvis->uvvis_data ms_data Mass-to-Charge Ratios ms->ms_data interpretation Structural Elucidation, Functional Group Analysis, Electronic Transitions, Fragmentation Pattern nmr_data->interpretation ir_data->interpretation uvvis_data->interpretation ms_data->interpretation structure Molecular Structure Confirmation interpretation->structure

References

1H NMR spectrum of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-tri(1H-imidazol-1-yl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TIB) is a tripodal N-donor ligand of significant interest in the development of metal-organic frameworks (MOFs), catalysis, and advanced materials for drug delivery and organic electronics.[1] Its unique C₃-symmetric structure provides a rigid and well-defined coordination environment. Accurate structural confirmation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of TIB, detailing the theoretical basis for signal assignment, a practical protocol for data acquisition, and an exploration of factors that can influence the spectral output.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The molecular structure of this compound is characterized by a high degree of symmetry. A central benzene ring is symmetrically substituted at the 1, 3, and 5 positions with 1H-imidazol-1-yl groups.[2] This C₃ rotational symmetry is the dominant factor governing the appearance of its ¹H NMR spectrum, leading to a much simpler spectrum than the total number of protons (12) might suggest.

Due to this symmetry:

  • All three protons on the central benzene ring are chemically and magnetically equivalent.

  • The three imidazole rings are equivalent.

  • Consequently, the corresponding protons on each imidazole ring (H2', H4', and H5') are equivalent to their counterparts on the other two rings.

This results in the expectation of only four distinct proton signals in the spectrum.

Figure 1: Molecular structure of this compound with proton environments labeled.
Signal Assignment and Chemical Shift Prediction

The chemical shift (δ) indicates the electronic environment of a proton. Protons in electron-poor environments are "deshielded" and resonate at a higher chemical shift (further downfield).[3]

  • Aromatic Protons (HA): Protons directly attached to a benzene ring typically resonate in the range of δ 6.5–8.0 ppm.[4] This significant downfield shift is due to the magnetic anisotropy created by the ring current of the delocalized π-electrons. In TIB, the three HA protons are equivalent. Each is situated between two imidazole-substituted carbons, so they lack adjacent proton neighbors, leading to the prediction of a singlet integrating to 3H . The imidazole rings are electron-withdrawing, which should shift this signal to the lower end of the typical aromatic range.

  • Imidazole H2' Proton: This proton is positioned between two electronegative nitrogen atoms, making it the most deshielded proton on the imidazole ring. In a deuterated chloroform solution, the H2 proton of unsubstituted imidazole appears at δ 7.73 ppm.[5] A similar downfield shift is expected for H2' in TIB. It has no adjacent protons, so it should appear as a singlet (or a narrow triplet due to small long-range coupling to H4'/H5') integrating to 3H .

  • Imidazole H4' and H5' Protons: In unsubstituted imidazole, the H4 and H5 protons are equivalent and resonate at δ 7.15 ppm.[5] In TIB, the connection to the benzene ring at the N1 position breaks this equivalence. H4' and H5' are adjacent to each other and will therefore exhibit spin-spin coupling. They are expected to appear as two distinct signals, each integrating to 3H . Typically, for imidazole systems, they appear as doublets or triplets with small coupling constants (J ≈ 1-2 Hz).

Predicted Spectral Data Summary

The anticipated ¹H NMR data for TIB is summarized below. The exact chemical shifts can vary depending on the solvent and concentration used.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
HA ~7.5 - 7.8Singlet (s)3HN/AEquivalent, symmetrically positioned benzene protons.[6]
H2' ~7.8 - 8.2Singlet (s)3HN/ADeshielded proton between two N atoms.[5]
H4' ~7.2 - 7.5Triplet (t) or Doublet (d)3H~1.5Imidazole proton adjacent to H5'.
H5' ~7.2 - 7.5Triplet (t) or Doublet (d)3H~1.5Imidazole proton adjacent to H4'.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Acquiring a clean, high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol provides a robust methodology for TIB.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

      • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for initial characterization. For studies involving potential hydrogen bonding or for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Note that solvent choice can significantly impact chemical shifts.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to δ 0.00 ppm is required. Modern spectrometers can also reference to the residual solvent peak.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument calibrations: locking onto the deuterium signal of the solvent and shimming the magnetic field to maximize homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees (to balance signal intensity with shorter relaxation delays).

      • Spectral Width: A range covering approximately -2 to 12 ppm is standard.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

      • Number of Scans: 8 to 64 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the signals and normalize the values to represent the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg TIB dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve lock Lock & Shim dissolve->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Spectral Analysis & Assignment integrate->analysis

Figure 2: Standard workflow for acquiring and processing the ¹H NMR spectrum of TIB.

Advanced Considerations for Drug Development Professionals

Solvent and Protonation Effects

The chemical shifts of imidazole protons are particularly sensitive to their environment.[7]

  • Hydrogen Bonding: In protic or hydrogen-bond-accepting solvents like DMSO-d₆, the imidazole proton signals may shift compared to those in a less interactive solvent like CDCl₃.

  • Protonation: If the sample is acidic, protonation can occur at one of the imidazole N3' atoms. This would break the molecule's C₃ symmetry, leading to a much more complex spectrum with potentially 12 unique proton signals. Observing the predicted simple four-signal spectrum is strong evidence of the neutral, non-protonated form.

Interaction with Metal Ions

TIB is frequently used as a ligand to form complexes with metal ions.[1] Coordination to a metal center, such as Co(III), Zn(II), or Cu(II), will induce significant changes in the ¹H NMR spectrum.[8] This is typically observed as a downfield shift of the imidazole proton signals due to the σ-electron-withdrawing effect of the metal ion.[8] NMR can thus be a powerful tool to monitor the formation of these complexes and to probe the ligand-metal interaction, which is a critical aspect in the design of MOFs for drug delivery or catalysis.

Conclusion

The ¹H NMR spectrum of this compound is a definitive fingerprint of its unique, highly symmetric structure. A correct interpretation, revealing four signals with a 3:3:3:3 integration ratio, provides unambiguous confirmation of its identity. For researchers in materials science and drug development, a thorough understanding of this spectrum is the first step in quality control, reaction monitoring, and studying the interactions of this versatile molecule in more complex systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 1,3,5-tri(1H-imidazol-1-yl)benzene Ligand

This guide provides a comprehensive technical overview of the thermal stability of the this compound ligand, a critical parameter for its application in the synthesis of robust metal-organic frameworks (MOFs) and other advanced materials. As a Senior Application Scientist, this document synthesizes established data with practical insights to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction: The Significance of this compound

This compound is a tripodal N-donor ligand that has garnered significant interest in coordination chemistry and materials science.[1] Its rigid, planar benzene core and three radially distributed imidazole functionalities make it an exceptional building block for the construction of highly ordered, porous materials such as MOFs.[2] The thermal stability of this ligand is a paramount consideration, as it directly influences the operational temperature range and overall robustness of the resulting supramolecular structures. A ligand that decomposes at a low temperature will invariably limit the applications of the final material, particularly in areas such as gas storage, catalysis, and drug delivery, where thermal stress is a common operational hazard.

Physicochemical Properties

A foundational understanding of the ligand's basic properties is essential before delving into its thermal behavior.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂N₆[3][4]
Molecular Weight 276.30 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 303 °C (decomposition)[3]
CAS Number 528543-96-6[3]

Synthesis and Characterization

Illustrative Synthesis of a Structurally Related Ligand

The synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene involves the condensation of o-phenylenediamine and trimesic acid in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures.[5] This reaction exemplifies a common strategy for forming imidazole rings fused to aromatic systems.

Experimental Protocol: Synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene [5]

  • Reagent Preparation: In a 100 mL round-bottom flask, add trimesic acid (4.0 g, 0.019 mol) to polyphosphoric acid (50 mL).

  • Addition of Amine: To this solution, add o-phenylenediamine (7.2 g, 0.067 mol).

  • Reaction: Heat the reaction mixture to 230 °C and maintain this temperature for 12 hours under a nitrogen atmosphere.

  • Precipitation: After cooling, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the crude product.

  • Neutralization and Isolation: Neutralize the suspension with a 20% sodium bicarbonate solution. Collect the resulting brown precipitate by centrifugation at 4000 rpm.

  • Purification: Recrystallize the solid from methanol to yield a white solid.

Characterization of this compound

Full characterization is crucial to confirm the identity and purity of the synthesized ligand. Based on the structure and analogous compounds, the following spectral data are expected:

  • ¹H NMR: Resonances corresponding to the protons on the benzene ring and the imidazole rings. The symmetry of the molecule would lead to a simplified spectrum.

  • ¹³C NMR: Signals for the carbon atoms of the benzene and imidazole rings.

  • FTIR: Characteristic vibrational bands for C-H, C=C, and C-N bonds of the aromatic and imidazole rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

While specific spectra for this compound are not readily published, the data for 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene can serve as a reference for the expected peak positions and patterns.[5]

Thermal Stability Assessment

The thermal stability of this compound is most effectively evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures and the nature of the degradation process.

Decomposition Temperature

Multiple supplier sources report a decomposition temperature of approximately 303 °C for this compound.[3] This temperature represents the onset of significant mass loss due to the thermal breakdown of the molecule.

Inferred Thermal Behavior from Metal-Organic Frameworks

The thermal stability of the ligand can also be inferred from the TGA data of MOFs synthesized using this ligand. For instance, in a study of MOFs based on the related 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene ligand, the decomposition of the chelated imidazolium moieties was observed in the range of 300-500 °C for a copper-based MOF, 500-650 °C for an aluminum-based MOF, and 400-600 °C for a chromium-based MOF.[5] This suggests that the coordination of the ligand to a metal center can, in some cases, enhance its thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized, self-validating protocol for assessing the thermal stability of this compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound ligand into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).

Visualizing the Experimental Workflow

The logical flow of synthesizing and characterizing the thermal stability of the ligand is crucial for experimental success.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_thermal_analysis Thermal Stability Assessment synthesis Ligand Synthesis purification Recrystallization synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms tga Thermogravimetric Analysis (TGA) purification->tga data_analysis Data Analysis (TGA Curve) tga->data_analysis

Caption: Experimental workflow for synthesis, characterization, and thermal analysis.

Decomposition Pathway and Mechanism

The thermal decomposition of imidazole-containing compounds generally proceeds through the cleavage of the C-N and C-C bonds within the imidazole ring. For this compound, the decomposition is likely initiated by the homolytic cleavage of the N-C bond connecting the imidazole ring to the central benzene ring, leading to the formation of radical species. These radicals can then undergo further fragmentation and rearrangement, ultimately leading to the evolution of volatile products such as HCN, NH₃, and various hydrocarbons, leaving behind a carbonaceous residue at higher temperatures.

decomposition_pathway ligand This compound radicals Radical Species ligand->radicals Heat (≥ 303 °C) fragments Volatile Fragments (HCN, NH₃, etc.) radicals->fragments residue Carbonaceous Residue fragments->residue

Caption: Proposed thermal decomposition pathway of the ligand.

Conclusion and Future Outlook

The this compound ligand exhibits good thermal stability, with a decomposition temperature of approximately 303 °C. This property, combined with its rigid tripodal structure, makes it a valuable component for the synthesis of thermally robust MOFs and other functional materials. The insights provided in this guide, from synthesis and characterization to a detailed protocol for thermal analysis, are intended to empower researchers to confidently utilize this versatile ligand in their development of next-generation materials. Future research should focus on obtaining and publishing a comprehensive set of experimental data, including a definitive TGA curve for the free ligand, to further solidify its position as a key building block in materials science.

References

An In-Depth Technical Guide to the Solubility of 1,3,5-tri(1H-imidazol-1-yl)benzene in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5-tri(1H-imidazol-1-yl)benzene is a tripodal N-heterocyclic ligand of significant interest in the fields of coordination chemistry, materials science, and catalysis. Its utility in the synthesis of metal-organic frameworks (MOFs), functional polymers, and as a ligand in catalysis is well-documented. A fundamental understanding of its solubility in common laboratory solvents is critical for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, and in the absence of extensive quantitative data in the public domain, presents a detailed, field-proven experimental protocol for its systematic solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₂N₆, is a planar aromatic compound featuring a central benzene ring substituted at the 1, 3, and 5 positions with imidazole rings. This symmetrical, tripodal arrangement of nitrogen donor atoms makes it an excellent ligand for the construction of well-defined, multi-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][2][3] The resulting materials have shown promise in applications such as gas storage and separation, catalysis, and as advanced materials with unique electronic properties.

The physical properties of this compound are important for its handling and application. It is typically a white to off-white crystalline powder with a melting point of approximately 303 °C (with decomposition). Its purity is often assessed by High-Performance Liquid Chromatography (HPLC).

A thorough understanding of the solubility of this compound is a prerequisite for its effective use. Solubility data informs the choice of solvents for synthesis and purification (e.g., recrystallization), the preparation of stock solutions for reactions and biological assays, and the processing of materials in which it is a component.

Current State of Solubility Data: A Noteworthy Gap

A comprehensive review of the scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for this compound in a wide range of common solvents. While synthesis procedures implicitly suggest solubility in certain reaction media, explicit solubility values (e.g., in g/L or mol/L) at various temperatures are not readily found.

For instance, the synthesis of related N-aryl imidazoles has been reported in solvent systems such as water/isopropyl alcohol and toluene-dioxane mixtures, suggesting that polar protic and non-polar aprotic co-solvents may be effective.[4][5] Furthermore, recrystallization of a similar benzimidazole derivative from methanol indicates its utility as a purification solvent. For a structurally related but larger compound, 1,3,5-tri(phenyl-2-benzimidazoly)-benzene (TPBi), a qualitative solubility ranking has been reported, with non-polar aliphatic solvents like cyclohexane and n-hexane being poor solvents, while more polar and aromatic solvents such as tetrahydrofuran, chlorobenzene, and chloroform are more effective. This information provides a valuable starting point for the experimental determination of the solubility of this compound.

Given this lack of concrete data, the following sections of this guide are dedicated to providing a robust experimental framework for researchers to determine the solubility of this compound in a systematic and reproducible manner.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The structure of this compound, with its central non-polar benzene ring and three polar imidazole rings, suggests a nuanced solubility profile. The presence of the nitrogen atoms in the imidazole rings allows for hydrogen bonding with protic solvents. The aromatic nature of both the benzene and imidazole rings suggests potential π-π stacking interactions with aromatic solvents.

Based on its structure, it can be hypothesized that this compound will exhibit:

  • Low solubility in non-polar aliphatic solvents (e.g., hexane, cyclohexane).

  • Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone) and aromatic solvents (e.g., toluene, chlorobenzene).

  • Potentially higher solubility in polar protic solvents (e.g., methanol, ethanol, isopropanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) due to hydrogen bonding capabilities.

Experimental Determination of Solubility

To address the gap in available data, a detailed experimental protocol is provided below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data. Two common methods for solubility determination are described: kinetic solubility and thermodynamic solubility.[7]

Materials and Equipment
  • Compound: High-purity this compound (>98%)

  • Solvents: A range of analytical grade solvents, including:

    • Polar Protic: Purified water, Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetonitrile, DMSO, DMF, THF, Acetone

    • Non-Polar: Toluene, Chloroform, Dichloromethane, Hexane

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vortex mixer

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

Protocol 1: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution.[7][8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is freely soluble, such as DMSO. A typical concentration is 10-20 mM.

  • Serial Dilution: In a 96-well plate or individual vials, perform a serial dilution of the stock solution with the chosen aqueous or buffer solution.

  • Precipitation Induction: The addition of the aqueous anti-solvent will cause the compound to precipitate out of solution once its solubility limit is exceeded.

  • Equilibration: Allow the plate or vials to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: Analyze the samples for the presence of precipitate using a plate reader that can detect light scattering (turbidity) or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.[8]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO serial Perform serial dilution in aqueous buffer stock->serial precipitate Induce precipitation serial->precipitate equilibrate Equilibrate at controlled temperature precipitate->equilibrate analyze Detect precipitation (e.g., turbidimetry) equilibrate->analyze result Determine kinetic solubility concentration analyze->result

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility. The shake-flask method is the gold standard for this determination.[9]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, filter the aliquot through a syringe filter compatible with the solvent.

  • Quantification:

    • Gravimetric Analysis: For highly soluble samples, a known volume of the filtered solution can be evaporated to dryness, and the mass of the residue determined.

    • Spectroscopic/Chromatographic Analysis: For sparingly soluble compounds, dilute the filtered solution with a suitable solvent and determine the concentration using UV-Vis spectroscopy or HPLC. A pre-established calibration curve is required for this.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_excess Add excess solid to solvent equilibrate Agitate at constant temperature (24-72 hours) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/settling) equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration (UV-Vis, HPLC, or gravimetric) filter->quantify result Calculate thermodynamic solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Polar Protic Water25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
Polar Aprotic DMSO25Thermodynamic
DMF25Thermodynamic
Acetonitrile25Thermodynamic
THF25Thermodynamic
Non-Polar Toluene25Thermodynamic
Chloroform25Thermodynamic
Hexane25Thermodynamic

Conclusion

While this compound is a compound of considerable scientific interest, its fundamental physicochemical properties, such as solubility in common organic solvents, are not well-documented in publicly accessible literature. This technical guide has highlighted this knowledge gap and provided a comprehensive, actionable framework for researchers to systematically and accurately determine this crucial parameter. By following the detailed protocols for kinetic and thermodynamic solubility determination, scientists can generate the necessary data to inform their experimental design, optimize reaction and purification conditions, and ultimately accelerate their research and development efforts involving this versatile molecule.

References

An In-depth Technical Guide to 1,3,5-tri(1H-imidazol-1-yl)benzene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3,5-tri(1H-imidazol-1-yl)benzene, a versatile tripodal ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and catalysis. We will delve into its historical discovery, synthesis, characterization, and its pivotal role in the development of novel functional materials. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important molecule.

Introduction: The Emergence of a Tripodal Ligand

This compound, often abbreviated as TIB, is a C3-symmetric organic molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with imidazole rings. This unique architecture imparts a tripodal nature to the molecule, allowing it to coordinate with metal ions in a tridentate fashion. This capability has made it a valuable building block in the construction of complex supramolecular structures, most notably metal-organic frameworks (MOFs).

The rigid planarity of the benzene core and the nitrogen-rich imidazole arms create a ligand with well-defined coordination vectors, enabling the predictable assembly of intricate and often porous network structures. These resulting materials have shown significant promise in a variety of applications, including gas storage and separation, catalysis, and the development of specialized electronic and biomedical materials.

Discovery and Historical Context

The seminal report on the synthesis and coordination chemistry of this compound appeared in a 2003 publication in Inorganic Chemistry by Fan, Sun, Okamura, Tang, and Ueyama. In their work, titled "Novel Metal−Organic Frameworks with Specific Topology from New Tripodal Ligands: 1,3,5-Tris(1-imidazolyl)benzene and 1,3-Bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene," they introduced TIB as a new tripodal ligand for the construction of two-dimensional metal-organic frameworks. This research laid the groundwork for the subsequent explosion of interest in TIB and its derivatives in the field of crystal engineering and materials science.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction. This classic cross-coupling reaction provides an efficient route to form the C-N bond between the benzene core and the imidazole heterocycles.

Causality Behind Experimental Choices

The choice of the Ullmann condensation is predicated on its reliability in forming aryl-nitrogen bonds, particularly when dealing with heterocyclic amines like imidazole. The use of a copper catalyst is crucial as it facilitates the coupling of the aryl halide with the amine. The base, typically potassium carbonate, is necessary to deprotonate the imidazole, thereby activating it as a nucleophile. A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on the principles of the Ullmann condensation.

Step 1: Reactant Preparation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3,5-tribromobenzene (1 equivalent), imidazole (3.3 equivalents), and anhydrous potassium carbonate (6 equivalents).

Step 2: Addition of Catalyst and Solvent

  • To the flask, add copper(I) iodide (0.3 equivalents) as the catalyst.

  • Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

Step 3: Reaction Execution

  • The reaction mixture is heated to reflux (typically around 153 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is suspended in a mixture of dichloromethane and aqueous ammonia and stirred for several hours to remove the copper catalyst.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification r1 1,3,5-Tribromobenzene reaction Reflux under N2 (48-72h) r1->reaction r2 Imidazole r2->reaction r3 K2CO3 r3->reaction catalyst CuI catalyst->reaction solvent DMF solvent->reaction workup Solvent Removal & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Ullmann condensation workflow for the synthesis of TIB.

Physicochemical Properties and Characterization

The identity and purity of synthesized this compound are confirmed through a suite of analytical techniques.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₁₂N₆
Molecular Weight 276.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 303 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsGeneral Knowledge
Spectroscopic and Crystallographic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the protons on the benzene ring and the imidazole rings. The symmetry of the molecule simplifies the spectrum.

    • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct peaks for the carbon atoms of the benzene and imidazole rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=C, and C-N stretching and bending vibrations of the aromatic and heterocyclic rings.

  • Single-Crystal X-ray Diffraction: The definitive structural elucidation of this compound has been accomplished through single-crystal X-ray diffraction of its co-crystals. A 2024 study reported the crystal structure of a co-crystal with 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid, confirming the planar nature of the central benzene ring and the orientation of the imidazole substituents. This analysis is crucial for understanding the steric and electronic properties that dictate its coordination behavior.

Coordination Chemistry and Applications

The true utility of this compound lies in its role as a versatile tripodal ligand in coordination chemistry. The three imidazole nitrogen atoms act as donor sites, allowing the ligand to bridge multiple metal centers and form extended one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs).

Coordination Modes

The C3-symmetry of TIB allows for the formation of highly ordered and predictable network topologies. The coordination of TIB to a metal center is a fundamental interaction that drives the self-assembly of these materials.

Caption: Tripodal coordination of TIB to a central metal ion.

Applications in Materials Science
  • Metal-Organic Frameworks (MOFs): TIB is a key component in the synthesis of numerous MOFs. The resulting frameworks often exhibit high porosity and surface area, making them suitable for gas storage (e.g., hydrogen and carbon dioxide) and separation applications.

  • Catalysis: The incorporation of TIB into coordination polymers can create active catalytic sites. The imidazole moieties can act as bases or nucleophiles, and the metal centers can serve as Lewis acids, facilitating a wide range of organic transformations.

Potential in Drug Development and Organic Electronics

The unique electronic properties and biocompatibility of imidazole-containing compounds have led to investigations into the use of TIB and its derivatives in biomedical research and organic electronics. While still an emerging area, the ability to form stable, well-defined structures makes TIB an attractive scaffold for the development of novel drug delivery systems and components for organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound has established itself as a cornerstone ligand in the field of supramolecular chemistry and materials science. Its discovery in the early 2000s opened new avenues for the rational design and synthesis of functional metal-organic frameworks and coordination polymers. The straightforward, albeit demanding, synthesis via the Ullmann condensation allows for its accessibility to the broader research community. As our understanding of the relationship between molecular structure and material properties continues to grow, it is certain that this compound will continue to be a molecule of significant scientific and technological importance.

A Technical Guide to the Coordination Chemistry of 1,3,5-tri(1H-imidazol-1-yl)benzene: Synthesis, Structures, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the preliminary studies on the coordination chemistry of 1,3,5-tri(1H-imidazol-1-yl)benzene (tib). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis of this versatile tripodal ligand, its coordination behavior with various metal ions, and the structural diversity and potential applications of the resulting coordination polymers and metal-organic frameworks (MOFs).

Introduction: The Architectural Advantage of a Tripodal Ligand

In the realm of crystal engineering and functional materials, the design of organic ligands is paramount. This compound, hereafter referred to as tib, has emerged as a significant building block in the construction of sophisticated coordination architectures.[1][2] Its C3-symmetric, tripodal nature, featuring three imidazole moieties extending from a central benzene ring, offers a unique geometric predisposition for the formation of diverse and intricate multidimensional networks.[1] The nitrogen atoms of the imidazole rings act as potent donor sites, enabling strong coordination with a wide array of metal ions. This guide will explore the fundamental aspects of tib coordination chemistry, from the synthesis of the ligand itself to the rational design and characterization of novel metal-organic materials.

Part 1: Synthesis of the this compound (tib) Ligand

The synthesis of the tib ligand is a critical first step in the exploration of its coordination chemistry. While several methods have been reported, a common and effective approach involves the Ullmann condensation reaction. This method provides a reliable pathway to the desired tripodal ligand.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar tri-substituted benzene derivatives.[3]

Materials:

  • 1,3,5-tribromobenzene

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) as a catalyst

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Methanol

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3,5-tribromobenzene (1 equivalent), imidazole (3.3 equivalents), and potassium carbonate (3.3 equivalents).

  • Catalyst and Solvent Addition: Add a catalytic amount of copper(I) iodide or copper(II) sulfate (approximately 5-10 mol%). Add a suitable volume of DMF or DMSO to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and maintain it under a nitrogen atmosphere with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of deionized water to precipitate the crude product.

  • Purification: Filter the precipitate and wash it thoroughly with deionized water and then with methanol to remove unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water or ethanol, to yield pure this compound as a crystalline solid.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 2: Principles of this compound Coordination

The tripodal arrangement of the imidazole donors in tib plays a crucial role in directing the assembly of coordination polymers and MOFs. The flexibility of the imidazole rings allows for various coordination modes, leading to a rich structural diversity in the resulting materials.

Coordination Modes and Structural Diversity

The tib ligand can coordinate to metal centers in several ways, acting as a versatile node in the construction of extended networks.

  • Tridentate Bridging Ligand: In its most common role, tib acts as a tridentate ligand, connecting three different metal centers. This bridging mode is fundamental to the formation of 3D frameworks.

  • Bidentate Bridging and Monodentate Pendant: Depending on the reaction conditions and the coordination preferences of the metal ion, one of the imidazole arms may remain uncoordinated, leading to structures with lower dimensionality or frameworks with accessible coordination sites.

The interplay between the geometry of the tib ligand, the coordination number and geometry of the metal ion, and the nature of any co-ligands or counter-ions dictates the final topology of the resulting framework. This can range from simple 1D chains to complex 3D interpenetrated networks.[4][5]

cluster_ligand This compound (tib) cluster_coordination Coordination Modes tib Benzene Core im1 Imidazole 1 tib->im1 im2 Imidazole 2 tib->im2 im3 Imidazole 3 tib->im3 M1 Metal 1 im1->M1 Coordination M2 Metal 2 im2->M2 Coordination M3 Metal 3 im3->M3 Coordination

Caption: Coordination of the tripodal tib ligand to three distinct metal centers.

Part 3: Case Studies of tib-Based Coordination Compounds

The versatility of tib as a ligand is best illustrated through specific examples of its coordination compounds with different transition metals. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these crystalline materials.[6]

Copper(II)-based MOFs

Copper(II) ions, with their flexible coordination geometry, readily form diverse structures with tib. For instance, the hydrothermal reaction of Cu(II) salts with tib and a dicarboxylate co-ligand can lead to the formation of 3D frameworks.

Experimental Protocol: Synthesis of a Representative Cu(II)-tib MOF

This protocol is a generalized procedure based on reported syntheses.[5]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (tib)

  • 1,4-Naphthalenedicarboxylic acid (H₂napdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Step-by-Step Procedure:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, dissolve copper(II) nitrate trihydrate (0.1 mmol), tib (0.1 mmol), and 1,4-naphthalenedicarboxylic acid (0.1 mmol) in a solvent mixture of DMF and ethanol (e.g., 10 mL total volume, 1:1 v/v).

  • pH Adjustment (Optional): The pH of the solution can be adjusted with a few drops of acid or base to influence the final product's structure.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature between 100-140 °C for 2-3 days.

  • Cooling and Crystal Collection: After the reaction, cool the autoclave slowly to room temperature. The resulting crystals are collected by filtration, washed with fresh DMF and ethanol, and dried at ambient temperature.

Cobalt(II)-based Coordination Polymers

Cobalt(II) ions, known for their interesting magnetic and catalytic properties, also form a variety of coordination polymers with tib. The resulting structures can range from 1D chains to complex 3D networks, often influenced by the presence of co-ligands and the reaction conditions.[6][7]

Zinc(II)-based MOFs

Zinc(II) ions, with their d¹⁰ electronic configuration, are particularly well-suited for the construction of fluorescent MOFs. The coordination of tib with Zn(II) often results in robust frameworks with potential applications in sensing and catalysis.[8] The use of ancillary ligands in conjunction with tib can lead to the formation of diverse topologies, from 1D ribbon-like chains to 3D frameworks.[9]

Part 4: Physicochemical Properties and Applications

The coordination compounds derived from tib exhibit a range of interesting properties and potential applications, stemming from their diverse structures and the nature of the incorporated metal ions.

Structural and Porosity Data

The following table summarizes key structural and porosity data for a selection of tib-based coordination compounds. This data is essential for understanding the potential applications of these materials.

Compound IDMetal IonCo-ligandCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Cu-tib-napdc Cu(II)1,4-naphthalenedicarboxylic acidMonoclinicP2₁/c--[9]
Co-tib-abdc Co(II)5-amino-1,3-benzenedicarboxylateTriclinicP-1--[9]
Zn-tib-napdc Zn(II)1,4-naphthalenedicarboxylic acidMonoclinicC2/c--[9]
Potential Applications

The unique structural features of tib-based materials make them promising candidates for a variety of applications:

  • Gas Storage and Separation: The porous nature of some tib-based MOFs suggests their potential for storing gases like hydrogen and carbon dioxide, as well as for separating gas mixtures.[3][10]

  • Catalysis: The incorporation of catalytically active metal centers within the tib framework can lead to heterogeneous catalysts with high efficiency and selectivity.[1]

  • Sensing: The luminescent properties of Zn(II)-based tib MOFs can be exploited for the development of chemical sensors for the detection of specific ions or molecules.[11]

  • Drug Delivery: The biocompatibility and porous nature of certain MOFs open up possibilities for their use as carriers for the controlled delivery of therapeutic agents.[1]

cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications tib This compound (tib) ligand_synth Ligand Synthesis tib->ligand_synth mof_synth MOF Synthesis (Hydro/Solvothermal) ligand_synth->mof_synth structure Diverse Structures (1D, 2D, 3D) mof_synth->structure porosity Porosity structure->porosity luminescence Luminescence structure->luminescence catalysis Catalysis structure->catalysis gas Gas Storage/Separation porosity->gas drug_delivery Drug Delivery porosity->drug_delivery sensing Sensing luminescence->sensing

Caption: Workflow from tib ligand to potential applications.

Conclusion and Future Outlook

The preliminary studies on the coordination chemistry of this compound have unveiled its significant potential as a versatile building block for the construction of functional metal-organic materials. The tripodal nature of the ligand provides a powerful tool for the rational design of coordination polymers and MOFs with diverse topologies and properties. Further research in this area should focus on the synthesis of new tib-based materials with enhanced porosity and stability, as well as a more in-depth exploration of their catalytic, sensing, and biomedical applications. The continued investigation into the structure-property relationships of these materials will undoubtedly pave the way for the development of advanced functional materials with real-world impact.

References

Methodological & Application

Application Note & Protocols: Leveraging 1,3,5-tri(1H-imidazol-1-yl)benzene for Advanced Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,3,5-tri(1H-imidazol-1-yl)benzene in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. This compound, hereafter referred to as tib, has emerged as a highly effective tripodal N-donor ligand in MOF synthesis.[1][2] Its C3-symmetric, rigid structure, featuring three imidazole groups extending from a central benzene ring, provides well-defined coordination vectors. This geometry is crucial for directing the self-assembly process with metal ions to form stable, porous, and often topologically complex frameworks.

The imidazole moieties are key to tib's utility. The nitrogen atoms act as excellent coordination sites for a variety of metal ions (e.g., Zn(II), Cu(II), Co(II), Ag(I)), while the aromatic nature of the rings contributes to the overall stability of the resulting framework through potential π–π stacking interactions.[3] Unlike more common carboxylate linkers, the neutral tib ligand often promotes the formation of cationic frameworks, requiring counter-anions that can be exchanged, or it is used in conjunction with anionic co-ligands to build robust, neutral 3D networks.[4] This application note provides a detailed guide to the principles, methodologies, and characterization of tib-based MOFs for researchers in materials chemistry and drug development.

Figure 1: Molecular structure of this compound (tib).

Core Principles of tib-Based MOF Synthesis

The synthesis of tib-based MOFs is a nuanced process where the final structure is dictated by a delicate interplay of thermodynamic and kinetic factors. Understanding these principles is paramount for achieving desired outcomes.

The Synergy of Mixed-Ligand Systems

While tib can form frameworks on its own, it is frequently employed in mixed-ligand systems, typically with dicarboxylate or tricarboxylate linkers.[3][5][6] This strategy offers several advantages:

  • Dimensionality Control: The tib ligand acts as a "pillar," connecting 2D layers formed by metal ions and polycarboxylate linkers into robust 3D frameworks.[3]

  • Topological Diversity: The combination of linkers with different geometries and coordination numbers (e.g., a tripodal N-donor tib and a linear dicarboxylate) allows for the construction of complex and novel network topologies that are otherwise inaccessible.[7]

  • Charge Balance: Using an anionic carboxylate co-ligand with the neutral tib ligand allows for the formation of stable, neutral frameworks without the need for charge-balancing anions in the pores.

The Decisive Role of the Solvent

The choice of solvent is a critical experimental parameter that can dramatically influence the final product. Solvents affect the solubility of precursors and can act as templates or coordinating species, ultimately directing the framework's topology. For instance, the reaction of tib with lead(II) nitrate in DMF yields a 3D framework, whereas the same reaction in methanol produces a 1D coordination polymer.[8] This highlights the solvent's ability to modulate the self-assembly pathway.

Common Synthesis Methodologies: Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal syntheses are the most prevalent methods for producing high-quality, crystalline tib-based MOFs.[5][9][10] These methods involve heating the precursor mixture (metal salt, tib, co-ligand, and solvent) in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at temperatures typically ranging from 90°C to 230°C for 24-72 hours.[5][11]

Causality: The elevated temperature and pressure increase the solubility of the reactants and provide the necessary activation energy to overcome kinetic barriers. This facilitates the reversible formation and breaking of coordination bonds, allowing the system to reach a thermodynamically stable, crystalline state rather than precipitating as an amorphous solid.[9]

Figure 2: General experimental workflow for the solvothermal synthesis of tib-based MOFs.

Detailed Application Protocols

The following protocols are adapted from peer-reviewed literature and provide a validated starting point for synthesizing tib-based MOFs.

Protocol 1: Hydrothermal Synthesis of a Cobalt-tib MOF with a Co-ligand

This protocol is based on the synthesis of {[Co₃(timb)₂(chtc)₂]·6H₂O}ₙ, demonstrating a mixed-ligand approach.[5] (Note: The original paper uses a methylated version of tib, timb, but the principle is identical).

Materials:

  • CoSO₄·7H₂O (Cobalt(II) sulfate heptahydrate)

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb or analogous tib)

  • Cyclohexane-1,3,5-tricarboxylic acid (H₃chtc)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Precursor Solution: In a 100 mL beaker, add CoSO₄·7H₂O (0.317 g, 0.75 mmol), 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (0.318 g, 1.0 mmol), cyclohexane-1,3,5-tricarboxylic acid (0.108 g, 0.5 mmol), and sodium hydroxide (0.06 g, 1.5 mmol) to 50 mL of deionized water.[5]

    • Rationale: The base (NaOH) is crucial for deprotonating the carboxylic acid co-ligand, enabling it to coordinate with the cobalt(II) metal centers.

  • Homogenization: Stir the mixture vigorously for 30 minutes at room temperature to ensure homogeneity.

  • Reaction Setup: Filter the mixture and transfer the filtrate into a 100 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.

  • Hydrothermal Reaction: Place the autoclave in a programmable oven and heat to 140°C (413 K) for 72 hours.[5]

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. Purple block-like crystals suitable for analysis should be present. Collect the crystals by filtration.

  • Washing: Wash the collected crystals sequentially with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Dry the product in air or under a mild vacuum at room temperature.

Protocol 2: Solvothermal Synthesis of a Copper-tib Derivative MOF for CO₂ Capture

This protocol is adapted from the synthesis of TIBM-Cu, which uses a benzimidazole derivative of tib (TIBM) and demonstrates a simple, single-linker system.[11][12] This approach is particularly relevant for applications where open metal sites are desired.

Materials:

  • 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) linker

  • Cu(NO₃)₂·3H₂O (Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Ligand Synthesis (if required): The TIBM linker is prepared via a condensation reaction between trimesic acid and o-phenylenediamine in polyphosphoric acid at 230 °C for 12 hours.[11]

  • Precursor Solution: In a 20 mL scintillation vial, dissolve the TIBM linker (20 mg) and Cu(NO₃)₂·3H₂O (40 mg) in a solvent mixture of DMF (6 mL) and ethanol (1 mL).[11]

    • Rationale: DMF is a common high-boiling point solvent used in MOF synthesis that effectively dissolves both the organic linker and the metal salt. Ethanol can act as a modulator, influencing crystal growth and morphology.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and a homogeneous solution.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 24 hours.[11]

  • Cooling and Isolation: After the reaction, allow the vial to cool to room temperature. A crystalline precipitate will have formed. Collect the solid product by centrifugation (e.g., 4000 rpm) or vacuum filtration.

  • Washing: Wash the product thoroughly with fresh DMF and then with ethanol to remove residual reactants and solvent molecules trapped within the pores.

  • Activation: To prepare the MOF for applications like gas adsorption, the pores must be evacuated of guest solvent molecules. This is typically achieved by solvent exchanging with a low-boiling-point solvent (like acetone or chloroform) followed by heating under vacuum. For TIBM-Cu, activation involves heating at 150°C under vacuum for 12 hours.[11]

Essential Characterization of tib-Based MOFs

Confirming the successful synthesis and properties of the MOF is a critical step.[13]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern derived from single-crystal X-ray diffraction.[11]

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., cubes, rods, rhombic structures) and size distribution of the MOF crystals.[11][14]

  • Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the framework and can indicate the temperature at which guest solvent molecules are removed and when the framework itself begins to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to calculate the specific surface area, pore volume, and pore size distribution, which are crucial metrics for applications in storage, separation, and catalysis.[11][14]

Data Summary: Properties of Representative tib-Derivative MOFs

The choice of metal ion significantly impacts the final properties of the MOF, as demonstrated by the TIBM-linker series.[11][14]

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Application Finding
TIBM-Al Al³⁺6430.38Moderate CO₂ adsorption (2.1 mmol/g)[11]
TIBM-Cr Cr³⁺9540.59Largest surface area in the series[11][14]
TIBM-Cu Cu²⁺6980.41Excellent CO₂ adsorption (3.60 mmol/g) and high CO₂/N₂ selectivity (53) due to open Cu sites[11][12][14]

Table 1: Comparative physicochemical properties of MOFs synthesized with the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker, highlighting the effect of the metal node. Data sourced from Gaikwad et al. (2021).[11]

Conclusion and Future Outlook

This compound and its derivatives are versatile and powerful building blocks for the construction of functional Metal-Organic Frameworks. The ligand's tripodal nature and strong coordinating imidazole groups enable the formation of diverse and robust architectures. By carefully controlling synthesis parameters such as the choice of metal, the use of co-ligands, and the solvent system, researchers can tune the resulting MOF's topology, porosity, and surface chemistry. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore, synthesize, and characterize novel tib-based MOFs for targeted applications, from selective gas capture to advanced catalysis and drug delivery systems.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers Using 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Assembly of Imidazole-Based Coordination Polymers

Coordination polymers (CPs), a class of materials formed by the self-assembly of metal ions and organic ligands, have garnered significant attention for their diverse structures and tunable functionalities.[1][2] Among the vast library of organic linkers, 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) stands out as a versatile tripodal ligand.[3] Its three imidazole groups, radiating from a central benzene core, offer multiple coordination sites, enabling the construction of intricate one-, two-, and three-dimensional networks.[4][5] The imidazole moiety itself is of great interest in medicinal chemistry due to its presence in biologically crucial molecules like histidine and purine bases, and its ability to coordinate with metal ions in biological systems.[6][7]

Hydrothermal synthesis is a powerful and widely used method for the crystallization of CPs.[8][9] By conducting the reaction in water at elevated temperatures and pressures within a sealed container, this technique facilitates the dissolution of reactants and promotes the growth of high-quality single crystals.[8][10] The conditions of hydrothermal synthesis, such as temperature, reaction time, pH, and the presence of modulators, can profoundly influence the resulting crystal structure, and consequently, the material's properties.[9]

For professionals in drug development, CPs constructed from ligands like tib offer exciting possibilities. The inherent porosity of some of these materials can be exploited for drug storage and controlled release.[11][12] The metallic nodes and functional organic linkers can act as catalytic sites for organic transformations relevant to pharmaceutical synthesis.[13] Furthermore, the luminescent properties of certain CPs can be harnessed for the development of sensitive and selective biological sensors.[14][15] This guide provides a detailed protocol for the hydrothermal synthesis of coordination polymers using this compound, with insights into the rationale behind the experimental choices and the characterization of the resulting materials.

I. Materials and Equipment

Materials:
  • Ligand: this compound (tib) (Purity > 98%)

  • Metal Salts: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)) (Analytical Grade)

  • Auxiliary Ligands (Optional): Dicarboxylic acids (e.g., 1,3-adamantanedicarboxylic acid, 2,6-naphthalenedicarboxylic acid) or other functionalized organic linkers.[4][14]

  • Solvent: Deionized water

  • Washing Solvents: Ethanol, Dimethylformamide (DMF)

Equipment:
  • Teflon-lined stainless-steel autoclaves (25 mL capacity)

  • Programmable laboratory oven

  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer and stir bars

  • pH meter

  • Sintered glass funnel and vacuum filtration apparatus

  • Drying oven or vacuum desiccator

II. Experimental Protocol: A Representative Hydrothermal Synthesis

This protocol outlines a general procedure for the synthesis of a coordination polymer using this compound and a metal salt. The specific quantities and conditions may be varied to target different crystal structures and properties.

Step 1: Reagent Preparation
  • Accurately weigh the desired amounts of the metal salt and the this compound ligand. A typical molar ratio of metal to ligand is in the range of 1:1 to 1:2.

  • Rationale: The stoichiometry of the reactants is a critical factor that influences the coordination environment of the metal ion and the final framework topology. Varying this ratio can lead to the formation of different phases.

Step 2: Solubilization and Mixing
  • In a glass beaker, dissolve the metal salt in deionized water with gentle stirring.

  • In a separate beaker, dissolve the this compound ligand in deionized water. Mild heating or the addition of a co-solvent like DMF or ethanol may be necessary to achieve complete dissolution.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Rationale: Ensuring complete dissolution of the reactants is crucial for a homogeneous reaction mixture, which is a prerequisite for the growth of well-defined crystals.[10]

Step 3: pH Adjustment and Introduction of Modulators (Optional)
  • Measure the pH of the resulting solution. If necessary, adjust the pH using dilute nitric acid or sodium hydroxide solution. The pH can significantly impact the deprotonation state of any auxiliary acidic ligands and the coordination behavior of the metal ions.[2]

  • If using a modulator, such as a monocarboxylic acid (e.g., acetic acid), it should be added at this stage.[16][17][18]

  • Rationale: Modulators are often used to control the reaction kinetics and improve the crystallinity of the product.[19] They compete with the organic linkers for coordination to the metal ions, slowing down the formation of the framework and allowing for the growth of larger, more perfect crystals.[20]

Step 4: Hydrothermal Reaction
  • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable laboratory oven.

  • Heat the autoclave to the desired temperature (typically between 120 °C and 180 °C) and maintain this temperature for a specified period (usually 24 to 72 hours).

  • After the reaction is complete, allow the oven to cool down slowly to room temperature. A slow cooling rate is often beneficial for obtaining larger crystals.

  • Rationale: The temperature and reaction time are critical parameters in hydrothermal synthesis.[9] Higher temperatures provide the necessary energy to overcome the activation barrier for nucleation and crystal growth, while the reaction time allows for the self-assembly process to reach equilibrium.

Step 5: Product Isolation and Purification
  • Carefully open the autoclave and collect the crystalline product by vacuum filtration using a sintered glass funnel.

  • Wash the crystals sequentially with deionized water and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent from the pores.

  • Dry the final product in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator at room temperature.

  • Rationale: Thorough washing is essential to obtain a pure product, which is crucial for accurate characterization and reliable application studies.

III. Visualization of the Synthetic Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis A Weigh Metal Salt & Ligand B Dissolve in Deionized Water A->B C Mix Solutions B->C D pH Adjustment (Optional) C->D E Transfer to Autoclave D->E F Hydrothermal Reaction in Oven E->F G Cool to Room Temperature F->G H Filter and Wash Crystals G->H I Dry Final Product H->I J Coordination Polymer I->J Characterization

Caption: Workflow for the hydrothermal synthesis of coordination polymers.

IV. Characterization of the Synthesized Coordination Polymers

A comprehensive characterization of the synthesized material is imperative to confirm its structure, purity, and properties.

Technique Information Obtained Expected Outcome for a Crystalline Coordination Polymer
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, and crystal system.A well-defined crystal structure confirming the coordination of the metal ions with the this compound ligand.
Powder X-ray Diffraction (PXRD) Phase purity and crystallinity of the bulk sample.The experimental PXRD pattern should match the simulated pattern from the SCXRD data, indicating a pure, crystalline product.[1]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic ligand.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and confirmation of ligand coordination.Shifts in the vibrational frequencies of the imidazole C-N and C=N bonds upon coordination to the metal center. The absence of a broad O-H stretch around 1700 cm⁻¹ indicates full deprotonation of any carboxylic acid co-ligands.[1]
Elemental Analysis (CHN) Elemental composition of the synthesized compound.The experimental percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values based on the proposed chemical formula.[4]
Photoluminescence Spectroscopy Emission and excitation properties.Potential for luminescent behavior, which can be useful for sensing applications.[15][22]

V. Logical Relationship of Characterization Techniques

Characterization_Logic cluster_structure Structural Analysis cluster_composition Compositional & Thermal Analysis cluster_properties Property Analysis SCXRD SCXRD PXRD PXRD SCXRD->PXRD Confirms Bulk Purity CHN Elemental Analysis SCXRD->CHN Provides Theoretical Formula PL Photoluminescence PXRD->PL Ensures Phase for Property Study FTIR FTIR FTIR->SCXRD Corroborates Coordination TGA TGA TGA->SCXRD Identifies Solvent Content

Caption: Interrelation of characterization techniques for coordination polymers.

VI. Applications in Drug Development

Coordination polymers synthesized with this compound hold significant promise for various applications in the pharmaceutical sciences:

  • Drug Delivery: The porous nature of some of these frameworks can be utilized to encapsulate therapeutic agents, allowing for their sustained and targeted release.[11] The imidazole groups can also interact with drug molecules through hydrogen bonding, further modulating the release profile. pH-sensitive drug delivery is another potential application, as the protonation of imidazole groups in acidic tumor microenvironments can trigger drug release.[11][23]

  • Catalysis: The metal centers within the coordination polymer can act as Lewis acid catalysts for a variety of organic reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs). The defined and isolated nature of these active sites can lead to high selectivity and catalytic efficiency.[13]

  • Sensing: The luminescent properties of certain CPs can be quenched or enhanced in the presence of specific biomolecules or ions. This phenomenon can be exploited to develop highly sensitive and selective sensors for diagnostic applications.[14]

VII. Conclusion

The hydrothermal synthesis of coordination polymers using this compound is a versatile and powerful approach to constructing novel materials with tailored properties. By carefully controlling the reaction conditions, researchers can direct the self-assembly process to yield frameworks with desired topologies and functionalities. For professionals in drug development, these materials offer a promising platform for advancing drug delivery systems, developing novel catalytic processes, and creating innovative diagnostic tools. The protocols and insights provided in this guide serve as a foundation for the exploration and application of these fascinating materials.

References

The Tripodal Nitrogen Ligand 1,3,5-tri(1H-imidazol-1-yl)benzene: A Comprehensive Guide to Synthesis, Coordination Chemistry, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of 1,3,5-tri(1H-imidazol-1-yl)benzene (tib). This tripodal nitrogen ligand, with its rigid C3-symmetric scaffold, has emerged as a versatile building block in supramolecular chemistry, catalysis, and materials science. This guide offers in-depth protocols, mechanistic insights, and practical application notes to facilitate its use in cutting-edge research.

Introduction: The Unique Attributes of this compound

This compound is a multidentate ligand characterized by three imidazole rings directly attached to a central benzene core. This arrangement imparts a rigid, planar, and C3-symmetric geometry, making it an exceptional candidate for the construction of well-defined metal-organic architectures.[1][2] The nitrogen atoms of the imidazole rings serve as excellent coordination sites for a wide variety of metal ions.

The rigidity of the 'tib' ligand contrasts with more flexible tripodal ligands like 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), where methylene spacers allow for greater conformational freedom.[3] This structural difference often leads to the formation of distinct coordination complexes, with 'tib' favoring the formation of discrete polynuclear clusters or lower-dimensional coordination polymers, while 'timb' can more readily assemble into 2D and 3D metal-organic frameworks (MOFs).[3]

The unique electronic properties and coordination versatility of 'tib' have led to its exploration in diverse fields, including:

  • Catalysis: Serving as a robust ligand for transition metal catalysts in various organic transformations.[2][4]

  • Materials Science: Acting as a fundamental building block for the synthesis of MOFs and coordination polymers with applications in gas storage and separation.[1][2]

  • Biomedical Research: Showing promise in drug design due to its ability to interact with biological molecules.[2]

  • Organic Electronics: Investigated for its potential in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.[2]

This guide will provide detailed protocols and insights into harnessing the potential of this versatile ligand.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction provides a reliable method for the formation of the C-N bond between the benzene core and the imidazole rings.

Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is adapted from established literature procedures for Ullmann-type reactions.[5][6]

Materials:

  • 1,3,5-Tribromobenzene

  • Imidazole

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Copper(II) Sulfate (CuSO₄)

  • High-purity nitrogen or argon gas

  • Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or nitrobenzene)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 1,3,5-tribromobenzene (2.52 g), imidazole (5.44 g), finely ground potassium carbonate (4.42 g), and copper(II) sulfate (0.05 g).[5]

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with a gentle stream of nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst.

  • Heating and Reaction: Heat the reaction mixture to 180°C under a continuous inert atmosphere.[5] Stir the mixture vigorously to ensure proper mixing of the reactants. The reaction is typically complete within 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add dichloromethane (50 mL) and stir for 15 minutes.

    • Filter the mixture to remove insoluble inorganic salts.

    • Wash the filtrate with deionized water (3 x 50 mL) to remove any remaining imidazole and inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Ullmann coupling is sensitive to oxygen, which can deactivate the copper catalyst. Maintaining an inert atmosphere is therefore critical for achieving a good yield.

  • High Temperature: Traditional Ullmann reactions require high temperatures to overcome the activation energy for the C-N bond formation.[6]

  • Base: Potassium carbonate acts as a base to deprotonate imidazole, forming the imidazolate anion, which is the active nucleophile in the reaction.

  • Copper Catalyst: Copper(II) sulfate is reduced in situ to the active Cu(I) species, which facilitates the coupling reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

Technique Expected Observations
¹H NMR (DMSO-d₆)Signals corresponding to the protons of the benzene ring and the imidazole rings. The symmetry of the molecule should be reflected in the simplicity of the spectrum.
¹³C NMR (DMSO-d₆)Resonances for the carbon atoms of the benzene and imidazole rings. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the C₃-symmetric structure.
FT-IR (KBr pellet, cm⁻¹)Characteristic vibrational bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the imidazole and benzene rings.
Mass Spectrometry (ESI-MS)A prominent peak corresponding to the protonated molecular ion [M+H]⁺.
Melting Point A sharp melting point is indicative of high purity. The reported melting point is around 303 °C (decomposition).[2]
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₅H₁₂N₆.

Application Notes and Protocols

The rigid tripodal nature of this compound makes it a highly valuable ligand in the construction of functional metal-organic materials.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 'tib' ligand can be employed in the synthesis of MOFs and coordination polymers through hydrothermal or solvothermal methods. These methods utilize elevated temperatures and pressures to facilitate the crystallization of the desired framework.

Workflow for Hydrothermal/Solvothermal Synthesis of 'tib'-based MOFs

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Characterization A Mix 'tib' ligand, metal salt, and solvent in a Teflon-lined autoclave B Seal autoclave and heat to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 h) A->B Reaction setup C Cool the autoclave to room temperature B->C Reaction completion D Filter the crystalline product C->D E Wash with solvent to remove unreacted starting materials D->E F Dry the product under vacuum E->F G Analyze by PXRD, TGA, SEM, and gas adsorption F->G Product analysis

Caption: General workflow for the hydrothermal/solvothermal synthesis of MOFs.

Protocol: Hydrothermal Synthesis of a Zinc(II)-'tib' Coordination Polymer

This protocol provides a general guideline for the synthesis of a zinc-based coordination polymer. The specific conditions may need to be optimized depending on the desired product.

Materials:

  • This compound ('tib')

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Oven

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, dissolve this compound in DMF.

  • In a separate vial, dissolve Zinc(II) nitrate hexahydrate in a mixture of DMF and deionized water.

  • Slowly add the zinc salt solution to the ligand solution with stirring.

  • Seal the autoclave and place it in an oven preheated to 120°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then with ethanol.

  • Dry the product in a vacuum oven at 60°C overnight.

Characterization of the MOF:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the product.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the material, which are crucial for applications in gas storage and separation.

Application in Catalysis: Oxidation Reactions

Copper complexes incorporating imidazole-based ligands have shown significant activity in catalytic oxidation reactions. The 'tib' ligand can be used to synthesize well-defined copper complexes that can act as catalysts for the oxidation of various substrates.

Protocol: Synthesis of a Copper(II)-'tib' Complex and its Catalytic Application

Part A: Synthesis of the [Cu(tib)]²⁺ Complex

  • Dissolve this compound in a suitable solvent such as methanol or acetonitrile.

  • Add a stoichiometric amount of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O or CuCl₂) dissolved in the same solvent.

  • Stir the solution at room temperature for several hours. The formation of the complex is often indicated by a color change.

  • Isolate the complex by precipitation with a less polar solvent (e.g., diethyl ether) or by slow evaporation of the solvent.

  • Wash the resulting solid with a small amount of cold solvent and dry under vacuum.

Part B: Catalytic Oxidation of Benzene to Phenol

This is a representative protocol and requires careful handling of benzene and the oxidizing agent.

Materials:

  • [Cu(tib)]²⁺ complex (synthesized in Part A)

  • Benzene

  • Hydrogen peroxide (H₂O₂) as the oxidant

  • Acetonitrile (MeCN) as the solvent

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a reaction vessel, dissolve the [Cu(tib)]²⁺ complex in acetonitrile.

  • Add benzene to the solution.

  • Carefully add hydrogen peroxide to initiate the reaction. Caution: Hydrogen peroxide is a strong oxidizing agent.

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of phenol and other oxidation products (e.g., p-benzoquinone) by taking aliquots at regular intervals and analyzing them by GC.[7]

Logical Framework for Catalytic Activity

G cluster_0 Catalyst Activation cluster_1 Substrate Oxidation A [Cu(tib)]^2+ complex C Active Copper-Oxo Species A->C Reacts with B Oxidant (H2O2) B->C Forms C->A Regenerates D Substrate (Benzene) C->D Oxidizes E Oxidized Product (Phenol) D->E Forms

Caption: Simplified catalytic cycle for the oxidation of benzene.

Application in Fluorescent Sensing

The coordination of metal ions to the 'tib' ligand can significantly alter its photophysical properties. This phenomenon can be exploited for the development of fluorescent sensors for the detection of specific metal ions. Zinc(II) complexes, in particular, are known for their fluorescent properties.[8][9]

Protocol: Fluorescent "Turn-On" Sensing of Zinc(II) Ions

Principle: The free 'tib' ligand may exhibit weak fluorescence. Upon coordination with Zn²⁺, the rigidity of the system increases, and the ligand-to-metal charge transfer (LMCT) can lead to a significant enhancement of the fluorescence intensity, creating a "turn-on" sensor.[10]

Materials:

  • This compound ('tib')

  • A stock solution of ZnCl₂ in a suitable buffer (e.g., Tris-HCl)

  • Stock solutions of other metal salts (for selectivity studies)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of 'tib' in a suitable solvent (e.g., DMSO or acetonitrile).

  • In a cuvette, place a dilute solution of 'tib'.

  • Record the fluorescence spectrum of the free ligand.

  • Titrate the 'tib' solution with increasing concentrations of the Zn²⁺ stock solution.

  • Record the fluorescence spectrum after each addition of Zn²⁺.

  • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment with other metal ions to ensure that a significant fluorescence enhancement is specific to Zn²⁺.

Conclusion

This compound is a ligand of significant interest due to its unique structural and electronic properties. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers to explore the full potential of this versatile molecule. From the synthesis of novel metal-organic materials to applications in catalysis and sensing, 'tib' offers a robust platform for innovation in chemistry and materials science.

References

The Threefold Path: Harnessing 1,3,5-tri(1H-imidazol-1-yl)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Trivectorial Potential

In the landscape of modern catalysis, the rational design of ligands and catalyst precursors is paramount to achieving high efficiency, selectivity, and sustainability. 1,3,5-tri(1H-imidazol-1-yl)benzene, hereafter referred to as 'tib', has emerged as a molecule of significant interest. Its unique C3-symmetric architecture, featuring a rigid benzene core and three radially extending imidazole functionalities, bestows upon it a remarkable versatility as a building block for advanced catalytic systems. The imidazole moieties, with their rich coordination chemistry and potential for N-heterocyclic carbene (NHC) formation, offer multiple avenues for catalytic exploitation. This guide provides an in-depth exploration of the applications of tib in catalysis, complete with detailed protocols for researchers, scientists, and professionals in drug development. We will delve into its role in the construction of catalytically active Metal-Organic Frameworks (MOFs) and its potential as a precursor for sophisticated tris-N-heterocyclic carbene (tris-NHC) catalysts.

I. The Architectural Marvel: this compound as a Ligand in Metal-Organic Frameworks (MOFs)

The tripodal nature of tib makes it an exceptional ligand for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1][2] In these structures, tib acts as a three-connecting node, linking metal ions or clusters into extended networks. The resulting MOFs often possess high surface areas and tunable pore environments, making them promising candidates for heterogeneous catalysis. The imidazole nitrogen atoms readily coordinate with a variety of metal centers, and the uncoordinated nitrogen atoms within the imidazole rings can act as basic sites, contributing to the catalytic activity.[3]

Application Note 1: MOF-Based Catalysis for Carbon Dioxide Fixation

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a renewable C1 feedstock. MOFs constructed from tib have demonstrated significant promise in catalyzing the cycloaddition of CO2 to epoxides to produce valuable cyclic carbonates.[4][5] The Lewis acidic metal centers in the MOF activate the epoxide, while the basic nitrogen sites on the tib ligand can facilitate the nucleophilic attack of a co-catalyst.

Protocol 1: Synthesis of a Zn-tib MOF and its Application in CO2 Cycloaddition

This protocol details the synthesis of a zinc-based MOF using tib as the organic linker and its subsequent use as a catalyst for the cycloaddition of CO2 with propylene oxide.

Materials:

  • This compound (tib)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Propylene Oxide

  • Tetrabutylammonium Bromide (TBABr)

  • High-pressure stainless-steel autoclave

Procedure:

Part A: Synthesis of Zn-tib MOF

  • In a 20 mL glass vial, dissolve 0.276 g (1 mmol) of this compound and 0.446 g (1.5 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a programmable oven. Heat to 100 °C for 24 hours.

  • After cooling to room temperature, colorless block-like crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Activate the MOF by heating at 150 °C under vacuum for 12 hours to remove residual solvent from the pores.

Part B: Catalytic Cycloaddition of CO2 and Propylene Oxide

  • In a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add the activated Zn-tib MOF (50 mg), propylene oxide (20 mmol), and TBABr (1 mmol) as a co-catalyst.

  • Seal the autoclave and purge with low-pressure CO2 three times.

  • Pressurize the autoclave with CO2 to 1.0 MPa.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After the reaction, cool the autoclave to room temperature and slowly vent the excess CO2.

  • Analyze the product mixture by gas chromatography or ¹H NMR spectroscopy to determine the conversion and selectivity for propylene carbonate.

  • The catalyst can be recovered by filtration, washed with methanol, and reactivated for subsequent runs.

Expected Outcome: High conversion of propylene oxide to propylene carbonate with excellent selectivity.

Diagram 1: Catalytic Cycle for CO2 Cycloaddition

CO2_Cycloaddition cluster_0 Catalytic Cycle Epoxide Epoxide Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide Coordination Zn_MOF Zn-tib MOF (Lewis Acid) Zn_MOF->Activated_Epoxide Intermediate Alkoxide Intermediate Activated_Epoxide->Intermediate Ring Opening Nucleophile Br⁻ (from TBABr) Nucleophile->Intermediate Carbonate Cyclic Carbonate Intermediate->Carbonate CO₂ Insertion & Cyclization CO2 CO₂ CO2->Carbonate Carbonate->Zn_MOF Product Release & Catalyst Regeneration NHC_Synthesis cluster_0 Synthesis and In-Situ Activation tib This compound Tris_Imidazolium Tris-imidazolium Salt tib->Tris_Imidazolium Quaternization MeI CH₃I MeI->Tris_Imidazolium NHC_Pd_Complex Tris-NHC Palladium Complex (Active Catalyst) Tris_Imidazolium->NHC_Pd_Complex In-situ Deprotonation & Complexation Pd_OAc Pd(OAc)₂ Pd_OAc->NHC_Pd_Complex Base Base (K₂CO₃) Base->NHC_Pd_Complex

References

Application Notes and Protocols for 1,3,5-tri(1H-imidazol-1-yl)benzene Based Materials in CO2 Capture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating concentration of atmospheric CO2 necessitates the development of efficient and scalable carbon capture technologies. Porous materials, particularly Metal-Organic Frameworks (MOFs), built from carefully designed organic linkers, have emerged as promising candidates for selective CO2 capture. This document provides a detailed guide for researchers on the synthesis, characterization, and application of materials based on the versatile tripodal linker, 1,3,5-tri(1H-imidazol-1-yl)benzene (tib). We present step-by-step protocols for the synthesis of the tib ligand and a representative tib-based MOF, comprehensive characterization techniques, and a detailed workflow for evaluating CO2 capture performance. This guide is intended to provide both the foundational theory and the practical insights necessary for the successful implementation of these materials in a research setting.

Introduction: The Role of Imidazole-Based Linkers in CO2 Capture

The design of porous materials for CO2 capture hinges on creating a framework with a high affinity for CO2 over other gases, such as N2, which is the major component of flue gas. The chemical and physical properties of the organic linker are paramount in dictating the final properties of the material. This compound (tib) and its derivatives are particularly compelling for several reasons:

  • Nitrogen-Rich Environment: The imidazole rings are rich in nitrogen atoms, which act as Lewis basic sites. These sites can interact favorably with the quadrupole moment of CO2, enhancing its adsorption enthalpy and selectivity.

  • Structural Versatility: The tripodal nature of tib allows it to coordinate with metal centers to form robust, three-dimensional porous networks. The flexibility of the linker can also lead to the formation of diverse and tunable framework topologies.[1][2]

  • Open Metal Sites: In many tib-based MOFs, the metal centers may have open or accessible coordination sites after solvent removal. These open metal sites can act as strong Lewis acid sites, significantly increasing the binding affinity for CO2.[3][4]

This application note will focus on the practical aspects of working with tib-based materials, from initial synthesis to final performance evaluation.

Synthesis of the this compound (tib) Ligand

The synthesis of the tib ligand is a critical first step. While several methods exist, a common and reliable approach involves the nucleophilic substitution of a halogenated benzene core with imidazole.

Rationale Behind the Synthetic Route

This protocol utilizes a nucleophilic substitution reaction where the imidazolate anion, generated by a strong base like sodium hydride, displaces bromide from 1,3,5-tris(bromomethyl)benzene. The choice of an aprotic polar solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the strong base. An inert atmosphere is necessary to prevent the reaction of sodium hydride with atmospheric moisture.

Detailed Experimental Protocol: Synthesis of tib

Materials:

  • 1,3,5-Tris(bromomethyl)benzene

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add imidazole (3.3 equivalents) to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.5 equivalents) portion-wise. The mixture will effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the imidazolate anion.

  • Nucleophilic Substitution: Dissolve 1,3,5-tris(bromomethyl)benzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the imidazolate solution.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure tib ligand as a white solid.

Synthesis of a Representative tib-Based MOF: A Copper(II) Framework

This section details the synthesis of a copper-based MOF using the tib ligand. Copper-based MOFs are often explored for CO2 capture due to the potential for strong CO2 interactions with open Cu(II) sites.[3] The solvothermal method is a common technique for synthesizing crystalline MOFs.[5][6]

Causality in Solvothermal Synthesis

Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent.[7] This creates high autogenous pressure, which increases the solubility of the reactants and promotes the crystallization of the MOF. The choice of solvent (e.g., DMF, ethanol, or a mixture), temperature, and reaction time are critical parameters that control the nucleation and growth of the crystals, ultimately determining the phase, size, and quality of the resulting MOF.[8]

Detailed Experimental Protocol: Solvothermal Synthesis of a Cu-tib MOF

Materials:

  • This compound (tib)

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve Copper(II) nitrate trihydrate (e.g., 0.15 mmol) in 5 mL of ethanol.

  • Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 72 hours.

  • Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation: Collect the resulting blue block-like crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Initial Drying: Dry the product in air or under a gentle stream of nitrogen. The as-synthesized material will have solvent molecules coordinated to the metal centers and filling the pores.

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis (Solvothermal) L1 Dissolve Imidazole in DMF L2 Add NaH (Deprotonation) L1->L2 L3 Add 1,3,5-Tris(bromomethyl)benzene L2->L3 L4 Heat at 70-80°C for 24h L3->L4 L5 Purify to get pure tib ligand L4->L5 M1 Dissolve tib in DMF L5->M1 Use in MOF synthesis M3 Combine Solutions in Autoclave M1->M3 M2 Dissolve Cu(NO3)2·3H2O in Ethanol M2->M3 M4 Heat at 120°C for 72h M3->M4 M5 Wash with DMF and Ethanol M4->M5

Material Characterization

Proper characterization is essential to confirm the synthesis of the desired material and to understand its physical properties.

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.

  • Protocol:

    • Grind a small sample of the MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern, typically over a 2θ range of 5° to 50°.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the morphology and crystal size of the MOF.

  • Protocol:

    • Mount a small amount of the MOF powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

    • Image the sample at various magnifications.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and to determine the temperature range for activation.

  • Protocol:

    • Place a small, known mass of the as-synthesized MOF into an alumina crucible.

    • Heat the sample under a continuous flow of an inert gas (e.g., N2) at a constant ramp rate (e.g., 5-10 °C/min) up to a high temperature (e.g., 500-600 °C).

    • The resulting plot of mass loss versus temperature will show the removal of solvent molecules and eventually the decomposition of the framework.

CO2 Capture Performance Evaluation

The ultimate test of these materials is their ability to capture CO2. This is quantified by measuring gas adsorption isotherms.

Activation: The Key to Porosity

Before any gas sorption measurements, the pores of the MOF must be evacuated of the solvent molecules used in the synthesis.[9] This process, known as activation, is critical for achieving high surface areas and uptakes. Inadequate activation is a common reason for poor performance. The conventional method involves heating under a dynamic vacuum.[10][11]

  • Rationale for Activation: The as-synthesized MOF has its pores filled with solvent molecules (e.g., DMF, ethanol, water). These molecules block the access of gas molecules to the porous interior. Heating provides the thermal energy for the solvent molecules to desorb, while the vacuum removes them from the system, preventing re-adsorption. The activation temperature must be high enough to remove the solvent but below the decomposition temperature of the MOF, as determined by TGA. A solvent exchange to a more volatile solvent (like methanol or acetone) before heating can facilitate easier removal at lower temperatures.[10]

  • Protocol for Activation:

    • Place a precisely weighed sample of the as-synthesized MOF (typically 50-100 mg) in a sample tube of a volumetric gas sorption analyzer.

    • Attach the sample tube to the degassing port of the instrument.

    • Slowly heat the sample under high vacuum to the activation temperature (e.g., 150-180 °C, chosen based on TGA data).

    • Hold the sample at this temperature under vacuum for an extended period (e.g., 12-24 hours) until the outgas rate is sufficiently low, indicating that the pores are clear.

    • Cool the sample back to room temperature under vacuum before analysis.

Gas Sorption Isotherm Measurement

Gas sorption isotherms are measured to determine the material's surface area, pore volume, and CO2 uptake capacity.[12][13]

  • Protocol:

    • Surface Area Analysis (BET Method):

      • After activation, transfer the sample tube to the analysis port of the sorption analyzer.

      • Immerse the sample tube in a liquid nitrogen bath (77 K).

      • Measure the N2 adsorption-desorption isotherm. The Brunauer-Emmett-Teller (BET) theory is then applied to the adsorption data (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.[14][15][16] The Langmuir surface area, which assumes monolayer coverage, is also often reported but can be an overestimation for microporous materials.[17][18]

    • CO2 and N2 Uptake:

      • Replace the liquid nitrogen bath with a temperature-controlled water bath set to the desired temperature (e.g., 273 K or 298 K).

      • Measure the CO2 adsorption isotherm up to a pressure of 1 bar.

      • Repeat the measurement for N2 under the same conditions.

GasSorptionAnalysis cluster_prep Sample Preparation cluster_analysis Sorption Analysis cluster_evaluation Performance Evaluation P1 Place ~100mg of MOF in sample tube P2 Activate (Degas): Heat under vacuum (e.g., 150°C, 12h) P1->P2 A1 Measure N2 Isotherm at 77 K P2->A1 For Surface Area A3 Measure CO2 Isotherm (273K / 298K) P2->A3 For CO2 Uptake A2 Calculate BET Surface Area A1->A2 E1 Determine CO2 Uptake Capacity A3->E1 E2 Calculate CO2/N2 Selectivity (IAST) A3->E2 A4 Measure N2 Isotherm (273K / 298K) A4->E2

Data Analysis: CO2/N2 Selectivity

In a post-combustion capture scenario, the adsorbent must selectively capture CO2 from a mixture containing a large excess of N2. The Ideal Adsorbed Solution Theory (IAST) is a common method to predict the selectivity of a material for a gas mixture based on the pure-component isotherm data.[19][20]

  • IAST Calculation:

    • Fit the experimental pure-component isotherms for CO2 and N2 to a suitable isotherm model (e.g., Langmuir, Dual-Site Langmuir, or Toth).

    • Using the fitted isotherm parameters, the IAST equations are solved numerically to calculate the molar loadings of each component in the adsorbed phase for a given gas phase composition (e.g., 15% CO2 and 85% N2) and total pressure.[21][22]

    • The selectivity (S) is then calculated as: S_CO2/N2 = (q_CO2 / q_N2) / (p_CO2 / p_N2) where q is the molar loading in the adsorbed phase and p is the partial pressure in the gas phase.

Summary of Performance Data

The performance of tib-based materials can vary significantly depending on the metal center and the resulting framework topology. Below is a comparative table of representative data from the literature.

Material NameMetal CenterBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 298 K, 1 barCO2/N2 Selectivity (IAST)Reference
TIBM-CuCu~9503.6053[3]
TIBM-AlAl~8502.1035[3]
TIBM-CrCr~7001.6010[3]

Note: TIBM is a benzimidazole derivative of tib, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene. The principles of synthesis and analysis are analogous.

Conclusion

Materials based on this compound offer a promising platform for developing effective CO2 capture adsorbents. The synthetic versatility of the tib ligand allows for the creation of a wide range of porous materials with tunable properties. By following the detailed protocols for synthesis, activation, and characterization outlined in this guide, researchers can reliably produce and evaluate these materials. The key to success lies in careful execution of the experimental procedures, particularly the activation step, and a thorough analysis of the resulting data to accurately gauge the material's potential for CO2 capture applications.

References

Application Notes and Protocols: Photocatalytic Properties of a Co(II) Coordination Polymer with 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Photocatalysis

This document provides a detailed guide to the synthesis, characterization, and application of a specific Co(II) coordination polymer synthesized with the tritopic nitrogen-donor ligand, 1,3,5-tri(1H-imidazol-1-yl)benzene (tib), for the photocatalytic degradation of organic dyes. The described protocols are based on established methodologies and aim to provide a comprehensive resource for researchers exploring the photocatalytic potential of these novel materials.[1][5][6]

The Co(II)-tib coordination polymer, with the formula {[Co₂(tib)₂(NO₃)₃(H₂O)₂·NO₃]n}, exhibits a two-dimensional layered structure that extends into a three-dimensional supramolecular network through hydrogen bonding.[5][6] Its semiconducting nature, as determined by UV/Vis diffuse-reflectance spectroscopy, makes it a suitable candidate for photocatalytic applications.[1][5][6] The strategic combination of the electron-rich Co(II) metal center and the π-conjugated tib ligand can lead to a material capable of absorbing light and generating the reactive oxygen species necessary for pollutant degradation.[1]

PART 1: Synthesis and Characterization

Synthesis of the Co(II)-tib Coordination Polymer

The synthesis of the Co(II)-tib coordination polymer is typically achieved through a solvothermal method. This approach allows for the crystallization of the product under elevated temperature and pressure, facilitating the formation of a well-ordered crystalline structure.

Rationale for Method Selection: The solvothermal method is preferred over conventional solution-based synthesis as it can overcome the low solubility of reactants and promote the formation of thermodynamically stable crystalline phases. The choice of solvent and temperature is crucial in directing the final structure and properties of the coordination polymer.

Experimental Protocol:

  • Reactants:

    • Co(NO₃)₂·6H₂O (Cobalt(II) nitrate hexahydrate)

    • This compound (tib)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a 25 mL Teflon-lined stainless steel autoclave, dissolve Co(NO₃)₂·6H₂O and the tib ligand in a mixed solvent of DMF and deionized water. A typical molar ratio would be 1:1 for the metal salt and the ligand.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 85 °C) for a defined period (e.g., 4 days).[7]

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with deionized water and dry them in the air.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Recovery Co_salt Co(NO₃)₂·6H₂O Mixing Mixing in Autoclave Co_salt->Mixing tib_ligand This compound (tib) tib_ligand->Mixing Solvent DMF/H₂O Solvent->Mixing Heating Heating (e.g., 85°C, 4 days) Mixing->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Co(II)-tib Crystals Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of the Co(II)-tib coordination polymer.

Material Characterization

To confirm the successful synthesis and to understand the material's properties, a series of characterization techniques are employed.

Table 1: Key Characterization Techniques and Their Purpose

TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline phase and purity of the synthesized material by comparing the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the coordination polymer. For the Co(II)-tib polymer, decomposition is reported to occur at approximately 268 °C.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the coordination polymer and confirm the coordination of the tib ligand to the Co(II) metal center.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the optical properties and estimate the band gap energy (Eg) of the material. The semiconducting nature of the Co(II)-tib polymer is a key indicator of its potential for photocatalytic activity.[1][5][6]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the synthesized crystals.

PART 2: Photocatalytic Activity Evaluation

The photocatalytic performance of the Co(II)-tib coordination polymer is typically evaluated by monitoring the degradation of a model organic dye under light irradiation. Rhodamine B (RhB) and Methylene Blue (MB) are commonly used for this purpose.

Protocol for Photocatalytic Degradation of Rhodamine B (RhB)

This protocol outlines the steps to assess the photocatalytic efficiency of the Co(II)-tib polymer using RhB as a model pollutant.

Rationale for Experimental Choices:

  • Catalyst Dosage: An optimal catalyst loading is necessary to ensure sufficient active sites for the reaction without causing excessive light scattering.

  • Dye Concentration: The initial dye concentration should be low enough to allow for accurate spectrophotometric measurements and to ensure that the reaction follows pseudo-first-order kinetics.

  • Adsorption-Desorption Equilibrium: Stirring the suspension in the dark before irradiation is crucial to distinguish between dye removal by adsorption on the catalyst surface and its degradation by photocatalysis.

  • Light Source: A light source that mimics solar radiation or emits in a specific wavelength range (e.g., UV or visible) is used to activate the photocatalyst.

Experimental Protocol:

  • Materials and Equipment:

    • Synthesized Co(II)-tib coordination polymer

    • Rhodamine B (RhB)

    • Deionized water

    • High-pressure mercury lamp or a Xenon lamp (as a light source)

    • Magnetic stirrer

    • Centrifuge

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of RhB in deionized water (e.g., 10⁻⁵ M).

    • Disperse a specific amount of the Co(II)-tib catalyst (e.g., 30 mg) into a known volume of the RhB solution (e.g., 70 mL).[8]

    • Stir the suspension in the dark for a period of time (e.g., 40 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.[8]

    • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

    • Expose the suspension to light irradiation while continuously stirring.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., every 20-30 minutes).

    • Centrifuge each aliquot to separate the catalyst.

    • Analyze the concentration of RhB in the clear supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength (λ_max ≈ 554 nm).

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of RhB after reaching adsorption-desorption equilibrium, and Cₜ is the concentration at time t.

Diagram of Photocatalytic Experiment Workflow:

PhotocatalysisWorkflow cluster_preparation Preparation cluster_equilibrium Equilibrium cluster_photoreaction Photoreaction cluster_analysis Analysis Catalyst Co(II)-tib Catalyst Mixing Dispersion Catalyst->Mixing Dye_Solution RhB Solution Dye_Solution->Mixing Dark_Stirring Stirring in Dark Mixing->Dark_Stirring Irradiation Light Irradiation Dark_Stirring->Irradiation Sampling Periodic Sampling Irradiation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis UV-Vis Analysis Centrifugation->UV_Vis Calculation Degradation Efficiency Calculation UV_Vis->Calculation

Caption: Workflow for the photocatalytic degradation of Rhodamine B using the Co(II)-tib coordination polymer.

Mechanistic Insights

The photocatalytic degradation of organic dyes by the Co(II)-tib coordination polymer is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs.[8]

Proposed Mechanism:

  • Excitation: Under light irradiation, electrons (e⁻) in the valence band (VB) of the Co(II)-tib polymer are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB.

  • Generation of Reactive Oxygen Species (ROS):

    • The photogenerated electrons can react with adsorbed oxygen molecules (O₂) to form superoxide radicals (•O₂⁻).

    • The holes can oxidize water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[8]

  • Dye Degradation: These highly oxidative ROS (•O₂⁻ and •OH) are the primary species responsible for the degradation of the organic dye molecules into smaller, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.[4][8]

Diagram of Photocatalytic Mechanism:

PhotocatalysisMechanism VB Valence Band (VB) CB Conduction Band (CB) VB->CB h_plus h_plus O2_to_Superoxide O2_to_Superoxide CB->O2_to_Superoxide e⁻ O2 O₂ CB->O2 Reduction Light Light (hν ≥ Eg) Light->VB Excitation Dye Organic Dye Degradation_Products Degradation Products Dye->Degradation_Products h_plus_node h⁺ H2O H₂O h_plus_node->H2O Oxidation Superoxide •O₂⁻ Superoxide->Dye Degradation Hydroxyl •OH Hydroxyl->Dye Degradation

Caption: Proposed mechanism for the photocatalytic degradation of organic dyes by the Co(II)-tib coordination polymer.

PART 3: Data Interpretation and Reusability

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the characterization and photocatalytic experiments.

Table 2: Summary of Material Properties and Photocatalytic Performance

ParameterValue
Band Gap Energy (Eg) e.g., X.XX eV
Surface Area (BET) e.g., XX.X m²/g
Initial RhB Concentration (C₀) e.g., 10⁻⁵ M
Catalyst Loading e.g., 30 mg / 70 mL
Irradiation Time e.g., 180 min
RhB Degradation Efficiency e.g., XX %
Pseudo-first-order rate constant (k) e.g., X.XXX min⁻¹
Reusability of the Photocatalyst

The stability and reusability of a photocatalyst are crucial for its practical application. The Co(II)-tib coordination polymer should be tested for its performance over multiple catalytic cycles.

Protocol for Reusability Test:

  • After the first photocatalytic degradation experiment, collect the catalyst by centrifugation.

  • Wash the catalyst thoroughly with deionized water and ethanol to remove any adsorbed dye molecules and byproducts.

  • Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C).

  • Use the recovered catalyst for a subsequent degradation experiment under the same conditions.

  • Repeat this process for several cycles (e.g., 3-5 cycles) and monitor the degradation efficiency in each cycle.

A stable photocatalyst should exhibit minimal loss in its catalytic activity over multiple cycles, indicating its robustness and potential for long-term use.[8]

Conclusion

The Co(II) coordination polymer with this compound presents a promising platform for the development of efficient heterogeneous photocatalysts for environmental remediation. Its straightforward synthesis, tunable properties, and demonstrated photocatalytic activity make it a subject of significant research interest. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore and expand upon the photocatalytic applications of this and related coordination polymers.

References

Application Note & Protocol: Synthesis of Mixed-Ligand Metal-Organic Frameworks Featuring 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Integration of Mixed Ligands in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for fine-tuning of pore size, surface area, and functionality, making them highly promising for applications in gas storage, catalysis, and drug delivery.[1][2] The use of a single type of organic linker has produced a vast library of MOF structures. However, the next frontier in the rational design of MOFs lies in the use of mixed-ligand systems.[3][4] This approach, where two or more distinct organic linkers are incorporated into a single framework, can lead to novel topologies and synergistic properties that are not accessible with single-ligand systems.[3][4]

This application note provides a detailed experimental protocol for the synthesis of mixed-ligand MOFs utilizing the tripodal nitrogen-donor ligand, 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) . The tib ligand is of particular interest due to its rigid, symmetric structure and the presence of three imidazole groups that can coordinate to metal centers, forming stable, porous frameworks.[5][6] By introducing a secondary ligand, typically a carboxylate-based linker, we can systematically modulate the resulting framework's dimensionality, porosity, and chemical properties.[7][8] This guide will explain the causality behind the experimental choices, ensuring a reproducible and self-validating protocol.

Core Principles of Mixed-Ligand MOF Synthesis

The successful synthesis of a mixed-ligand MOF is a delicate interplay of thermodynamics and kinetics. The choice of metal source, primary and secondary ligands, solvent system, and reaction temperature all play crucial roles in directing the self-assembly process towards the desired crystalline product.[9] The protocol detailed below is based on the solvothermal method, a widely used technique for synthesizing high-quality MOF crystals.[10][11]

Diagram of the Mixed-Ligand Synthesis Workflow

Mixed_Ligand_MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Characterization Metal_Salt Metal Salt (e.g., Co(II), Cu(II), Zn(II)) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand_1 Primary Ligand This compound Ligand_1->Mixing Ligand_2 Secondary Ligand (e.g., Carboxylate-based) Ligand_2->Mixing Solvent Solvent (e.g., DMF, Water) Solvent->Mixing Heating Heating in a Sealed Vessel (e.g., 100-150 °C, 24-72 h) Mixing->Heating Self-Assembly Isolation Cooling, Filtration, & Washing Heating->Isolation Crystallization Activation Solvent Exchange & Drying Isolation->Activation Characterization Characterization (PXRD, SC-XRD, TGA, etc.) Activation->Characterization

Caption: Workflow for the solvothermal synthesis of mixed-ligand MOFs.

Experimental Protocol: Synthesis of a Co(II)-based Mixed-Ligand MOF

This protocol provides a representative example for the synthesis of a mixed-ligand MOF using this compound and a dicarboxylate co-ligand. The specific reactants and conditions can be varied to target different structures and properties.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
Cobalt(II) nitrate hexahydrateCo(NO₃)₂·6H₂O, ≥98%Sigma-Aldrich
This compound (tib)C₁₅H₁₂N₆, ≥97%Synthesized as per literature[6] or purchased
1,4-Benzenedicarboxylic acid (H₂BDC)C₈H₆O₄, ≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO, anhydrous, 99.8%Sigma-Aldrich
EthanolC₂H₅OH, absoluteFisher Scientific
Teflon-lined stainless steel autoclave23 mLParr Instrument Company
Programmable ovenVWR
CentrifugeEppendorf
Powder X-ray Diffractometer (PXRD)Bruker
Thermogravimetric Analyzer (TGA)TA Instruments
Step-by-Step Procedure
  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.05 mmol of Cobalt(II) nitrate hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.05 mmol of this compound (tib) in 5 mL of DMF.

    • In a third vial, dissolve 0.05 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 5 mL of DMF. Gentle heating or sonication may be required to fully dissolve the ligands.

    Causality: The separation of reactants into different solutions before mixing helps to prevent premature precipitation and ensures a homogeneous reaction mixture, which is critical for the growth of high-quality crystals. The molar ratios of metal to ligands are a key parameter that can be adjusted to control the final structure.

  • Reaction Mixture Assembly:

    • Combine the three solutions into a single glass vial.

    • Stir the resulting mixture at room temperature for 30 minutes to ensure thorough mixing.

  • Solvothermal Synthesis:

    • Transfer the final mixture into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a ramp rate of 5 °C/min and hold it at this temperature for 72 hours.

    • After the reaction is complete, cool the oven to room temperature at a rate of 2 °C/min.

    Causality: The slow heating and cooling rates are crucial for promoting the growth of large, well-defined single crystals suitable for X-ray diffraction analysis. The high temperature and pressure generated in the autoclave facilitate the dissolution and reaction of the precursors, leading to the formation of the thermodynamically stable MOF product.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • To remove the high-boiling point DMF solvent from the pores of the MOF, perform a solvent exchange by immersing the crystals in ethanol for 3 days, replacing the ethanol with a fresh portion every 24 hours.

    • Collect the solvent-exchanged crystals by filtration or centrifugation.

    Causality: The washing and solvent exchange steps are critical for obtaining a pure, activated MOF. DMF molecules often reside within the pores of the as-synthesized MOF, and their removal is necessary to access the full porosity of the material for applications such as gas adsorption.

  • Activation:

    • Dry the purified crystals under vacuum at 80 °C for 12 hours to remove the ethanol and any residual solvent. The resulting activated MOF powder is now ready for characterization.

Expected Results and Characterization

The successful synthesis should yield a crystalline powder. The identity and purity of the product must be confirmed through a series of characterization techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD can be used to determine the precise three-dimensional structure of the mixed-ligand MOF, providing unambiguous evidence of the incorporation of both ligands into the framework.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of functional groups from both ligands in the final product.

  • Elemental Analysis: This technique provides the elemental composition (C, H, N) of the synthesized material, which can be compared to the calculated values based on the proposed chemical formula.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Amorphous product or no precipitateReaction temperature too low or reaction time too short.Increase the reaction temperature (e.g., to 140 °C) or extend the reaction time (e.g., to 96 hours).
Formation of a known single-ligand phaseThe reaction conditions favor the formation of a more stable single-ligand MOF.Adjust the molar ratios of the ligands. Introduce a modulator (e.g., a monocarboxylic acid) to influence the reaction kinetics.[12]
Poor crystal qualityCooling rate is too fast.Decrease the cooling rate of the oven to promote slower crystal growth.
Low yieldSuboptimal stoichiometry or reaction conditions.Systematically vary the metal-to-ligand ratios and the reaction temperature to find the optimal conditions for the desired mixed-ligand phase.

Conclusion

The synthesis of mixed-ligand MOFs using this compound offers a powerful strategy for creating novel materials with tailored properties. By carefully controlling the synthetic parameters as outlined in this protocol, researchers can reproducibly obtain high-quality crystalline materials. The principles and techniques described herein provide a solid foundation for the exploration of new mixed-ligand MOF systems for a wide range of applications, from drug delivery to advanced materials science.

References

The Strategic Role of 1,3,5-tri(1H-imidazol-1-yl)benzene in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeted Drug Delivery

The evolution of therapeutic medicine is increasingly focused on precision and targeted delivery, aiming to maximize efficacy at the site of disease while minimizing systemic toxicity. In this context, the design of intelligent drug delivery systems (DDS) has become a cornerstone of modern pharmaceutical research. Among the myriad of materials being explored, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates due to their high porosity, tunable structures, and functionalizable nature.[1] At the heart of these sophisticated architectures are the organic linkers that dictate the framework's properties and, ultimately, its performance. This document provides a detailed exploration of 1,3,5-tri(1H-imidazol-1-yl)benzene, a versatile tripodal imidazole-based linker, and its pivotal role in the development of next-generation drug delivery platforms.

The unique molecular geometry of this compound, featuring three imidazole moieties symmetrically disposed on a central benzene ring, offers a remarkable platform for constructing highly ordered, porous MOFs.[2] The nitrogen atoms within the imidazole rings serve as potent coordination sites for metal ions, facilitating the self-assembly of diverse and stable framework structures.[3] Crucially, the imidazole heterocycle possesses a pKa in the physiological range, rendering it exquisitely sensitive to changes in pH.[4] This intrinsic pH-responsiveness is the lynchpin for designing DDS that can selectively release their therapeutic cargo in the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes.[4]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound in the creation of advanced drug delivery systems. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into the characterization and evaluation of these innovative therapeutic platforms.

Core Principle: pH-Triggered Drug Release Mediated by Imidazole Protonation

The efficacy of a drug delivery system predicated on this compound-based MOFs hinges on the protonation-deprotonation equilibrium of the imidazole rings. In the neutral pH of the bloodstream (pH 7.4), the imidazole moieties remain largely deprotonated, maintaining the structural integrity of the MOF and ensuring the stable encapsulation of the drug cargo. However, upon extravasation into the acidic tumor microenvironment (pH ~6.5) or internalization into endo-lysosomal compartments (pH 4.5-6.0), the imidazole nitrogens become protonated. This protonation disrupts the coordination bonds between the linker and the metal nodes, leading to a controlled disassembly of the MOF structure and the subsequent release of the encapsulated therapeutic agent precisely at the target site.[4]

pH_Responsive_Release cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) MOF_Stable Stable MOF (Drug Encapsulated) MOF_Protonated Protonated Imidazole Linkers MOF_Stable->MOF_Protonated ↓ pH MOF_Disassembly MOF Disassembly MOF_Protonated->MOF_Disassembly Coordination Bond Cleavage Drug_Release Drug Release MOF_Disassembly->Drug_Release

Figure 1: pH-responsive drug release mechanism.

Application Notes & Protocols

Part 1: Synthesis of a this compound-Based MOF for Drug Encapsulation

This protocol describes a generalized solvothermal method for synthesizing a MOF using this compound as the organic linker, suitable for the in-situ encapsulation of a model anticancer drug, doxorubicin (DOX). The choice of a solvothermal approach allows for the formation of highly crystalline materials under controlled temperature and pressure.[5]

Rationale for Component Selection:

  • Metal Source (e.g., Zinc Nitrate Hexahydrate): Zinc is a biocompatible metal ion that readily coordinates with imidazole-based linkers to form stable MOFs, such as the well-studied ZIF-8.[6]

  • Solvent (e.g., N,N-Dimethylformamide - DMF): DMF is a high-boiling point polar aprotic solvent that is effective in dissolving both the metal salt and the organic linker, facilitating the formation of the MOF structure.[5]

Protocol 1: Solvothermal Synthesis of DOX-Loaded MOF

  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.05 mmol of doxorubicin hydrochloride in 5 mL of DMF. Sonicate for 15 minutes to ensure complete dissolution.

    • In a separate 20 mL glass vial, dissolve 0.15 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the linker/drug solution under constant stirring.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated laboratory oven at 120°C for 24 hours.[5] The elevated temperature drives the crystallization process.

  • Purification and Activation:

    • After cooling the reaction vessel to room temperature, collect the resulting precipitate by centrifugation at 8000 rpm for 15 minutes.

    • Wash the collected solid three times with fresh DMF to remove unreacted precursors.

    • Subsequently, wash the solid three times with a lower boiling point solvent, such as ethanol, to facilitate the removal of DMF from the pores.

    • Dry the final product under vacuum at 60°C for 12 hours to obtain the activated, drug-loaded MOF.[7]

Synthesis_Workflow Start Prepare Precursor Solutions (Linker, Drug, Metal Salt in DMF) Mix Combine Solutions Start->Mix React Solvothermal Reaction (120°C, 24h) Mix->React Centrifuge Collect Precipitate (Centrifugation) React->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_Ethanol Wash with Ethanol Wash_DMF->Wash_Ethanol Dry Dry under Vacuum Wash_Ethanol->Dry End DOX-Loaded MOF Dry->End

Figure 2: Workflow for the synthesis of drug-loaded MOFs.

Part 2: Characterization of Drug-Loaded MOF Nanoparticles

Thorough characterization is essential to ensure the successful synthesis of the drug delivery system and to understand its physicochemical properties.

Parameter Technique Purpose Expected Outcome
Morphology and Particle Size Scanning Electron Microscopy (SEM)To visualize the shape and size of the MOF particles.Uniform, crystalline particles in the desired size range (e.g., 100-200 nm for potential intravenous administration).[8]
Crystallinity Powder X-ray Diffraction (PXRD)To confirm the crystalline structure of the synthesized MOF.A diffraction pattern with sharp peaks, confirming the formation of a crystalline framework.[8]
Porosity Brunauer-Emmett-Teller (BET) AnalysisTo determine the specific surface area and pore volume of the MOF.High surface area and pore volume, indicative of a porous structure capable of hosting drug molecules.[8]
Surface Charge Zeta Potential MeasurementTo assess the colloidal stability of the nanoparticles in suspension.A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) to prevent aggregation.[2][9]

Table 1: Key Characterization Techniques for Drug-Loaded MOFs.

Part 3: Quantification of Drug Loading and In Vitro Release Studies

Protocol 2: Determination of Drug Loading Efficiency

  • Sample Preparation:

    • Accurately weigh 5 mg of the dried DOX-loaded MOF.

    • Disperse the MOF in 5 mL of a pH 2.0 buffer (e.g., HCl solution) to completely dissolve the framework and release the encapsulated drug.

    • Sonicate for 30 minutes to ensure complete dissolution.

  • Quantification:

    • Centrifuge the solution to pellet any insoluble material.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for doxorubicin (approximately 480 nm).

    • Determine the concentration of DOX from a pre-established calibration curve.

  • Calculation:

    • Drug Loading Content (% w/w): (Mass of drug in MOF / Mass of MOF) x 100

    • Encapsulation Efficiency (%): (Mass of drug in MOF / Initial mass of drug used) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Assay

This protocol evaluates the release of the drug from the MOF at physiological pH (7.4) and in a simulated acidic tumor microenvironment (pH 5.5).

  • Release Medium Preparation:

    • Prepare two phosphate-buffered saline (PBS) solutions: one at pH 7.4 and another at pH 5.5.

  • Assay Setup:

    • Disperse 10 mg of the DOX-loaded MOF in 10 mL of each release medium in separate dialysis bags (with a molecular weight cutoff appropriate to retain the nanoparticles but allow free drug to diffuse, e.g., 10 kDa).

    • Place each dialysis bag into a beaker containing 90 mL of the corresponding release medium.

    • Maintain the beakers at 37°C with gentle stirring.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

    • Replenish the beaker with 1 mL of fresh release medium to maintain a constant volume.

    • Quantify the concentration of released DOX in the aliquots using UV-Vis spectrophotometry as described in Protocol 2.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release percentage against time for both pH conditions. A significantly higher release rate at pH 5.5 compared to pH 7.4 is expected, demonstrating the pH-responsive nature of the delivery system.[10]

Part 4: In Vitro Cytotoxicity Assessment

The biocompatibility of the drug delivery system is a critical parameter. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Protocol 4: MTT Assay for Cytotoxicity Evaluation

  • Cell Culture:

    • Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the "empty" MOF (without drug), free DOX, and the DOX-loaded MOF in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the cell viability percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of each treatment to determine the IC50 (the concentration at which 50% of the cells are non-viable).

Expected Results:

  • The "empty" MOF should exhibit low cytotoxicity, demonstrating the biocompatibility of the carrier itself.[6]

  • The DOX-loaded MOF should show a dose-dependent decrease in cell viability, comparable to or greater than that of free DOX, indicating effective drug delivery and therapeutic action.

Cytotoxicity_Assay Start Seed Cells in 96-well Plate Treat Add Treatments (Empty MOF, Free Drug, Loaded MOF) Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound stands out as a highly promising organic linker for the construction of sophisticated, pH-responsive drug delivery systems. The protocols and application notes provided herein offer a foundational framework for researchers to explore the potential of this molecule in creating targeted therapies. The inherent tunability of MOFs allows for further functionalization, such as the attachment of targeting ligands to the linker or metal nodes for active targeting of specific cell surface receptors. While the biocompatibility of imidazole-based MOFs is generally considered favorable, comprehensive in vivo studies are essential to fully elucidate their pharmacokinetic profiles, biodistribution, and long-term safety before clinical translation can be realized.[4] The continued exploration of linkers like this compound will undoubtedly pave the way for the next generation of intelligent and effective drug delivery platforms.

References

Functionalization of Metal-Organic Frameworks Derived from 1,3,5-tri(1H-imidazol-1-yl)benzene: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) constructed from the versatile tripodal ligand 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) offer a unique platform for creating highly porous and stable materials. The intrinsic chemical nature of the tib ligand, featuring three reactive imidazole units, provides a fertile ground for post-synthetic modification (PSM). This application note provides a comprehensive guide to the functionalization of tib-based MOFs. We will explore the causality behind experimental design, from initial solvothermal synthesis to advanced PSM strategies. Detailed, self-validating protocols for synthesis, functionalization, and characterization are provided, alongside an examination of their applications in catalysis and selective sensing. This guide is intended for researchers aiming to harness the tunable properties of these advanced materials for applications in drug development, diagnostics, and beyond.

Introduction: The Strategic Advantage of the this compound (tib) Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their exceptional properties, including vast surface areas, tunable pore sizes, and chemically versatile structures, make them ideal candidates for applications in gas storage, separation, catalysis, and drug delivery.[2]

The choice of the organic linker is paramount in dictating the final topology and chemical functionality of the MOF. The ligand this compound (tib) is a particularly strategic building block. Its C3-symmetric, rigid benzene core ensures the formation of robust, three-dimensional frameworks, while the three imidazole groups provide multiple coordination sites for metal ions.[3] Crucially, the uncoordinated nitrogen atom on each imidazole ring presents a reactive handle, making tib-based MOFs prime candidates for post-synthetic modification (PSM)—a technique to chemically alter a pre-synthesized MOF while preserving its overall structure.[4][5] This allows for the introduction of new functionalities that may not be compatible with the initial MOF synthesis conditions.[6]

This document provides the foundational knowledge and detailed protocols for synthesizing tib-based MOFs and subsequently tailoring their properties through functionalization for specific, high-value applications.

Foundational Synthesis of tib-Based MOFs

The initial synthesis of a stable, crystalline MOF is the critical first step before any functionalization can occur. The solvothermal method is commonly employed, where the reaction between the metal salt and the tib ligand occurs in a sealed vessel at elevated temperatures.[1] This process facilitates the crystallization of the porous framework.

Protocol 1: General Solvothermal Synthesis of a Cobalt-tib MOF

This protocol is adapted from methodologies used for constructing frameworks with tripodal imidazole ligands and various metal salts.[7][8]

Rationale: Cobalt(II) is chosen for its versatile coordination chemistry, which can lead to frameworks with interesting magnetic and catalytic properties. Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to solubilize the precursors. The addition of a base like sodium hydroxide can deprotonate any residual acidic species and influence the final crystal structure.[7]

Materials:

  • This compound (tib)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Programmable oven

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Analytical balance

  • pH meter

Procedure:

  • In a 50 mL beaker, dissolve 0.318 g (1.0 mmol) of this compound and 0.211 g (0.75 mmol) of CoSO₄·7H₂O in 20 mL of deionized water.

  • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Add 0.06 g (1.5 mmol) of sodium hydroxide to the mixture and stir for an additional 15 minutes.[7]

  • Transfer the resulting mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 140 °C over 2 hours and hold at this temperature for 72 hours.

  • Cool the autoclave to room temperature naturally over a period of 12-24 hours.

  • Collect the resulting purple block crystals by filtration.

  • Wash the crystals thoroughly with deionized water (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted precursors and solvent.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Self-Validation/Characterization:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern to a simulated one if the crystal structure is known.[9]

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and identify the temperature at which guest solvent molecules are removed and the framework begins to decompose.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of the tib ligand within the framework by identifying characteristic vibrational bands of the imidazole and benzene rings.

Post-Synthetic Modification (PSM): Tailoring Functionality

The true power of tib-based MOFs lies in their capacity for functionalization. The basic nitrogen atom on the imidazole ring is an excellent nucleophile, making it an ideal site for covalent modification. One of the most effective PSM strategies is N-alkylation to introduce imidazolium salts into the framework.[10]

Rationale: Converting the neutral imidazole to a positively charged imidazolium moiety introduces ionic character and Brønsted acidity into the MOF pores.[10] This dramatically alters the host-guest properties of the material, enhancing its ability to interact with polar molecules, act as an anion-exchange platform, or serve as a catalyst for specific reactions. The inclusion of an iodide counter-ion also creates a nucleophilic component, resulting in a bifunctional catalyst.[10]

Workflow for Post-Synthetic Modification of tib-MOFs

PSM_Workflow cluster_0 MOF Synthesis cluster_1 Functionalization cluster_2 Result A Synthesized tib-MOF (e.g., Co-tib) B Solvent Exchange (Activation) A->B Prepare pores C PSM Reaction (e.g., N-Alkylation with CH₃I) B->C Introduce reagent D Washing & Drying C->D Purify E Functionalized MOF (e.g., Imidazolium Iodide-MOF) D->E Isolate product

Caption: Workflow for the post-synthetic functionalization of a tib-based MOF.

Protocol 2: N-Alkylation of a tib-MOF to Create an Imidazolium-Functionalized Framework

This protocol is based on the postsynthetic ionization of imidazole-containing MOFs.[10]

Materials:

  • Synthesized and activated Co-tib MOF (from Protocol 1)

  • Iodomethane (CH₃I)

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane (DCM)

Equipment:

  • Schlenk flask or similar reaction vessel with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Centrifuge

Procedure:

  • Activation: Activate the synthesized Co-tib MOF (approx. 200 mg) by heating under vacuum at 120 °C for 12 hours to remove guest solvent molecules from the pores.

  • Transfer the activated MOF to a Schlenk flask under an inert atmosphere.

  • Add 10 mL of anhydrous acetonitrile to the flask, followed by a 10-fold molar excess of iodomethane relative to the imidazole units in the MOF.

  • Stir the suspension at 60 °C for 48 hours under an inert atmosphere.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • To remove unreacted iodomethane and byproducts, wash the functionalized MOF extensively by resuspending it in anhydrous DCM (3 x 15 mL), with centrifugation to collect the solid between each wash.

  • Dry the final product, now an imidazolium iodide-functionalized MOF, under vacuum at 60 °C for 12 hours.

Self-Validation/Characterization:

  • FT-IR Spectroscopy: Look for the appearance of new peaks or shifts in existing peaks corresponding to C-N stretching in the newly formed imidazolium ring.

  • Solid-State ¹³C NMR: Confirm the methylation by identifying the new methyl carbon signal.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Confirm the presence of iodine throughout the MOF particles.

  • PXRD: Verify that the framework's crystallinity and structure have been maintained throughout the modification process.[11]

  • N₂ Sorption Analysis: Measure the BET surface area and pore volume. A decrease is expected due to the introduction of the methyl groups and iodide ions into the pores.

Applications in Sensing and Drug Development

The ability to tune the functionality of tib-MOFs opens the door to specialized applications. The introduction of specific chemical groups can create recognition sites for analytes or enhance the loading and controlled release of therapeutic agents.[12][13]

Application Example: Luminescence-Based Sensing

MOFs containing fluorescent ligands or metal centers can act as sensors. The fluorescence can be "turned off" (quenched) or "turned on" upon interaction with a specific analyte.[14] For drug development professionals, such sensors can be used to detect metal ions or small molecules that are biologically relevant or are contaminants in pharmaceutical preparations.

Mechanism of Fluorescence Quenching for Fe³⁺ Detection

Sensing_Mechanism cluster_quench Quenching Process MOF Luminescent MOF Analyte Fe³⁺ Ion MOF->Analyte Interaction & Energy Transfer Emission Fluorescence (Emission) MOF->Emission Baseline Quenched No Fluorescence (Quenched) MOF->Quenched In presence of Fe³⁺ Excitation Excitation Light (hv) Excitation->MOF

Caption: Mechanism for fluorescence quenching of a MOF sensor by Fe³⁺ ions.

Protocol 3: Protocol for Fe³⁺ Sensing in Aqueous Solution

This is a general protocol for evaluating the sensing performance of a luminescent MOF.[9][15]

Materials:

  • Finely ground luminescent tib-MOF (either pristine or functionalized)

  • Deionized water

  • Stock solution of iron(III) chloride (FeCl₃) of known concentration (e.g., 1 mM)

  • Stock solutions of other metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, CuCl₂, ZnCl₂) for selectivity studies.

Equipment:

  • Spectrofluorometer

  • Cuvettes (quartz)

  • Ultrasonic bath

  • Micropipettes

Procedure:

  • Prepare MOF Suspension: Disperse 5 mg of the finely ground MOF into 50 mL of deionized water. Sonicate for 30 minutes to create a stable, homogeneous suspension.

  • Baseline Measurement: Transfer 2 mL of the MOF suspension into a quartz cuvette. Record the fluorescence emission spectrum at an appropriate excitation wavelength.

  • Titration: Add small aliquots (e.g., 5-20 µL) of the 1 mM FeCl₃ stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue the titration until the fluorescence intensity is completely quenched or reaches a plateau.

  • Selectivity Test: Repeat the experiment using stock solutions of other metal ions at the same concentration to ensure the quenching effect is specific to Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. This can be used to determine the detection limit and quenching efficiency.

Data Summary

Proper characterization provides quantitative validation of synthesis and functionalization. The following table presents expected data for a hypothetical tib-based MOF before and after functionalization.

PropertySynthesized Co-tib MOFImidazolium-Functionalized MOFRationale for Change
BET Surface Area ~1200 m²/g~850 m²/gFunctional groups (methyl, iodide) occupy pore space.[10]
Pore Volume ~0.65 cm³/g~0.45 cm³/gVolume of pores is reduced by the added moieties.[1]
Thermal Stability (TGA) Stable to ~350 °CStable to ~320 °CIonic groups may slightly lower the decomposition temperature.
FT-IR Imidazole Peak ~1510 cm⁻¹Shifted to ~1530 cm⁻¹N-alkylation alters the vibrational modes of the imidazole ring.
Fe³⁺ Sensing (Ksv) Low quenchingHigh quenchingEnhanced interaction between the charged framework and Fe³⁺ cations.

Conclusion and Future Outlook

MOFs derived from this compound represent a highly adaptable class of materials. The protocols detailed herein provide a robust framework for their synthesis and, more importantly, their precise functionalization through post-synthetic modification. By converting the imidazole units to imidazolium salts, we have demonstrated a reliable method to fundamentally alter the material's properties, transforming it into a bifunctional catalyst or a selective sensor. The self-validating nature of the protocols, which integrate characterization at each stage, ensures reproducibility and reliability. For professionals in drug development and materials science, these techniques offer a pathway to designing custom materials for targeted drug delivery, diagnostics, and process catalysis, paving the way for next-generation functional materials.

References

Application Notes and Protocols for Investigating Gas Adsorption Properties of Frameworks with 1,3,5-tri(1H-imidazol-1-yl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazole-Based Linkers in Porous Frameworks

Metal-Organic Frameworks (MOFs) and related porous crystalline materials have emerged as leading candidates for applications in gas storage and separation, driven by their high porosity, tunable structures, and versatile surface chemistry.[1] Within this class of materials, frameworks constructed from nitrogen-rich heterocyclic linkers, such as 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) and its derivatives, are of particular interest. The presence of multiple nitrogen atoms within the imidazolate moieties provides preferential binding sites for polarizable gas molecules like carbon dioxide (CO₂), enhancing both adsorption capacity and selectivity.[2][3]

This guide provides a comprehensive overview of the synthesis, characterization, and gas adsorption analysis of frameworks incorporating the this compound scaffold. We will delve into the underlying principles of material design, provide detailed experimental protocols, and present a framework for robust data interpretation. This document is intended for researchers and professionals in materials science and drug development who are exploring the potential of these advanced porous materials.

Part 1: Framework Design and Synthesis

The choice of the organic linker and the metal node is a critical first step that dictates the final topology, porosity, and surface chemistry of the framework. The tripodal nature of this compound and its analogues provides a versatile building block for creating 3D porous networks.

Linker Selection and Synthesis

The parent linker, this compound (tib), and its benzimidazole derivative, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), are two key examples that demonstrate the tunability of these systems. The extended aromatic system of TIBM can influence the framework's stability and porosity.

Protocol 1: Synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) [4]

This protocol is adapted from the work of Gaikwad et al.[4]

Rationale: This synthesis involves a condensation reaction between trimesic acid and o-phenylenediamine in the presence of a dehydrating agent, polyphosphoric acid (PPA), at elevated temperatures. PPA facilitates the cyclization and formation of the benzimidazole rings.

Materials:

  • Trimesic acid

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • 20% Sodium bicarbonate solution

Procedure:

  • In a reaction vessel, dissolve trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (50 mL).

  • To this solution, add o-phenylenediamine (7.2 g, 0.06 mol).

  • Heat the reaction mixture to 230 °C and maintain this temperature for 12 hours under a nitrogen atmosphere.

  • After cooling, pour the resulting yellowish mixture into 500 mL of ice-cold water with vigorous stirring. A brown precipitate will form.

  • Collect the precipitate and neutralize it by adding a 20% sodium bicarbonate solution.

  • Filter the solid product and wash thoroughly with deionized water.

  • Dry the purified TIBM linker under vacuum.

Framework Synthesis: The Solvothermal Method

Solvothermal synthesis is a common method for producing crystalline MOFs. The choice of metal precursor and solvent system is crucial for controlling the final structure and morphology of the material.

Protocol 2: General Solvothermal Synthesis of TIBM-based MOFs [4]

Rationale: This method utilizes the reaction between the TIBM linker and various metal salts in a sealed container at elevated temperatures. The choice of metal (e.g., Cu, Cr, Al) directly impacts the resulting framework's properties, including the presence of open metal sites, which can significantly enhance CO₂ adsorption.[4]

Materials:

  • TIBM linker

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, CrCl₃·6H₂O, Al(NO₃)₃·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve the TIBM linker and the chosen metal salt in a mixture of DMF and ethanol. The molar ratios of linker to metal salt should be optimized for each specific framework.

  • Seal the autoclave and heat it to a specific temperature (typically between 100-150 °C) for a designated period (usually 24-72 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the synthesized MOF under vacuum.

Synthesis_Workflow cluster_linker Linker Synthesis cluster_mof MOF Synthesis (Solvothermal) Linker_Start Trimesic Acid + o-phenylenediamine PPA Polyphosphoric Acid 230°C, 12h Linker_Start->PPA Quench Quench in Ice Water PPA->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize TIBM Purified TIBM Linker Neutralize->TIBM Reactants TIBM Linker + Metal Salt (e.g., Cu, Cr, Al) in DMF/Ethanol TIBM->Reactants To MOF Synthesis Autoclave Heat in Autoclave (100-150°C, 24-72h) Reactants->Autoclave Filter_Wash Filter and Wash (DMF, Ethanol) Autoclave->Filter_Wash MOF_Product As-Synthesized MOF Filter_Wash->MOF_Product

Caption: Workflow for the synthesis of TIBM linker and subsequent TIBM-based MOFs.

Part 2: Activation and Characterization

Proper activation of the synthesized MOFs is critical to ensure that the pores are accessible for gas adsorption. Characterization confirms the successful synthesis and provides essential information about the material's properties.

Framework Activation: Unlocking the Porosity

The as-synthesized MOFs often have solvent molecules occupying their pores. Activation is the process of removing these guest molecules without causing the framework to collapse.

Protocol 3: Thermal Activation

Rationale: This is the most common activation method, where the MOF is heated under vacuum to evaporate the solvent molecules. The temperature and duration of heating must be carefully controlled to avoid thermal decomposition of the framework.

Procedure:

  • Place the as-synthesized MOF in a sample tube suitable for a vacuum manifold or a Schlenk line.

  • Slowly apply a dynamic vacuum.

  • Gradually heat the sample to a temperature below its decomposition point (determined by Thermogravimetric Analysis) for several hours (typically 8-24 hours) until the pressure stabilizes at a low value.

  • Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage.

Advanced Activation: Supercritical CO₂ Exchange [5]

For some frameworks, especially those with large pores or high flexibility, thermal activation can lead to pore collapse. Solvent exchange followed by supercritical CO₂ drying is a gentler and often more effective method.[5]

Rationale: The solvent within the pores is first exchanged with a more volatile solvent (e.g., methanol or acetone). Then, liquid CO₂ is used to replace this solvent, and finally, the CO₂ is brought to its supercritical state and slowly vented, preventing the formation of a liquid-vapor meniscus that can exert capillary forces and damage the framework.

Essential Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and can indicate the temperature at which guest molecules are removed.

  • Scanning Electron Microscopy (SEM): Visualizes the morphology and particle size of the MOF crystals.[4]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the activated MOF using nitrogen adsorption at 77 K. The pore size distribution can be calculated from the adsorption isotherm using methods like Non-Local Density Functional Theory (NLDFT).[4]

Part 3: Gas Adsorption Measurements

Volumetric gas adsorption measurements are used to quantify the uptake of different gases (e.g., CO₂, CH₄, N₂) as a function of pressure at a constant temperature.

Protocol 4: Volumetric Gas Adsorption Measurement

Rationale: This protocol outlines the standard procedure for measuring single-component gas adsorption isotherms. The amount of gas adsorbed is determined by measuring the pressure change in a manifold of known volume after dosing a known amount of gas to the sample.

Apparatus: A volumetric gas adsorption analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 50-150 mg of the activated MOF into a sample tube.

  • Degassing: Degas the sample in situ on the analysis port of the instrument under vacuum and at a temperature determined from TGA to be safe for the framework. This ensures the removal of any atmospheric contaminants adsorbed during sample transfer.

  • Isotherm Measurement:

    • Cool the sample to the desired analysis temperature (e.g., 273 K or 298 K for CO₂ adsorption).

    • Introduce a known amount of the adsorbate gas into the manifold.

    • Record the pressure in the manifold.

    • Open the valve to the sample tube and allow the pressure to equilibrate as the gas adsorbs onto the sample.

    • Record the final equilibrium pressure.

    • Repeat the dosing and equilibration steps to generate the full adsorption isotherm up to the desired final pressure (e.g., 1 bar).

  • Data Analysis: The instrument software calculates the amount of gas adsorbed at each pressure point to generate the isotherm.

Gas_Adsorption_Workflow Start Activated MOF Sample Weigh Weigh Sample (50-150 mg) Start->Weigh Degas In-situ Degassing (under vacuum and heat) Weigh->Degas Cool Cool to Analysis Temp. (e.g., 273 K or 298 K) Degas->Cool Dose Dose Adsorbate Gas (e.g., CO2, N2) Cool->Dose Equilibrate Allow Pressure to Equilibrate Dose->Equilibrate Record Record Equilibrium Pressure and Amount Adsorbed Equilibrate->Record Repeat Repeat Dosing Record->Repeat Repeat->Dose Yes Isotherm Generate Adsorption Isotherm Repeat->Isotherm No (Final Pressure Reached)

Caption: Experimental workflow for volumetric gas adsorption measurement.

Part 4: Data Interpretation and Performance Metrics

The collected gas adsorption data can be used to evaluate the performance of the material for specific applications.

Adsorption Capacity

This is the amount of gas adsorbed by the material at a given pressure and temperature, typically expressed in mmol/g or cm³/g.

FrameworkMetal IonSurface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar)CO₂/N₂ SelectivityReference
TIBM-CuCu7803.6053[4]
TIBM-AlAl6502.1035[4]
TIBM-CrCr4301.6010[4]

Table 1: Gas adsorption properties of TIBM-based MOFs. Data sourced from Gaikwad et al.[4]

The superior performance of TIBM-Cu is attributed to the presence of open Cu sites, which act as strong binding sites for CO₂.[4]

Adsorption Selectivity

For gas separation applications, the selectivity of the adsorbent for one gas over another is a critical parameter. The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a binary gas mixture from single-component isotherm data. A high CO₂/N₂ selectivity is desirable for post-combustion carbon capture.[2][4]

Heat of Adsorption (Qst)

The isosteric heat of adsorption provides a measure of the strength of the interaction between the gas molecules and the framework. It can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation. A higher Qst for CO₂ compared to other gases indicates a stronger affinity and contributes to higher selectivity.

Conclusion

Frameworks based on this compound and its derivatives represent a promising class of materials for gas adsorption applications. Their performance is highly dependent on the choice of metal center, the specific linker used, and the activation procedure. The protocols and guidelines presented here provide a comprehensive framework for the synthesis, characterization, and evaluation of these materials, enabling researchers to systematically explore their potential for addressing key challenges in gas separation and storage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and obtain high-purity material consistently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common and effective synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is the copper-catalyzed N-arylation of imidazole with a 1,3,5-trihalobenzene, typically 1,3,5-tribromobenzene or 1,3,5-triiodobenzene. This reaction is a variation of the Ullmann condensation or Ullmann-type coupling.[1][2] The reaction generally involves a copper(I) salt (e.g., CuI) as the catalyst, a ligand to stabilize the copper catalyst and facilitate the reaction, a base to deprotonate the imidazole, and a high-boiling polar aprotic solvent.

Q2: What are the essential starting materials and reagents for this synthesis?

The key components for a successful synthesis include:

  • Aryl Halide: 1,3,5-tribromobenzene or 1,3,5-triiodobenzene. Iodides are generally more reactive than bromides.

  • N-Heterocycle: Imidazole.

  • Copper Catalyst: Copper(I) iodide (CuI) is most common, but other sources like Cu2O can also be used.[3]

  • Ligand: A variety of ligands can be employed to accelerate the reaction. Common choices include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthroline derivatives.[4][5][6] The ligand's role is crucial for improving reaction rates and yields under milder conditions.[5]

  • Base: A strong inorganic base is required to deprotonate the imidazole. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are frequently used. Cs2CO3 is often preferred for its higher solubility in organic solvents.[4][7]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typical choices.[3][7][8]

Q3: What are the typical yields, and what factors most significantly influence them?

Yields can vary widely depending on the specific conditions, but optimized procedures can achieve good to excellent yields. The most critical factors influencing the yield are:

  • Choice of Halide: Aryl iodides are more reactive than bromides, generally leading to higher yields or allowing for milder reaction conditions.[3]

  • Catalyst System: The combination of the copper source and the ligand is paramount. The ligand can dramatically enhance the catalyst's activity and stability.[5]

  • Reaction Temperature: These reactions often require elevated temperatures (typically >100 °C) to proceed at a reasonable rate.[3]

  • Purity of Reagents and Inert Atmosphere: The copper catalyst can be sensitive to air and moisture. Using pure reagents and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial for reproducibility and high yields.

Q4: What are the primary safety considerations for this reaction?
  • Reagents: Imidazole and its derivatives can be irritants. Aryl halides can be toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.

  • Reaction Conditions: The reaction is typically run at high temperatures, posing a risk of burns. Use appropriate heating mantles and temperature controllers.

  • Workup: Be cautious during the workup procedure, especially when using acids or bases for quenching and extraction.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem: Low or No Product Yield
Q1: My reaction shows no conversion of the 1,3,5-trihalobenzene starting material. What are the likely causes?

Possible Cause 1: Inactive Catalyst

  • Explanation: The active catalytic species is typically a copper(I) complex. If the copper(I) source has been oxidized to copper(II) due to improper storage or exposure to air during the reaction setup, the catalytic cycle may not initiate effectively.

  • Solution:

    • Use freshly purchased, high-purity CuI.

    • Ensure a completely inert atmosphere throughout the reaction by using Schlenk techniques or a glovebox. Purge the reaction vessel with nitrogen or argon before adding reagents.

    • Consider adding a small amount of a reducing agent or using a ligand that can stabilize the Cu(I) state.

Possible Cause 2: Insufficiently Strong or Insoluble Base

  • Explanation: The N-H bond of imidazole must be deprotonated to form the nucleophile that attacks the aryl halide. If the base is not strong enough or is poorly soluble in the reaction medium, the concentration of the imidazolate anion will be too low for the reaction to proceed.

  • Solution:

    • Switch to a stronger or more soluble base. For instance, if K2CO3 is not working, try Cs2CO3.[4]

    • Ensure the base is finely powdered to maximize its surface area.

    • Consider using a solvent in which the base has better solubility.

Possible Cause 3: Reaction Temperature is Too Low

  • Explanation: Ullmann-type couplings are often kinetically slow and require significant thermal energy to overcome the activation barrier, particularly for less reactive aryl bromides.

  • Solution:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS.

    • If using a lower-boiling solvent, switch to a higher-boiling one like DMSO or DMF to allow for higher reaction temperatures.

Q2: I'm seeing mono- and di-substituted products but very little of the desired tri-substituted product. How can I drive the reaction to completion?

Possible Cause 1: Insufficient Reaction Time or Temperature

  • Explanation: The substitution of the third halide is often the most difficult step due to increased steric hindrance. The reaction may simply need more time or energy to go to completion.

  • Solution:

    • Increase the reaction time significantly (e.g., from 24 hours to 48 or 72 hours).

    • Increase the reaction temperature.

Possible Cause 2: Stoichiometry Issues

  • Explanation: If there is not a sufficient excess of imidazole, the reaction may stall after the first or second substitution.

  • Solution:

    • Increase the molar equivalents of imidazole relative to the 1,3,5-trihalobenzene. An excess of 3.3 to 3.5 equivalents of imidazole is a good starting point.

    • Ensure the base is also present in sufficient excess to deprotonate all the imidazole.

Possible Cause 3: Catalyst Deactivation

  • Explanation: Over the course of a long reaction at high temperatures, the catalyst may slowly deactivate.

  • Solution:

    • Consider a second addition of the catalyst and ligand midway through the reaction.

    • Ensure the reaction is strictly under an inert atmosphere to prevent oxidative deactivation.

Q3: My yield is consistently low despite the starting material being fully consumed. Where is my product going?

Possible Cause 1: Product Degradation

  • Explanation: The product, this compound, might be unstable under the harsh reaction conditions (high temperature, strong base) over extended periods.

  • Solution:

    • Try to find a more active catalyst system (e.g., a different ligand) that allows the reaction to proceed at a lower temperature.[7]

    • Once the reaction is complete (as determined by TLC or GC-MS), work it up promptly. Do not let it stir at high temperatures unnecessarily.

Possible Cause 2: Issues During Workup and Purification

  • Explanation: The product may be lost during the aqueous workup if it has some water solubility, or it may be difficult to separate from byproducts during purification.

  • Solution:

    • When quenching the reaction with water, be mindful of the volume. Use brine washes to reduce the solubility of the product in the aqueous layer.

    • The product is a solid with a high melting point.[9] Recrystallization from a suitable solvent system can be a very effective purification method and may be preferable to column chromatography if the crude product is highly impure.

Problem: Difficult Purification
Q1: My crude product is an intractable mixture that is hard to purify by column chromatography.

Possible Cause: Presence of Copper and Ligand Residues

  • Explanation: Copper salts and nitrogen-containing ligands can co-elute with the product on silica gel, leading to streaking and poor separation.

  • Solution:

    • Aqueous Ammonia Wash: During the workup, after quenching the reaction, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper, effectively extracting it into the aqueous phase.

    • Filtration through a Silica Plug: Before concentrating the crude product, pass the organic solution through a short plug of silica gel. This can remove a significant amount of baseline impurities and residual copper complexes.

    • Recrystallization: As mentioned, recrystallization is often the best method for purifying this type of rigid, symmetrical molecule. Experiment with different solvent systems (e.g., ethanol/water, DMF/water).

Problem: Inconsistent Results/Poor Reproducibility
Q1: I'm getting variable yields and reaction times each time I run the synthesis. What are the most sensitive parameters?

Possible Cause 1: Variable Reagent Quality

  • Explanation: The quality of the imidazole, base, and particularly the solvent can have a significant impact. Water content in the solvent or reagents can interfere with the reaction.

  • Solution:

    • Use a high-purity, anhydrous grade of solvent.

    • Ensure the base (e.g., K2CO3, Cs2CO3) is dry. If necessary, dry it in an oven before use.

    • Use imidazole from a reliable source and ensure it has not absorbed atmospheric moisture.

Possible Cause 2: Inconsistent Inert Atmosphere

  • Explanation: Even small amounts of oxygen can negatively impact the copper catalyst. Variations in the effectiveness of the inert atmosphere can lead to inconsistent results.

  • Solution:

    • Be meticulous with your inert atmosphere techniques. Use a proper gas manifold for purging and maintaining a positive pressure of nitrogen or argon.

    • Degas the solvent before use by sparging with an inert gas or by a freeze-pump-thaw cycle.

Part 3: Optimized Protocol and Workflow

Optimized Experimental Protocol

This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature may be required.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., Cs2CO3, 2.2 equivalents per halide).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1,3,5-triiodobenzene (1.0 equivalent), imidazole (3.3 equivalents), and anhydrous DMF.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer. Wash sequentially with dilute aqueous ammonia, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Workflow and Critical Checkpoints

The following diagram illustrates the key stages of the synthesis and highlights critical control points for ensuring optimal yield and purity.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagent Preparation (Dry Solvent & Base) setup Reaction Setup (Flask, Stir Bar) reagents->setup cp1 Critical: Anhydrous Conditions reagents->cp1 inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert addition Add Reagents (Aryl Halide, Imidazole, Catalyst, Ligand, Solvent) inert->addition cp2 Critical: Inert Atmosphere inert->cp2 heating Heat to Target Temp (e.g., 110-130°C) addition->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring cp3 Critical: Temperature Control heating->cp3 quench Cool & Quench (Water) monitoring->quench extract Extraction & Washes (NH4OH, Brine) quench->extract purify Purification (Recrystallization or Chromatography) extract->purify cp4 Critical: Copper Removal extract->cp4 product Final Product purify->product

Caption: Workflow for this compound synthesis.

Impact of Key Reaction Parameters
ParameterLow SettingOptimal RangeHigh SettingRationale
Temperature Slow/No Reaction110-140 °CPotential Product DegradationBalances reaction rate with compound stability.
Catalyst Loading Slow Reaction5-10 mol% CuIIncreased Cost, Difficult RemovalSufficient for catalysis without excessive waste.
Ligand Loading Ineffective Catalysis10-20 mol%Increased CostStabilizes the copper catalyst and accelerates the reaction.
Base Equivalents Incomplete Deprotonation2.2 eq. per halideUnnecessary Excess, Harsh ConditionsEnsures complete deprotonation of imidazole for nucleophilic attack.
Imidazole Equiv. Incomplete Substitution3.3-3.5 eq.Difficult to Remove ExcessDrives the reaction towards the tri-substituted product.

Part 4: References

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  • Li, G., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Cogent Chemistry. --INVALID-LINK--

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  • ChemicalBook. (2024). This compound. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. --INVALID-LINK--

  • Ghorai, S., & Mal, P. (2015). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][10]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Tetrahedron Letters. --INVALID-LINK--

  • Védrine, J. C. (2017). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. --INVALID-LINK--

  • Li, C., et al. (2014). Design, synthesis, and characterization of 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene-based fluorescent supramolecular columnar liquid crystals with a broad mesomorphic range. The Journal of Organic Chemistry. --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene. --INVALID-LINK--

  • Ambeed. (n.d.). This compound. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. --INVALID-LINK--

  • Heravi, M. M., et al. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Serbian Chemical Society. --INVALID-LINK--

References

Technical Support Center: Crystallization of 1,3,5-Tri(1H-imidazol-1-yl)benzene-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these promising porous materials. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based MOF amorphous or poorly crystalline?

A1: The amorphous nature or poor crystallinity of tib-based MOFs can stem from several factors. The flexibility of the tib linker, with its multiple imidazole rings capable of rotation, can lead to disordered structures if the crystallization kinetics are not carefully controlled. Rapid precipitation often outpaces the orderly self-assembly required for a crystalline framework. Furthermore, the choice of solvent, temperature, and the metal-to-linker ratio are critical parameters that dictate the outcome.[1] For instance, a solvent system that does not adequately solubilize the precursors or that interacts too strongly with the metal centers can hinder the formation of a well-defined crystalline lattice.[2]

Q2: What is the optimal solvent system for the crystallization of tib-based MOFs?

A2: The ideal solvent system is highly dependent on the specific metal salt being used and the desired crystal phase. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are commonly employed.[3] Mixed solvent systems, such as DMF/ethanol or DMF/water, can also be effective in tuning the solubility of the linker and metal salt, thereby influencing nucleation and crystal growth rates.[2] The key is to achieve a balance where the precursors are sufficiently soluble to participate in the reaction but not so soluble that precipitation is inhibited. Experimenting with different solvent ratios is often necessary to optimize crystallinity.

Q3: How does temperature affect the crystallization of these MOFs?

A3: Temperature plays a crucial role in both the thermodynamics and kinetics of MOF formation. Higher temperatures generally increase the solubility of reactants and can promote the reversibility of the coordination bonds, which often leads to more crystalline and thermodynamically stable products.[1] However, excessively high temperatures can also lead to the formation of dense, non-porous phases or decomposition of the organic linker. A systematic screening of reaction temperatures is recommended to identify the optimal range for your specific system.

Q4: Can the addition of a modulator improve the crystallinity of my tib-based MOF?

A4: Yes, the use of modulators is a powerful strategy to improve the crystallinity, control the crystal size, and even influence the morphology of MOFs.[4][5] Modulators are typically small molecules, often carboxylic acids like acetic acid or benzoic acid, that compete with the organic linker for coordination to the metal centers.[6][7] This competition slows down the reaction rate, allowing for more ordered crystal growth and reducing the formation of defects.[8][9] The concentration and pKa of the modulator are critical parameters to optimize for achieving the desired outcome.[7][9]

Q5: My tib-based MOF crystals are too small. How can I increase their size?

A5: Growing larger single crystals is often desirable for structural characterization. To increase crystal size, you can try several approaches:

  • Slower Reaction Rates: Lowering the reaction temperature, reducing the concentration of reactants, or using a modulator can slow down nucleation and favor the growth of existing crystals over the formation of new ones.[10]

  • Solvent Diffusion Method: A slow diffusion method, where solutions of the metal salt and the linker are carefully layered, can promote the growth of large, high-quality single crystals at the interface.[10]

  • Seeding: Introducing a small, well-formed crystal of the desired MOF (a seed) into a fresh reaction mixture can promote epitaxial growth, leading to larger crystals of the same phase.

II. Troubleshooting Guides

Problem 1: Persistent Amorphous Product or Low Crystallinity

This is one of the most common challenges in the synthesis of tib-based MOFs. The following guide provides a systematic approach to improve the crystallinity of your material.

Underlying Causes and Diagnostic Workflow

The formation of an amorphous product or a product with low crystallinity, as indicated by broad peaks in the Powder X-ray Diffraction (PXRD) pattern, is typically due to rapid and uncontrolled precipitation. This can be influenced by several factors, including solvent choice, temperature, and reactant concentrations.

G cluster_0 Troubleshooting Amorphous Product A Initial Observation: Amorphous/Poorly Crystalline Product (PXRD) B Step 1: Solvent System Optimization A->B Start Here C Step 2: Temperature Screening B->C If still amorphous D Step 3: Modulator Addition C->D If crystallinity is low E Step 4: Reactant Concentration Adjustment D->E Fine-tuning F Desired Outcome: Crystalline MOF E->F Successful

Caption: Troubleshooting workflow for amorphous products.

Step-by-Step Experimental Protocol

1. Solvent System Optimization:

  • Rationale: The solvent influences the solubility of the linker and metal salt, which in turn affects the nucleation and growth kinetics.[2] A solvent that is too "good" can prevent precipitation, while a solvent that is too "poor" can cause rapid, uncontrolled precipitation.

  • Protocol:

    • Prepare a series of reactions in different solvents and solvent mixtures. Common choices include DMF, DEF, DMSO, and their mixtures with ethanol or water.

    • Maintain a constant metal-to-linker ratio and temperature for all reactions.

    • After the reaction, collect the solid product by centrifugation or filtration and wash thoroughly with the reaction solvent.

    • Dry the product under vacuum and analyze by PXRD to assess crystallinity.

2. Temperature Screening:

  • Rationale: Temperature affects reaction kinetics and the thermodynamic stability of the resulting phases.[1] A systematic screening can identify the optimal temperature for the formation of a crystalline product.

  • Protocol:

    • Using the most promising solvent system from the previous step, set up a series of reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 150°C).

    • Ensure all other reaction parameters are kept constant.

    • Analyze the resulting products by PXRD.

3. Introduction of Modulators:

  • Rationale: Modulators compete with the linker for coordination to the metal center, slowing down the reaction and promoting the growth of more ordered crystals.[6][7]

  • Protocol:

    • To the optimized solvent and temperature conditions, add a modulator such as acetic acid, benzoic acid, or formic acid.

    • Screen a range of modulator concentrations (e.g., 10, 50, 100 equivalents with respect to the metal salt).

    • Characterize the products by PXRD to evaluate the effect on crystallinity.

ModulatorTypical Concentration Range (equivalents)Common Solvents
Acetic Acid10 - 100DMF, DEF
Benzoic Acid10 - 50DMF, DEF
Formic Acid20 - 150DMF, Water

Table 1: Common modulators and their typical concentration ranges.

Problem 2: Formation of Competing Crystalline Phases

Sometimes, instead of an amorphous product, the synthesis yields a mixture of different crystalline phases. This guide will help you isolate the desired phase.

Underlying Causes and Logical Approach

The formation of multiple crystalline phases indicates that under the given reaction conditions, several structures are thermodynamically accessible. The goal is to shift the equilibrium to favor the formation of the desired phase.

G cluster_1 Isolating a Single Crystalline Phase A Observation: Mixture of Crystalline Phases (PXRD) B Step 1: Adjust Metal-to-Linker Ratio A->B Start Here C Step 2: Vary the pH of the Reaction Mixture B->C If multiple phases persist D Step 3: Modify the Reaction Time C->D For kinetic vs. thermodynamic control E Desired Outcome: Phase-Pure Crystalline MOF D->E Successful

Caption: Strategy for obtaining a phase-pure product.

Step-by-Step Experimental Protocol

1. Adjusting the Metal-to-Linker Ratio:

  • Rationale: The stoichiometry of the reactants can significantly influence the resulting crystal structure. By varying the ratio, you can favor the formation of a specific phase.

  • Protocol:

    • Set up a series of reactions with varying metal-to-linker molar ratios (e.g., 2:1, 1:1, 1:2).

    • Keep the solvent, temperature, and total concentration of reactants constant.

    • Analyze the products by PXRD to identify the ratio that yields the desired phase in the highest purity.

2. Varying the pH of the Reaction Mixture:

  • Rationale: The pH of the solution affects the deprotonation state of the imidazole linker and the coordination environment of the metal ion, which can direct the formation of different phases.[10]

  • Protocol:

    • To the reaction mixture, add small amounts of a suitable acid (e.g., HCl) or base (e.g., triethylamine) to adjust the pH.

    • Monitor the pH before sealing the reaction vessel.

    • Perform a systematic screening of pH values to determine the optimal range for the desired phase.

3. Modifying the Reaction Time:

  • Rationale: Some phases may be kinetically favored and form quickly, while others are thermodynamically more stable and form over longer reaction times. By varying the reaction time, you can potentially isolate one or the other.

  • Protocol:

    • Set up identical reactions and stop them at different time points (e.g., 6h, 12h, 24h, 48h).

    • Analyze the products at each time point by PXRD to observe the evolution of the crystalline phases.

III. References

  • Modulation of crystal growth and structure within cerium-based metal–organic frameworks. CrystEngComm. 8

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC - NIH. 4

  • Modulating the MOF. CrystEngComm Blog. 6

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. 11

  • Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. 9

  • Solvent determines the formation and properties of metal–organic frameworks. Royal Society of Chemistry. 2

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials. 7

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. 12

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. 13

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. 14

  • Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. Nature. 1

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. 15

  • Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?. ResearchGate. 3

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Xtalpi. 10

  • Synthesis and Formation Mechanism of Textured MOF-‐5. CORE. 16

  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila. 5

  • Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions. 17

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Scholarworks@UNIST. 18

  • Synthesis Methods and Crystallization of MOFs. ResearchGate. 19

  • The crystal structure of this compound–2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid (1/1). ResearchGate. 20

  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. PubMed. 21

  • Recent Advances in Affinity MOF-Based Sorbents with Sample Preparation Purposes. MDPI. 22

  • Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. ResearchGate. 23

  • The crystal structure of poly(bis(μ2-1,3,5-tri(1H-imidazol-1-yl)benzene-κN:N′)-(μ2-2,3,5,6-tetrafluoroterephthalato-κO:O′)-manganese(II), C38H24F4N12O4Mn. ResearchGate. 24

References

Technical Support Center: Purification of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3,5-tri(1H-imidazol-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this versatile molecule in high purity. As a compound of significant interest in the development of metal-organic frameworks (MOFs), catalysis, and advanced materials, its purity is paramount for reproducible and reliable experimental outcomes.[1][2]

This resource is structured to address common challenges encountered during the purification of this compound, providing both theoretical understanding and practical, step-by-step guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing N-arylimidazoles is through a copper-catalyzed Ullmann-type or Chan-Lam coupling reaction. Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Residual 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene or 1,3,5-triiodobenzene) and imidazole.

  • Partially Substituted Intermediates: 1-halo-3,5-di(1H-imidazol-1-yl)benzene and 1,3-dihalo-5-(1H-imidazol-1-yl)benzene. These arise from incomplete reaction.

  • Homocoupling Products: Biphenyl-type impurities from the homocoupling of the aryl halide.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to other impurities. For instance, in syntheses starting from 1,3,5-tris(bromomethyl)benzene, Hofmann elimination is a potential side reaction.[3]

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of the following techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary technique for structural confirmation and purity assessment. The presence of impurities such as partially substituted intermediates will be evident from the distinct aromatic proton and carbon signals. A helpful resource for identifying common solvent and impurity peaks in NMR spectra is the paper by Gottlieb, Kotlyar, and Nudelman.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting minor impurities. A purity of ≥95% is often required for applications like MOF synthesis.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any unexpected byproducts.

  • Melting Point Analysis: A sharp melting point range close to the reported value (around 303 °C with decomposition) is a good indicator of high purity.[5]

Q3: What is the general solubility profile of this compound?

  • Sparingly soluble to insoluble in non-polar solvents like hexane and heptane.

  • Slightly soluble in moderately polar solvents like ethyl acetate and dichloromethane.

  • More soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially with heating.

  • Slightly soluble to soluble in polar protic solvents like methanol and ethanol, particularly upon heating. For instance, a related compound, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, can be recrystallized from methanol.[6]

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Recrystallization Workflow

cluster_0 Recrystallization Protocol A Dissolve crude product in a minimal amount of hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Cool the solution slowly to room temperature A->C B->C D Induce crystallization if necessary C->D If no crystals form E Collect crystals by vacuum filtration C->E D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: A typical workflow for the recrystallization of this compound.

Troubleshooting Guide: Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Compound does not dissolve even when boiling. - The solvent is not polar enough. - Insufficient solvent volume.- Try a more polar solvent (e.g., methanol, ethanol, or a mixture with DMF). - Add more solvent in small increments until the compound dissolves.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are preventing crystallization.- Use a lower-boiling solvent. - Re-heat the solution to dissolve the oil, add a little more solvent, and cool slowly. - Try to purify by column chromatography first to remove impurities.
No crystals form upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and cool again. - Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. - Too much solvent was used. - The crystals are too soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to maximize crystal formation before filtration. - Use a pre-heated funnel and flask for hot filtration.

Troubleshooting Purification by Column Chromatography

Column chromatography is an effective method for separating compounds with different polarities. For N-arylimidazoles, silica gel is a common stationary phase.

Column Chromatography Workflow

cluster_1 Column Chromatography Protocol A Select an appropriate solvent system (eluent) B Pack the column with silica gel A->B C Load the sample onto the column B->C D Elute the column with the chosen solvent system C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine and evaporate fractions containing the pure product F->G

Caption: A general workflow for purification by column chromatography.

Troubleshooting Guide: Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Compound does not move from the baseline (Rf = 0). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution might be effective.
All compounds run with the solvent front (Rf = 1). - The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poor separation of the desired compound from impurities. - The chosen solvent system does not provide adequate resolution. - The column was not packed properly, leading to channeling.- Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., methanol in a dichloromethane eluent) can improve separation. - Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the compound on the column. - The compound may be interacting too strongly with the acidic silica gel. - The sample was overloaded on the column.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Use a larger column or load less sample.
The compound is poorly soluble in the eluent. - The chosen eluent is not a good solvent for the compound.- Use a "dry loading" technique: dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Water System

This protocol is a starting point and may require optimization based on the impurity profile of your crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and stir to dissolve the solid. If it does not fully dissolve, a small amount of DMF can be added dropwise.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for the purification of N-arylimidazoles and should be adapted based on TLC analysis of your crude mixture.

  • Solvent System Selection: Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and load it onto the column. Alternatively, use the dry loading method described in the troubleshooting guide if the compound has low solubility in the eluent.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or flasks. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating closely related impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Enhancing Thermal Stability of 1,3,5-tri(1H-imidazol-1-yl)benzene Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) coordination polymers, also known as metal-organic frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to enhancing the thermal stability of these materials. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of tib-based coordination polymers.

Q1: What is a typical thermal decomposition temperature for a tib-based coordination polymer, and what are the key factors influencing it?

A1: The thermal decomposition temperature (Td) of tib-based coordination polymers can vary significantly, generally ranging from 250 °C to over 400 °C. The primary factors dictating this stability are:

  • The Metal-Ligand Bond Strength: This is arguably the most critical factor. The strength of the coordination bond between the metal ion and the nitrogen atoms of the imidazole rings is a major determinant of the overall framework's thermal robustness.[1][2]

  • The Nature of the Metal Ion: The choice of the metal center plays a pivotal role. Metal ions with higher charge density and a better match with the ligand's donor atoms (based on Hard-Soft Acid-Base theory) tend to form stronger bonds, leading to higher thermal stability.[1][3]

  • Ligand Rigidity and Functionalization: The inherent thermal stability of the tib ligand itself and any functional groups appended to it will influence the decomposition temperature. More rigid ligands can contribute to a more stable framework.[2][4]

  • Presence of Coordinated Solvent Molecules: Residual solvent molecules coordinated to the metal centers can significantly lower the thermal stability.[1][3] Their removal upon heating can initiate framework collapse at lower temperatures.

Q2: My TGA results show a multi-step decomposition. What do these different weight loss steps represent?

A2: A multi-step decomposition profile in a thermogravimetric analysis (TGA) of a tib-based coordination polymer typically indicates a sequence of thermal events:

  • Initial Weight Loss (below 200 °C): This is almost always attributed to the loss of guest solvent molecules (e.g., water, ethanol, DMF) residing within the pores of the framework.

  • Second Weight Loss (Variable Temperature): This step often corresponds to the removal of solvent molecules that are directly coordinated to the metal centers. This process can sometimes lead to a partial loss of crystallinity.

  • Final, Sharp Weight Loss (Higher Temperature): This represents the catastrophic decomposition of the coordination polymer framework itself, involving the cleavage of the metal-ligand bonds and the breakdown of the organic tib ligand.

Q3: How does the flexibility of the tib ligand affect the thermal stability of the resulting coordination polymer?

A3: The flexibility of the tib ligand, arising from the rotational freedom of the imidazole rings around the central benzene core, can have a complex influence on thermal stability. While some flexibility is necessary for the self-assembly of desired structures, excessive flexibility can lead to lower thermal stability.[5] Rigidifying the ligand structure, for instance, through the introduction of bulky substituents that restrict rotation, can enhance the overall stability of the framework.[2][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for common experimental challenges encountered when aiming to enhance the thermal stability of tib-based coordination polymers.

Issue 1: Synthesized Coordination Polymer Exhibits Lower-Than-Expected Thermal Stability

Symptom: The decomposition temperature measured by TGA is significantly lower than reported values for similar structures or lower than desired for a specific application.

Potential Causes & Solutions:

  • Cause A: Incomplete Solvent Removal. Residual guest or coordinated solvent molecules can act as "weak links" in the structure, initiating decomposition at lower temperatures.[1][3]

    • Solution: Implement a rigorous post-synthesis activation protocol. This typically involves heating the material under a high vacuum at a temperature sufficient to remove solvents without causing framework collapse. The effectiveness of this process should be monitored by TGA until no further weight loss is observed in the low-temperature region.

  • Cause B: Amorphous Product or Low Crystallinity. Amorphous materials lack the long-range order and cooperative bonding of crystalline structures, often leading to reduced thermal stability.

    • Solution: Optimize the synthetic conditions to favor the formation of a highly crystalline product. This can involve adjusting:

      • Solvent System: The polarity and boiling point of the solvent can influence nucleation and crystal growth.

      • Reaction Temperature and Time: Systematically varying these parameters can promote the formation of the thermodynamically favored, more stable crystalline phase.

      • Modulators: The addition of monofunctional ligands or acids/bases can control the nucleation and growth rates, leading to more crystalline materials.

  • Cause C: Inappropriate Choice of Metal Ion. The strength of the metal-nitrogen bond is a primary determinant of thermal stability.[1]

    • Solution: Consider employing metal ions known to form stronger coordination bonds with nitrogen-donor ligands. For instance, moving from a first-row transition metal like Cu(II) to a higher-valent or harder metal cation like Cr(III) or Al(III) can lead to a significant increase in thermal stability.[6]

Metal IonTypical Coordination Geometry with tibExpected Relative Thermal Stability
Cu(II)Octahedral/Square PyramidalModerate
Co(II)Tetrahedral/OctahedralModerate
Zn(II)Tetrahedral/OctahedralModerate to High
Cr(III)OctahedralHigh
Al(III)OctahedralHigh
Issue 2: Inconsistent Thermal Stability Between Batches

Symptom: Different batches of the same tib-based coordination polymer, synthesized using the same procedure, exhibit varying decomposition temperatures.

Potential Causes & Solutions:

  • Cause A: Variation in Ligand Purity. Impurities in the this compound ligand can introduce defects into the coordination polymer structure, thereby lowering its thermal stability.

    • Solution: Ensure the purity of the tib ligand before use. Recrystallization is a common and effective purification method. The purity should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Cause B: Subtle Variations in Synthetic Conditions. Minor, unrecorded fluctuations in reaction temperature, heating/cooling rates, or stirring speed can influence the crystallinity and defect density of the final product.

    • Solution: Maintain strict control over all reaction parameters. Utilize programmable heating mantles or ovens to ensure reproducible temperature profiles. Standardize all procedural steps, including the rate of reagent addition and stirring.

Issue 3: Difficulty in Enhancing Thermal Stability via Post-Synthetic Modification

Symptom: Attempts to improve the thermal stability of a pre-synthesized tib-based coordination polymer through post-synthetic modification (PSM) are unsuccessful or lead to framework collapse.

Potential Causes & Solutions:

  • Cause A: Inappropriate PSM Reaction Conditions. The conditions used for the post-synthetic modification (e.g., high temperature, harsh pH) may be too aggressive for the parent framework, leading to its degradation.[7]

    • Solution: Employ milder PSM reaction conditions. This could involve using lower temperatures, less reactive reagents, or protecting the framework by conducting the modification in a solvent that minimizes framework stress. The stability of the parent framework under the chosen PSM conditions should be tested independently.

  • Cause B: Steric Hindrance Limiting PSM Efficiency. The pores of the tib-based coordination polymer may be too small to allow the modifying agent to access the reactive sites within the framework.

    • Solution: Consider using a smaller modifying agent. Alternatively, a "linker-exchange" approach can be employed where the tib ligand is partially or fully replaced by a pre-functionalized, more thermally stable ligand.[8] This often requires careful optimization of the exchange conditions to maintain the overall framework structure.

III. Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a tib-Based Coordination Polymer

This protocol provides a general guideline. Molar ratios, solvents, temperature, and time should be optimized for the specific metal ion and desired final structure.

  • Reagent Preparation: In a typical synthesis, a metal salt (e.g., a nitrate or chloride salt) and the this compound ligand are dissolved in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water).

  • Reaction Mixture: The solutions are combined in a Teflon-lined stainless-steel autoclave. The molar ratio of metal to ligand is a critical parameter to be optimized.

  • Heating: The sealed autoclave is placed in an oven and heated to a specific temperature, typically between 100 °C and 180 °C, for a period ranging from 24 to 72 hours.

  • Cooling: The oven is allowed to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less-ordered crystals.

  • Crystal Collection and Washing: The resulting crystalline product is collected by filtration and washed several times with the mother liquor, followed by a low-boiling-point solvent like ethanol to remove unreacted starting materials.

  • Drying: The final product is dried under vacuum.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Determination
  • Sample Preparation: A small amount (typically 5-10 mg) of the dried, activated coordination polymer is finely ground and placed in an alumina or platinum TGA pan.

  • Instrument Setup: The TGA instrument is programmed with the desired temperature ramp and atmosphere. A typical experiment involves heating the sample from room temperature to 800-1000 °C at a rate of 5-10 °C/min under an inert atmosphere (e.g., nitrogen or argon).

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, which is often taken as the temperature at which significant weight loss begins after the initial solvent loss.

IV. Visualizations

Diagram 1: Factors Influencing Thermal Stability

G cluster_factors Key Factors Affecting Thermal Stability Metal_Node Metal Node (Hardness, Charge Density) Thermal_Stability Overall Thermal Stability Metal_Node->Thermal_Stability Stronger M-L Bonds Ligand Organic Ligand (tib) (Rigidity, Functionalization) Ligand->Thermal_Stability Increased Rigidity Structure Framework Structure (Topology, Interpenetration) Structure->Thermal_Stability Higher Connectivity Solvent Coordinated Solvents (Presence, Volatility) Solvent->Thermal_Stability Absence of Solvents

Caption: Key determinants of thermal stability in tib coordination polymers.

Diagram 2: Troubleshooting Workflow for Low Thermal Stability

G Start Low Thermal Stability Observed Check_Solvent Check for Residual Solvent (TGA, Activation) Start->Check_Solvent Check_Crystallinity Assess Crystallinity (PXRD) Check_Solvent->Check_Crystallinity No Activate_Sample Optimize Activation Protocol (Heat + Vacuum) Check_Solvent->Activate_Sample Yes Check_Metal Evaluate Metal Ion Choice Check_Crystallinity->Check_Metal High Optimize_Synthesis Optimize Synthetic Conditions (Temp, Time, Solvents) Check_Crystallinity->Optimize_Synthesis Low Change_Metal Select a More Suitable Metal Ion Check_Metal->Change_Metal Suboptimal Success Thermal Stability Improved Check_Metal->Success Optimal Activate_Sample->Success Optimize_Synthesis->Success Change_Metal->Success

Caption: A logical workflow for troubleshooting low thermal stability.

V. References

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ACS Publications. 9

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. 6

  • The thermal stability of metal-organic frameworks | Request PDF. ResearchGate. 1

  • the-thermal-stability-of-metal-organic-frameworks - Ask this paper. Bohrium. 3

  • Metal–organic framework - Wikipedia. Wikipedia. 8

  • Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. ACS Publications. 7

  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI. 5

  • Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks | Request PDF. ResearchGate. 2

  • Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks. ChemRxiv. 4

References

Technical Support Center: Solvothermal Synthesis of Imidazole-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Frequently Asked Questions

Introduction: The solvothermal synthesis of Metal-Organic Frameworks (MOFs) is a powerful technique for creating crystalline, porous materials with wide-ranging applications. However, the self-assembly process is sensitive to numerous parameters, often leading to challenges in reproducibility and achieving desired material properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on imidazole-based MOFs as a representative and instructive model system. While the prompt specified "TIBM-based MOFs," this is not a standard acronym in the field. A recent publication has described a ligand named 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene, also abbreviated as TIBM.[1] Given the structural similarity to other imidazole-based linkers, the principles and troubleshooting steps outlined here are highly relevant.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls of solvothermal MOF synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the solvothermal synthesis of imidazole-based MOFs. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My synthesis resulted in an amorphous powder or a product with very low crystallinity. What went wrong?

Answer:

Low crystallinity is a common issue and typically points to problems with nucleation and crystal growth kinetics. The primary factors to investigate are temperature, reaction time, and solvent composition.

Causality: MOF formation is a delicate balance between thermodynamic and kinetic control. If the reaction proceeds too quickly, rapid nucleation can lead to the formation of many small, disordered particles instead of well-defined crystals. Conversely, if the conditions are not optimal for crystal growth, an amorphous product may result.

Solutions:

  • Optimize Reaction Temperature: Temperature is a critical parameter in solvothermal synthesis.[4][5]

    • If the temperature is too high: It can accelerate nucleation and lead to a fine, poorly crystalline powder. Try reducing the temperature in 10-20°C increments.

    • If the temperature is too low: The reaction may not have sufficient energy to overcome the activation barrier for crystallization. Consider increasing the temperature. For many zinc-imidazole-based MOFs (ZIFs), temperatures between 100°C and 150°C are a good starting point.[6][7][8] A systematic study on MOF-5 showed that optimal crystallinity was achieved at 120°C for 24 hours.[6][7][8]

  • Adjust Reaction Time: The duration of the solvothermal reaction directly impacts crystal growth.

    • Short reaction times may not allow sufficient time for crystals to form and grow.

    • Excessively long reaction times can sometimes lead to the formation of less stable kinetic phases or even decomposition of the desired product, reducing overall crystallinity.[6] It is recommended to perform a time-course study (e.g., 12h, 24h, 48h, 72h) to identify the optimal crystallization time for your specific system.

  • Solvent System Evaluation: The choice of solvent is crucial as it influences the solubility of the precursors and the coordination chemistry.[9]

    • For imidazole-based MOFs, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are commonly used.[10]

    • If you are using a single solvent and observing poor crystallinity, consider a mixed-solvent system. The addition of a co-solvent can alter the polarity and solubility of the reactants, thereby influencing the crystallization process.

  • Introduce a Modulator: Modulators are small molecules, often carboxylic acids like formic acid or acetic acid, that compete with the organic linker to coordinate to the metal centers. This competition slows down the reaction, promoting the growth of larger, more crystalline particles.[11][12] Start with a small molar equivalent of the modulator relative to the metal precursor and systematically increase the concentration.

Q2: The yield of my MOF synthesis is consistently low. How can I improve it?

Answer:

Low yield can be attributed to several factors, including incomplete reaction, precursor ratios, and pH of the reaction mixture.

Causality: The stoichiometry of the metal-linker coordination is fundamental to MOF formation. An imbalance in the precursor ratio can lead to unreacted starting materials. The pH of the solution also plays a critical role in the deprotonation of the imidazole linker, which is necessary for coordination with the metal ion.

Solutions:

  • Optimize Metal-to-Linker Ratio: While a 1:1 stoichiometric ratio might seem logical, an excess of the organic linker is often required to drive the reaction to completion and achieve high yields. Experiment with varying the molar ratio of the metal salt to the imidazole-based linker. Ratios from 1:2 to 1:8 (metal:linker) are common starting points for ZIFs.

  • Adjust pH with a Base: The imidazole ring needs to be deprotonated to coordinate effectively with the metal center. The addition of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), can facilitate this deprotonation and significantly improve the yield.[13] The amount of base should be carefully optimized, as excessive alkalinity can lead to the precipitation of metal hydroxides.

  • Increase Reactant Concentration: A more concentrated solution can sometimes favor crystallization and improve yields. However, be aware that this can also increase the rate of nucleation and potentially lead to smaller crystal sizes. It is a parameter that should be optimized in conjunction with temperature and reaction time.

  • Consider Mother Liquor Recycling: After the initial synthesis and product collection, the mother liquor often contains unreacted precursors.[13] Recovering and reusing the mother liquor, with the addition of the limiting reagent, can be an environmentally friendly way to increase the overall yield.[13]

Q3: I've obtained a crystalline product, but it's not the phase I was expecting. How can I target the desired crystal phase?

Answer:

The formation of different MOF phases or polymorphs is a common challenge, often influenced by subtle changes in the reaction conditions.

Causality: The final crystal structure of a MOF is determined by the coordination geometry of the metal ions and the connectivity of the organic linkers. Factors like temperature, solvent, and the presence of modulating agents can influence which of the several possible crystal structures is thermodynamically or kinetically favored.

Solutions:

  • Precise Temperature Control: Different polymorphs often form at different temperatures.[4] A systematic investigation of the reaction temperature is crucial for targeting a specific phase. For example, in some systems, a lower temperature might yield a one- or two-dimensional structure, while a higher temperature promotes the formation of a three-dimensional framework.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can direct the formation of a particular phase.[9] Experiment with different solvents or solvent mixtures. For instance, a solvent that can also act as a ligand might block certain coordination sites on the metal, leading to a different crystal structure.

  • Use of Modulators/Additives: As mentioned earlier, modulators can influence the reaction kinetics and, in doing so, can also direct the formation of a specific polymorph.[11][12] Certain ions or molecules can also act as structure-directing agents, templating the formation of a particular framework.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to "activate" my imidazole-based MOF after synthesis to ensure maximum porosity?

Answer:

Activation is a critical step to remove residual solvent molecules from the pores of the MOF, making the internal surface area accessible.[14][15][16][17] A common and effective method involves solvent exchange followed by heating under vacuum or supercritical drying.[14][18]

Detailed Protocol for Activation:

  • Solvent Exchange:

    • After isolating the as-synthesized MOF, immerse the crystals in a volatile solvent with a low surface tension, such as ethanol or acetone.[19][20][21] This is typically done for 2-3 days, with the solvent being replaced with a fresh portion every 12-24 hours.[19] This process gradually replaces the high-boiling synthesis solvent (e.g., DMF) trapped within the pores.[19]

  • Drying:

    • Heating under Vacuum: After solvent exchange, the sample can be heated under a dynamic vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but not so high as to cause framework collapse. A typical starting point is 120-150°C for 12-24 hours.

    • Supercritical CO2 Drying: For delicate MOF structures that are prone to collapse upon heating, supercritical CO2 drying is a superior method.[18] After solvent exchanging with a solvent that is miscible with liquid CO2 (like ethanol or acetone), the sample is placed in a supercritical dryer where the solvent is replaced with liquid CO2. The temperature and pressure are then raised above the critical point of CO2 (31.1°C and 73.8 bar), and the supercritical fluid is slowly vented, leaving behind a fully activated, porous material without the destructive effects of surface tension.[21]

Q2: How can I control the crystal size and morphology of my MOF?

Answer:

Controlling the size and shape of MOF crystals is important for many applications. This can be achieved by manipulating the reaction kinetics.

Methods for Size and Morphology Control:

  • Modulators: The use of modulators is one of the most effective ways to control crystal size.[22] By slowing down the reaction, modulators promote crystal growth over nucleation, leading to larger crystals.[23][11][12] The type and concentration of the modulator can also influence the crystal morphology.

  • Temperature and Time: As discussed in the troubleshooting section, lower temperatures and shorter reaction times generally favor smaller crystals, while higher temperatures and longer times can lead to larger crystals (up to a point).[6]

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to the formation of nano-sized MOF crystals in a much shorter time compared to conventional solvothermal methods.

  • Sonochemical Synthesis: The use of ultrasound can also promote rapid nucleation and lead to the formation of smaller, more uniform crystals.[24]

Q3: My imidazole-based MOF appears to be unstable in water or other solvents. Is this normal, and can it be improved?

Answer:

The stability of MOFs can vary significantly depending on the metal-ligand bond strength and the overall framework structure. While some imidazole-based MOFs, like many ZIFs, exhibit good chemical and thermal stability, others can be sensitive to water or other nucleophilic solvents.[9]

Improving Stability:

  • Choice of Metal Ion: MOFs built from higher-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) tend to form stronger metal-ligand bonds and are often more stable than those made from divalent metals (e.g., Zn²⁺, Co²⁺).[25]

  • Ligand Functionalization: Introducing hydrophobic functional groups onto the imidazole linker can help to repel water and improve the hydrolytic stability of the MOF.

  • Post-Synthetic Modification: In some cases, the stability of a MOF can be enhanced by post-synthetic modifications, such as coating the exterior of the crystals with a protective polymer layer.

Part 3: Visualization & Data

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for solvothermal MOF synthesis and a decision tree for troubleshooting common issues.

Solvothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation P1 Dissolve Metal Salt in Solvent R1 Combine Solutions in a Sealed Vessel P1->R1 P2 Dissolve Imidazole Linker in Solvent P2->R1 R2 Heat in Oven at Controlled Temperature R1->R2 Reaction Time (e.g., 12-72h) W1 Cool to Room Temp. R2->W1 W2 Isolate Crystals (Centrifuge/Filter) W1->W2 W3 Wash with Synthesis Solvent W2->W3 W4 Solvent Exchange (e.g., Ethanol) W3->W4 W5 Activate (Heat/Vacuum or scCO2) W4->W5 F F W5->F Final MOF Product

Caption: General workflow for the solvothermal synthesis of imidazole-based MOFs.

Troubleshooting_Tree Start Synthesis Outcome Q1 Amorphous or Low Crystallinity? Start->Q1 Q2 Low Yield? Start->Q2 Q3 Incorrect Phase? Start->Q3 S1_1 Optimize Temperature (Increase/Decrease) Q1->S1_1 Yes S1_2 Adjust Reaction Time Q1->S1_2 Yes S1_3 Add Modulator (e.g., Formic Acid) Q1->S1_3 Yes Success Successful Synthesis Q1->Success No S2_1 Increase Linker Ratio Q2->S2_1 Yes S2_2 Add Base (e.g., TEA) Q2->S2_2 Yes S2_3 Increase Concentration Q2->S2_3 Yes Q2->Success No S3_1 Systematic Temp. Screen Q3->S3_1 Yes S3_2 Change Solvent System Q3->S3_2 Yes S3_3 Use Structure- Directing Agent Q3->S3_3 Yes Q3->Success No

Caption: Decision tree for troubleshooting common MOF synthesis issues.

Table 1: Typical Solvothermal Synthesis Parameters for ZIF-8
ParameterValue RangePurpose/Consideration
Metal PrecursorZinc Nitrate, Zinc AcetateSource of metal nodes.
Organic Linker2-MethylimidazoleForms the framework structure.
Metal:Linker Ratio1:2 to 1:8An excess of linker often improves yield.
SolventDMF, Methanol, WaterAffects precursor solubility and crystal growth.[9]
Temperature50 - 140 °CInfluences crystallinity and phase formation.[24][26]
Reaction Time1 - 48 hoursAffects crystal size and yield.
Modulator (optional)Formic Acid, Acetic AcidControls crystal size and improves crystallinity.

References

Technical Support Center: Controlling Particle Size in 1,3,5-tri(1H-imidazol-1-yl)benzene MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) linker. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in precisely controlling particle size during your experiments. As a Senior Application Scientist, my aim is to equip you with not only practical protocols but also the fundamental scientific reasoning behind them, enabling you to overcome common synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

The ability to control the particle size of tib-based MOFs is paramount for their successful application in fields ranging from catalysis to drug delivery.[1][2] Below are common hurdles encountered during synthesis and their corresponding solutions, grounded in established crystallographic and kinetic principles.

Issue 1: My MOF particles are excessively large and exhibit a wide size distribution (polydispersity).

  • Underlying Cause: The formation of large and non-uniform particles typically stems from uncontrolled nucleation and crystal growth rates. According to the LaMer model, once the concentration of precursors reaches a critical level, nucleation begins, followed by particle growth.[1] If the nucleation phase is slow and the subsequent growth phase is rapid, a limited number of initial crystals will form and grow to a considerable size, leading to polydispersity. Key factors influencing this balance include temperature, reactant concentrations, and the presence of modulators.

  • Solution 1: Modulate the Reaction Temperature.

    • Explanation: Temperature is a critical parameter that influences the kinetics of MOF formation.[3] Lowering the synthesis temperature can decrease the rate of crystal growth, allowing for a more controlled formation of nuclei and resulting in smaller particles.[4] Conversely, higher temperatures can accelerate both nucleation and growth, which, if not carefully managed, can lead to larger crystals.[3]

    • Actionable Protocol:

      • Initiate your synthesis at a reduced temperature (e.g., decrease from a standard 120°C to 80-100°C).

      • Systematically monitor particle size at various time points to understand the kinetic profile.

      • Be aware that excessively low temperatures may impede or prevent the formation of the desired crystalline phase.

  • Solution 2: Adjust Reactant Concentrations.

    • Explanation: The concentrations of the metal salt and the tib linker dictate the solution's supersaturation level, which is a primary driver of nucleation.[1] High concentrations can lead to a rapid, uncontrolled precipitation, often resulting in large, amorphous, or agglomerated particles. Dilute conditions generally favor smaller nanocrystal sizes.[5]

    • Actionable Protocol:

      • Systematically reduce the concentrations of both the metal precursor and the tib linker while maintaining the stoichiometric ratio.

      • Evaluate the impact on particle size, morphology, and overall yield.

  • Solution 3: Introduce a Modulator.

    • Explanation: Modulators are molecules, often monocarboxylic acids like acetic acid, that compete with the organic linker for coordination to the metal centers.[6][7][8] This competitive binding slows down the crystal growth rate, promoting the formation of more nuclei and leading to smaller, more uniform particles.[1][6][7][9] The effectiveness of a modulator can depend on its pKa and concentration.[2][5]

    • Actionable Protocol:

      • Introduce a modulator, such as formic acid or acetic acid, into the reaction mixture.

      • Experiment with varying molar ratios of the modulator to the metal salt to find the optimal concentration for the desired particle size.

Issue 2: My MOF particles are heavily agglomerated.

  • Underlying Cause: Agglomeration, the process of particles sticking together, can occur both during and after synthesis. This is often due to the high surface energy of small particles, insufficient agitation to keep particles dispersed, or improper post-synthesis washing and drying procedures.

  • Solution 1: Optimize Stirring and Agitation.

    • Explanation: Inadequate mixing can create localized zones of high supersaturation, leading to rapid, uncontrolled growth and an increased likelihood of particle collision and agglomeration. Consistent and appropriate agitation is crucial for maintaining a homogeneous reaction environment.

    • Actionable Protocol:

      • Ensure continuous and uniform stirring throughout the synthesis. The optimal rate will depend on the reactor geometry and scale.

      • For solvothermal reactions in sealed vessels, consider using a rotating or tumbling oven to provide gentle yet effective mixing.

  • Solution 2: Refine Post-Synthesis Work-up.

    • Explanation: The washing and drying steps are critical in preventing agglomeration. Residual solvents or unreacted precursors can act as "glue" between particles upon solvent evaporation.

    • Actionable Protocol:

      • Thoroughly wash the synthesized MOF particles with a suitable solvent to remove any impurities.

      • Perform a solvent exchange with a low-boiling-point solvent (e.g., ethanol or acetone) before drying to minimize capillary forces that can draw particles together.

      • For very small nanoparticles, consider supercritical drying to completely avoid the liquid-vapor interface and the associated capillary forces.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of a modulator in controlling MOF particle size?

A1: The use of modulators, often referred to as "coordination modulation," is a powerful technique for controlling MOF crystallization.[2] Modulators are typically molecules that can coordinate to the metal centers but, unlike the primary linker, are monodentate. This allows them to temporarily cap the growing crystal surface, thereby slowing down the rate of framework extension.[6][7] This modulation of the growth kinetics allows for a longer nucleation period, resulting in a higher number of initial nuclei and, consequently, a smaller final particle size.[7] The process is a delicate balance of four equilibria: linker deprotonation, modulator deprotonation, metal-linker complexation, and particle termination (capping).[1][2]

Q2: How does the choice of solvent impact the particle size of my tib-based MOF?

A2: The solvent system is a critical factor that can influence several aspects of MOF synthesis, thereby affecting particle size.[10] Key considerations include:

  • Solubility of Precursors: The ability of the solvent to dissolve the metal salt and the tib linker determines the degree of supersaturation, which in turn affects the nucleation and growth rates.

  • Coordination Ability: Solvents like N,N-dimethylformamide (DMF) can themselves act as weak modulators by coordinating to the metal centers, influencing the reaction kinetics.

  • Physical Properties: The viscosity, polarity, and proticity of the solvent can impact the diffusion of reactants and the stability of nascent MOF nuclei.

Q3: Can microwave-assisted synthesis be used to achieve smaller MOF particles?

A3: Yes, microwave-assisted synthesis is an effective method for rapidly producing MOFs with reduced particle sizes.[11][12][13] The rapid and uniform heating provided by microwaves can lead to a burst of nucleation, forming a large number of crystal nuclei simultaneously.[12] This, combined with significantly shorter reaction times, often results in smaller and more uniform particles compared to conventional solvothermal methods.[11][12][13] The microwave power can also be modulated to control morphology and particle size.[14]

Q4: What are the recommended techniques for characterizing the particle size of my synthesized MOFs?

A4: A multi-technique approach is recommended for a thorough characterization of MOF particle size and morphology:

  • Scanning Electron Microscopy (SEM): Provides direct visualization of particle shape, size, and surface morphology.

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging, which is essential for nanoparticles, and can reveal information about the internal structure and crystallinity.

  • Dynamic Light Scattering (DLS): A useful technique for measuring the hydrodynamic diameter of particles dispersed in a liquid, providing a quick assessment of the average size and size distribution.

  • Powder X-ray Diffraction (PXRD): Essential for confirming the bulk crystallinity and phase purity of the MOF. Analysis of peak broadening using the Scherrer equation can also provide an estimate of the crystallite size, which is particularly useful for nanoparticles.

Experimental Protocols & Data

Table 1: Representative Effect of Synthesis Parameters on Zn-tib MOF Particle Size

Parameter VariedCondition 1Avg. Particle Size (nm)Condition 2Avg. Particle Size (nm)
Temperature80°C200 ± 50120°C800 ± 150
Reactant Conc.0.01 M300 ± 700.05 M1200 ± 300
Modulator (Acetic Acid)0 equivalents1500 ± 40050 equivalents250 ± 60

Note: This data is illustrative and will vary depending on the specific metal salt, solvent, and reaction time.

Protocol: Modulated Synthesis for Particle Size Control of a Zn-tib MOF

  • Solution A: In a 20 mL glass vial, dissolve the zinc salt (e.g., zinc nitrate) in 5 mL of N,N-dimethylformamide (DMF).

  • Solution B: In a separate vial, dissolve this compound (tib) in 5 mL of DMF.

  • Modulator Addition: To Solution A, add the desired amount of modulator (e.g., acetic acid). Stir for 5 minutes to ensure homogeneity.

  • Mixing: Combine Solution B with Solution A under stirring.

  • Reaction: Tightly cap the vial and place it in a preheated oven at the desired temperature (e.g., 100°C) for a specified time (e.g., 24 hours).

  • Isolation: After cooling the vial to room temperature, collect the solid product by centrifugation or filtration.

  • Washing: Wash the product repeatedly with fresh DMF to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent like ethanol.[15][16]

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to remove residual solvent.

Visualizations

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_workup 3. Post-Synthesis Work-up cluster_characterization 4. Characterization prep_metal Dissolve Metal Salt in Solvent mix Combine Solutions prep_metal->mix prep_linker Dissolve tib Linker in Solvent prep_linker->mix add_modulator Add Modulator (Optional) add_modulator->mix react Heating (Conventional or Microwave) mix->react cool Cool to Room Temp. react->cool separate Isolate Product (Centrifugation/Filtration) cool->separate wash Wash with Solvents separate->wash dry Dry Product wash->dry sem SEM dry->sem tem TEM dry->tem dls DLS dry->dls pxrd PXRD dry->pxrd

Caption: A generalized workflow for the synthesis and characterization of tib-based MOFs.

parameter_influence cluster_params Controllable Synthesis Parameters cluster_kinetics Kinetic Processes cluster_outcome Resulting Properties temp Temperature (Lower) growth Growth Rate temp->growth decreases conc Concentration (Lower) nucleation Nucleation Rate conc->nucleation affects conc->growth decreases mod Modulator (Presence/Conc.) mod->growth decreases time Reaction Time (Shorter) time->growth limits size Smaller Particle Size nucleation->size growth->size

Caption: Key synthesis parameters and their influence on achieving smaller MOF particle sizes.

References

Technical Support Center: Synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile tripodal ligand. Drawing from established synthetic protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired Trisubstituted Product and Presence of Multiple Spots on TLC

Question: My reaction to synthesize this compound from 1,3,5-tribromobenzene consistently results in a low yield of the final product, and my TLC plate shows multiple spots, some of which I suspect are incompletely substituted intermediates. How can I drive the reaction to completion?

Answer:

This is a classic challenge in multiple cross-coupling reactions on a single aromatic core. The formation of mono- and di-substituted intermediates, namely 1-(3,5-dibromophenyl)-1H-imidazole and 1,3-di(1H-imidazol-1-yl)-5-bromobenzene, is a common occurrence. Several factors can contribute to this issue:

  • Steric Hindrance: As more imidazole groups are attached to the benzene ring, steric hindrance increases, making it progressively more difficult for the subsequent imidazole molecules to access the catalytic center and the remaining reactive sites on the benzene ring.

  • Deactivating Electronic Effects: While imidazole is a reasonably good nucleophile, the electronic properties of the intermediates may play a role. The N-arylated imidazole moieties can influence the electron density of the remaining C-Br bonds, potentially altering their reactivity in the catalytic cycle.

  • Catalyst Deactivation/Inhibition: Imidazole and its derivatives are known to be potent ligands for transition metals. The increasing concentration of imidazolyl groups in the reaction mixture, including the product itself, can lead to catalyst inhibition or deactivation by coordinating to the metal center and displacing the essential phosphine or other supporting ligands.[1][2][3] This is a form of product inhibition.[4]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature and Time: For Ullmann-type couplings, which are traditionally used for this synthesis, high temperatures (150-200 °C) and extended reaction times are often necessary to overcome the energy barrier for the final substitution step.[1] Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Base: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

    • Solvent: High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of reactants and intermediates and to reach the required high temperatures.[4]

  • Adjust Stoichiometry:

    • Imidazole: Use a slight excess of imidazole (e.g., 3.3 to 3.6 equivalents relative to the 1,3,5-trihalobenzene) to favor the formation of the trisubstituted product.

    • Catalyst and Ligand Loading: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, you may need to use a higher catalyst and ligand loading than for a simple mono-arylation to counteract catalyst deactivation. However, be mindful of the cost and potential for increased side reactions. For Ullmann couplings, ensure sufficient copper catalyst is present.

  • Consider a Stepwise Approach:

    • If a one-pot reaction consistently fails to yield the desired product cleanly, a stepwise synthesis can offer better control. This involves isolating the mono- or di-substituted intermediates and then subjecting them to the coupling reaction under optimized conditions to add the remaining imidazole groups.

  • Ligand Selection (for Palladium Catalysis):

    • If employing a Buchwald-Hartwig approach, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the coupling of N-heterocycles.[5][6] Experiment with different ligands to find one that is resistant to displacement by the imidazole products.

Issue 2: Difficulty in Purifying this compound from Intermediates

Question: I have a mixture of the desired trisubstituted product and the mono- and di-substituted intermediates. Standard column chromatography is proving ineffective for separation. What purification strategies can I employ?

Answer:

The separation of these closely related compounds can be challenging due to their similar polarities. Here are several approaches to consider:

  • Solubility Differences: Exploit the differences in solubility between the product and the intermediates.

    • Product Precipitation: The fully substituted this compound is often a crystalline solid with limited solubility in many common organic solvents, especially non-polar ones, once the reaction mixture is cooled.[7] Try to find a solvent system where the desired product selectively precipitates upon cooling or addition of an anti-solvent, leaving the more soluble intermediates in the mother liquor.

    • Washing/Trituration: After initial isolation of the crude solid, washing or triturating with a solvent in which the intermediates are moderately soluble but the final product is not can effectively remove these impurities. Suitable solvents for this might include hot ethyl acetate, acetonitrile, or a mixture of dichloromethane and hexanes.

  • Column Chromatography Optimization:

    • Gradient Elution: A very shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform) may be necessary to achieve separation.

    • Adsorbent: If silica gel is not providing adequate separation, consider using alumina (neutral or basic), as the different interactions with the nitrogen-containing compounds might improve resolution.

  • Recrystallization: This is often the most effective method for obtaining highly pure this compound.

    • Solvent Screening: Experiment with various solvents to find a suitable system for recrystallization. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol has been reported to be effective for recrystallizing similar benzimidazole-based structures.[8][9] Other potential solvents include DMF/water, ethanol, or isopropanol.

Table 1: Predicted Physicochemical Properties of Substituted Imidazolylbenzenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Polarity TrendPredicted Solubility Trend
1-(3,5-dibromophenyl)-1H-imidazoleC₉H₆Br₂N₂301.97LowestHighest
1,3-di(1H-imidazol-1-yl)-5-bromobenzeneC₁₂H₉BrN₄289.13IntermediateIntermediate
This compoundC₁₅H₁₂N₆276.30HighestLowest

Note: This table provides predicted trends. Actual properties should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are variations of N-arylation cross-coupling reactions:

  • Ullmann Condensation: This is a classical and widely used method involving the reaction of 1,3,5-trihalobenzene (typically tribromobenzene) with imidazole in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method offers an alternative, often with milder conditions than the traditional Ullmann reaction.[5][6][11] It involves reacting 1,3,5-trihalobenzene with imidazole using a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or other bulky, electron-rich ligands), and a base.[5][6]

Q2: What are the key side reactions to be aware of?

A2: Besides incomplete substitution, other potential side reactions include:

  • Hydrodehalogenation: Reduction of the C-X bond to a C-H bond, leading to the formation of di- or mono-halogenated starting materials. This is more common in palladium-catalyzed reactions.

  • Homocoupling: The coupling of two molecules of the aryl halide to form biphenyl-type impurities.

  • N-Alkylation/Arylation of Ligands: In some cases, the supporting ligands in the catalytic system can undergo side reactions with the starting materials.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting 1,3,5-trihalobenzene, the intermediates, and the final product. A mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to reduce tailing of the basic imidazole compounds on the silica plate) is a good starting point. Staining with iodine or potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q4: What are the characteristic NMR signals I should look for to confirm the formation of this compound and its intermediates?

A4: The high symmetry of the final product simplifies its ¹H NMR spectrum.

  • This compound:

    • You would expect to see a singlet for the three equivalent protons on the central benzene ring.

    • The protons on the imidazole rings will also show characteristic signals. The proton at the C2 position of the imidazole ring will typically be a singlet at a distinct chemical shift, while the protons at the C4 and C5 positions will appear as two other signals (which may be singlets or appear as coupled doublets depending on the resolution and solvent).

  • Intermediates:

    • 1,3-di(1H-imidazol-1-yl)-5-bromobenzene: The symmetry is lower. You would expect to see a more complex pattern for the protons on the central benzene ring (likely two different signals).

    • 1-(3,5-dibromophenyl)-1H-imidazole: The benzene ring protons will show a characteristic pattern for a 1,3,5-trisubstituted ring with two identical substituents and one different one.

The disappearance of the starting material's NMR signals and the appearance of the highly symmetric pattern of the final product are good indicators of reaction completion.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes, always follow standard laboratory safety procedures.

  • Solvents: DMF and DMSO are harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many of the reagents, including the halogenated starting materials and the bases, can be corrosive or irritants. Handle them with care.

  • High Temperatures: The reactions are often run at high temperatures, posing a risk of burns. Use appropriate heating equipment and take care when handling hot reaction vessels.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Ullmann-Type Synthesis of this compound

Materials:

  • 1,3,5-Tribromobenzene

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq.), imidazole (3.3 eq.), CuI (0.3 eq.), and K₂CO₃ (6.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take 24-48 hours to go to completion.

  • After the reaction is complete (as indicated by the disappearance of the starting material and intermediates), cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or a DMF/water mixture.

Diagrams

Caption: Synthetic pathway showing the stepwise formation of the final product.

Troubleshooting_Workflow Start Low Yield of Trisubstituted Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Start->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry (Excess Imidazole) Start->Adjust_Stoichiometry Catalyst_Deactivation Consider Catalyst Deactivation/ Product Inhibition Start->Catalyst_Deactivation Purification Purification Challenges Start->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Optimized Column Chromatography Purification->Column_Chromatography Solubility Exploit Solubility Differences Purification->Solubility

Caption: A workflow for troubleshooting low yields and purification issues.

References

Technical Support Center: Strategies to Prevent Interpenetration in MOFs with 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) linker. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of framework interpenetration. Our goal is to equip you with the knowledge to rationally design and synthesize non-interpenetrated MOFs with desired porosity and functionality.

Interpenetration, the growth of one or more independent frameworks within the pores of another, can significantly reduce the accessible surface area and pore volume of a MOF, which is often detrimental for applications such as gas storage, separation, and drug delivery.[1][2][3] The strategies outlined below are designed to provide you with rational control over the final topology of your MOFs.

Frequently Asked Questions (FAQs)

Q1: What is framework interpenetration in MOFs and why is it a problem?

A1: Framework interpenetration is a phenomenon where two or more independent MOF networks coexist in the same crystal lattice, intertwined with each other. While this can sometimes enhance the stability of the framework, it often leads to a significant reduction in the pore size and accessible surface area, which can be undesirable for applications requiring high porosity.[1][2]

Q2: Is the this compound (tib) linker prone to forming interpenetrated MOFs?

A2: Yes, the trigonal and relatively planar nature of the tib linker, combined with its ability to coordinate to metal centers in various geometries, can lead to the formation of large void spaces during synthesis. To minimize the free energy of the system, these voids are often filled by the formation of one or more additional interpenetrating frameworks.

Q3: Can interpenetration be completely avoided?

A3: While complete avoidance can be challenging and is highly dependent on the specific metal-linker system, the degree of interpenetration can be controlled and often reduced to a non-interpenetrated state by carefully tuning the synthesis conditions.[2][4][5] The following troubleshooting guide provides several effective strategies.

Troubleshooting Guide: Preventing Interpenetration

This section provides detailed troubleshooting steps for common issues encountered during the synthesis of MOFs with the this compound linker.

Issue 1: Synthesis consistently yields a highly interpenetrated phase.

Cause: The synthetic conditions (solvent, temperature, concentration) favor the thermodynamic product, which in this case is the denser, interpenetrated framework.

Solution Strategies:

  • Solvent System Modification: The choice of solvent is a powerful tool to influence the final MOF topology.[6][7][8]

    • Increase Solvent Bulk: Employing larger solvent molecules can act as a "templating agent," physically occupying the pore space and hindering the formation of a second framework.[2] For instance, switching from N,N-dimethylformamide (DMF) to N,N-diethylformamide (DEF) or using additives like long-chain alcohols can be effective.

    • Solvent Mixtures: Utilizing a mixture of solvents can alter the solubility of the reactants and the kinetics of crystal growth, thereby favoring a non-interpenetrated phase. Experiment with different ratios of a primary solvent (e.g., DMF) and a co-solvent (e.g., ethanol, isopropanol).

  • Temperature Adjustment: Reaction temperature directly impacts the kinetics and thermodynamics of MOF formation.[9][10]

    • Lowering the Temperature: Generally, lower temperatures favor the kinetic product, which is often the less stable, non-interpenetrated phase. A systematic screening of temperatures below your standard protocol is recommended.

    • Monitoring Crystal Growth: Be aware that lower temperatures can also lead to smaller crystal sizes and may require longer reaction times.

  • Introduction of Coordinating Modulators: Modulators are molecules that compete with the linker for coordination to the metal centers, thereby influencing the rate of nucleation and crystal growth.[11][12][13]

    • Monocarboxylic Acids: Simple modulators like formic acid, acetic acid, or benzoic acid can be added to the reaction mixture. The modulator can cap the growing metal clusters, slowing down the crystallization process and allowing for the formation of a non-interpenetrated framework.

    • Concentration Screening: The concentration of the modulator is critical. A systematic variation of the modulator-to-linker molar ratio is necessary to find the optimal conditions.

    Caption: Effect of a coordinating modulator on MOF synthesis.

Issue 2: A mixture of interpenetrated and non-interpenetrated phases is obtained.

Cause: The reaction conditions are on the borderline between favoring the two different topologies, leading to a lack of phase purity.

Solution Strategies:

  • Fine-Tuning Reactant Concentrations: The molar ratios of the metal salt and the tib linker can influence the nucleation rate and subsequent crystal growth.

    • Varying Metal-to-Linker Ratio: Systematically adjust the metal-to-linker ratio. In some cases, a slight excess of the linker may favor the formation of the non-interpenetrated phase.

  • Controlled Cooling Profile: For solvothermal syntheses, the cooling rate after the reaction can impact the final product.

    • Slow Cooling: A slower cooling profile can sometimes allow for the selective crystallization of a single phase.

    • Rapid Quenching: Conversely, in some systems, rapid quenching of the reaction vessel may trap the kinetically favored non-interpenetrated product.

Issue 3: The non-interpenetrated phase is unstable and collapses upon solvent removal.

Cause: The non-interpenetrated framework may have large pores that are not stable without the presence of guest solvent molecules. The interpenetrated analogue is often more robust.[1]

Solution Strategies:

  • Gentle Solvent Exchange and Activation: The method of solvent removal is crucial for maintaining the integrity of the framework.

    • Supercritical CO2 Drying: This is a highly effective method for removing solvent without the capillary forces that can cause pore collapse.

    • Solvent Exchange with a Low-Boiling Point Solvent: Before heating, exchange the high-boiling point synthesis solvent with a more volatile solvent like acetone or dichloromethane. This allows for solvent removal under milder conditions.

  • Post-Synthetic Modification (PSM): Introducing functionality to the linker or metal nodes after synthesis can sometimes bolster the framework's stability. While the tib linker itself is not easily functionalized post-synthetically, this is a strategy to consider for other systems.

Experimental Protocols
Protocol 1: Modulated Synthesis to Prevent Interpenetration

This protocol provides a general guideline for using a modulator. The specific amounts and conditions should be optimized for your metal system.

  • In a 20 mL scintillation vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve this compound (tib, 0.05 mmol) in 5 mL of DMF.

  • To the linker solution, add the modulating agent (e.g., acetic acid). Start with a 10-fold molar excess relative to the linker (0.5 mmol).

  • Combine the metal salt solution and the linker/modulator solution in the reaction vial.

  • Seal the vial and place it in a preheated oven at a temperature lower than your standard protocol (e.g., 80 °C instead of 120 °C).

  • Maintain the reaction for 24-72 hours.

  • Allow the reaction to cool slowly to room temperature.

  • Collect the crystals by filtration, wash with fresh DMF, and then with a volatile solvent like ethanol.

  • Dry the sample under vacuum at room temperature.

  • Analyze the product by Powder X-ray Diffraction (PXRD) to determine the phase purity and degree of interpenetration.

Parameter Starting Point Troubleshooting Range
Modulator (Acetic Acid) 10 equivalents2 - 50 equivalents
Temperature 80 °C60 - 100 °C
Time 24 hours24 - 96 hours

Table 1: Suggested parameter ranges for optimization of modulated synthesis.

Experimental_Workflow

References

effect of reaction temperature on 1,3,5-tri(1H-imidazol-1-yl)benzene MOF formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Role of Reaction Temperature

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 1,3,5-tri(1H-imidazol-1-yl)benzene ligand. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common synthetic challenges.

The Influence of Temperature on MOF Formation: A Mechanistic Overview

Reaction temperature is a critical parameter in the solvothermal and hydrothermal synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the nucleation and growth processes. The temperature directly affects the kinetics of the coordination reaction between the metal ions and the organic ligand, this compound. An optimal temperature range is crucial for obtaining a crystalline product with the desired porosity and stability.

Generally, higher temperatures can accelerate the reaction rate, leading to faster crystallization. However, excessively high temperatures can also lead to the formation of undesirable, dense phases or even the decomposition of the organic linker. Conversely, temperatures that are too low may result in slow or incomplete reactions, yielding amorphous products or low yields. The choice of solvent and metal precursor will also interact with the temperature to determine the final MOF structure.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of MOFs using this compound?

While the optimal temperature is specific to the metal precursor and solvent system, a common starting point for the solvothermal or hydrothermal synthesis of imidazolate-based MOFs is in the range of 100°C to 180°C. For instance, in the synthesis of MOF-5, a well-known MOF, temperatures between 105°C and 140°C have been investigated to optimize crystallinity.[1] It is recommended to start with a systematic variation of temperatures within this range (e.g., 100°C, 120°C, 140°C) to identify the ideal condition for your specific system.

Q2: How does reaction temperature affect the crystallinity of the resulting MOF?

Temperature plays a pivotal role in the thermodynamics and kinetics of MOF crystallization. An optimal temperature provides the necessary energy to overcome the activation barrier for nucleation while allowing for the slow and ordered growth of crystals.

  • Too low temperature: May not provide sufficient energy for the formation of a crystalline structure, leading to an amorphous product.

  • Too high temperature: Can lead to rapid precipitation of the framework, resulting in small, poorly crystalline particles or the formation of less stable, kinetically favored products. In some cases, it can lead to the decomposition of the organic linker.

Q3: Can changing the temperature lead to different MOF structures (polymorphs)?

Yes, temperature can be a tool for "phase selection" in MOF synthesis. Different crystalline phases (polymorphs) of the same chemical composition can be thermodynamically or kinetically favored at different temperatures. A systematic study of the reaction temperature can reveal the existence of different polymorphs with distinct properties.

Q4: What is the relationship between reaction temperature and the resulting MOF's thermal stability?

The synthesis temperature can indirectly influence the thermal stability of the final MOF. A well-crystallized MOF with a robust framework, typically formed at an optimal temperature, will exhibit higher thermal stability. Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of the synthesized MOFs.[2][3][4]

Troubleshooting Guide: Common Issues in this compound MOF Synthesis

This section addresses specific problems you might encounter during your experiments and offers solutions focused on temperature optimization.

Problem Potential Cause(s) Related to Temperature Suggested Solutions
Low or No Crystallinity (Amorphous Product) - Reaction temperature is too low: Insufficient energy for crystal nucleation and growth. - Reaction temperature is too high: Rapid precipitation prevents ordered crystal formation.- Optimize Temperature: Systematically vary the reaction temperature (e.g., in 20°C increments from 100°C to 180°C).[1] - Increase Reaction Time at Lower Temperatures: Allow more time for slow crystallization to occur.
Formation of Impure Phases or Multiple Products - Temperature is not optimal for the desired phase: Different phases may be stable at different temperatures.- Screen a Wider Temperature Range: This can help identify the temperature window where the desired phase is pure. - Analyze Products at Different Time Intervals: This can reveal if the impurity is a kinetic or thermodynamic product.
Poor Yield - Incomplete reaction due to low temperature. - Decomposition of linker or product at high temperatures. - Gradually Increase Temperature: Find the sweet spot where the reaction goes to completion without causing degradation. - Check the Thermal Stability of Your Linker: Use TGA to determine the decomposition temperature of this compound to avoid exceeding it during synthesis.
Small Crystal Size - High nucleation rate due to high temperature. - Lower the Reaction Temperature: This will slow down the nucleation rate and promote the growth of larger crystals. - Use a Temperature Ramp: Slowly heating the reaction mixture to the final temperature can favor crystal growth over nucleation.

Experimental Protocol: Temperature Optimization for a Zinc-based this compound MOF

This protocol provides a general framework for optimizing the reaction temperature. The specific amounts of reactants and solvent ratios should be determined based on prior literature for similar imidazolate-based MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of Zinc Nitrate Hexahydrate and this compound in DMF in a glass vial.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Set up parallel experiments at different temperatures, for example: 100°C, 120°C, and 140°C.

  • Maintain the temperature for a fixed duration, typically 24 to 72 hours.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and residual DMF.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to remove the solvent from the pores.

  • Characterize the products from each temperature using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.

Visualizing the Effect of Temperature

A logical workflow for troubleshooting and optimizing the reaction temperature is crucial for successful MOF synthesis.

G cluster_0 Synthesis & Initial Characterization cluster_1 Troubleshooting Workflow cluster_2 Optimization Strategies cluster_3 Final Product start Start Synthesis at Initial Temperature (e.g., 120°C) pxrd Characterize with PXRD start->pxrd decision Crystalline and Phase Pure? pxrd->decision amorphous Amorphous Product decision->amorphous No impure Impure Phase decision->impure Partially crystalline Crystalline & Pure decision->crystalline Yes increase_temp Increase Temperature (e.g., 140°C, 160°C) amorphous->increase_temp decrease_temp Decrease Temperature (e.g., 100°C, 80°C) impure->decrease_temp vary_time Vary Reaction Time impure->vary_time end Optimized MOF crystalline->end increase_temp->pxrd decrease_temp->pxrd vary_time->pxrd

Caption: Troubleshooting workflow for temperature optimization in MOF synthesis.

References

Technical Support Center: Refining the Synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene for Higher Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1,3,5-tri(1H-imidazol-1-yl)benzene. This resource is designed for researchers, medicinal chemists, and materials scientists who are looking to not only successfully synthesize this versatile molecule but also to achieve the high levels of purity often required for downstream applications such as the formation of metal-organic frameworks (MOFs), advanced catalysts, and pharmaceutical intermediates.[1]

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering insights into common pitfalls and strategies for overcoming them. Our aim is to empower you with the knowledge to troubleshoot and optimize your synthetic protocol effectively.

I. Overview of the Synthesis: The Ullmann Condensation Approach

The most common and effective method for the synthesis of this compound is the copper-catalyzed N-arylation of 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene) with imidazole. This reaction is a classic example of an Ullmann condensation. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

The success of this reaction in achieving a high yield of the desired trisubstituted product with high purity hinges on the careful selection and control of several key parameters.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound.

Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted 1,3,5-tribromobenzene even after prolonged reaction times. What could be the issue?

A1: A sluggish or incomplete reaction is a common issue in Ullmann-type couplings and can often be attributed to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: The copper(I) catalyst (e.g., CuI, CuBr, or Cu₂O) is susceptible to oxidation to copper(II), which is generally less active in this catalytic cycle. Ensure you are using a fresh, high-purity source of the copper(I) salt. If the bottle is old or has been exposed to air, its activity may be compromised.

  • Inert Atmosphere: The Ullmann condensation is sensitive to oxygen. The presence of oxygen can lead to the oxidation of the copper(I) catalyst and promote unwanted side reactions. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. This includes degassing your solvent prior to use.

  • Ligand Choice: While some Ullmann reactions can proceed without a ligand, the N-arylation of imidazoles is often significantly accelerated by the presence of a suitable ligand. 1,10-Phenanthroline and its derivatives are commonly used and can enhance the solubility and reactivity of the copper catalyst. If you are not using a ligand, or if your chosen ligand is not effective, the reaction may be slow.

  • Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to catalyst decomposition and side reactions. The optimal temperature is typically in the range of 110-150 °C. If your reaction is sluggish at a lower temperature, a modest increase within this range may be beneficial.

Q2: My final product is a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity towards the desired this compound?

A2: Achieving complete trisubstitution without the formation of partially substituted intermediates is a key challenge. The following factors are critical for maximizing the yield of the desired product:

  • Stoichiometry: Ensure you are using a sufficient excess of imidazole. A molar ratio of at least 3.3 equivalents of imidazole to 1 equivalent of 1,3,5-tribromobenzene is recommended to drive the reaction to completion.

  • Base Strength and Solubility: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the imidazole. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high basicity and good solubility in polar aprotic solvents like DMSO and DMF. Potassium carbonate (K₂CO₃) can also be used, but may be less effective.

  • Reaction Time: The trisubstitution is a sequential process. Insufficient reaction time will naturally lead to a mixture of products. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

  • Solvent: A high-boiling, polar aprotic solvent is necessary to dissolve the reactants and maintain the required reaction temperature. Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good choices.

Q3: I'm having difficulty purifying my product. It seems to be contaminated with copper salts and is difficult to separate from the partially substituted byproducts.

A3: Purification can indeed be challenging. Here is a systematic approach to obtaining high-purity this compound:

  • Aqueous Workup: After the reaction is complete, the crude mixture should be cooled and partitioned between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution of ammonia or ethylenediamine. This will chelate and remove the bulk of the copper salts into the aqueous layer.

  • Column Chromatography: This is often the most effective method for separating the desired trisubstituted product from the mono- and di-substituted intermediates and other organic impurities. A silica gel column is typically used. The eluent system will need to be optimized, but a gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. The less polar, partially substituted products will elute first, followed by the more polar, fully substituted product.

  • Recrystallization: Once the product is reasonably pure after chromatography, recrystallization can be an excellent final step to achieve high crystalline purity. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Methanol or a mixture of methanol and water can be effective.[2]

III. Frequently Asked Questions (FAQs)

Q: What is the role of the ligand in this reaction?

A: The ligand, typically a bidentate nitrogen-containing molecule like 1,10-phenanthroline, plays a crucial role in stabilizing the copper(I) catalyst, preventing its disproportionation or oxidation, and increasing its solubility in the reaction medium. This leads to a more efficient and often faster reaction, allowing for lower reaction temperatures.

Q: Can I use 1,3,5-trichlorobenzene instead of 1,3,5-tribromobenzene?

A: While aryl chlorides can be used in Ullmann condensations, they are generally less reactive than aryl bromides. Achieving complete trisubstitution with 1,3,5-trichlorobenzene will likely require more forcing conditions, such as higher temperatures, a more active catalyst system (potentially with a specific ligand), and longer reaction times. For initial attempts and for achieving higher yields under milder conditions, 1,3,5-tribromobenzene is the recommended starting material.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The ¹H NMR spectrum of the pure trisubstituted product should show a characteristic set of signals for the imidazole and benzene protons with the correct integration ratios. The absence of signals corresponding to the mono- and di-substituted intermediates is a key indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of the final product. A single sharp peak is indicative of high purity.

  • Melting Point: A sharp melting point close to the literature value (around 303 °C with decomposition) is a good indicator of purity.[1]

IV. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in an oven. prep2 Degas solvent (e.g., DMF) by sparging with argon for 30 min. prep1->prep2 reac1 To a Schlenk flask, add: - 1,3,5-tribromobenzene (1.0 eq) - Imidazole (3.3 eq) - CuI (0.15 eq) - 1,10-Phenanthroline (0.3 eq) - Cs₂CO₃ (4.5 eq) reac2 Evacuate and backfill with argon (3x). reac1->reac2 reac3 Add anhydrous, degassed DMF via syringe. reac2->reac3 reac4 Heat the reaction mixture at 120-130 °C with vigorous stirring. reac3->reac4 reac5 Monitor reaction progress by TLC or LC-MS. reac4->reac5 work1 Cool to room temperature. work2 Pour into aqueous ammonia and extract with ethyl acetate. work1->work2 work3 Wash with brine, dry over Na₂SO₄, and concentrate. work2->work3 work4 Purify by silica gel column chromatography. work3->work4 work5 Recrystallize from methanol/water. work4->work5

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

  • 1,3,5-Tribromobenzene

  • Imidazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Aqueous Ammonia

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Methanol

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.0 eq), imidazole (3.3 eq), copper(I) iodide (0.15 eq), 1,10-phenanthroline (0.3 eq), and cesium carbonate (4.5 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous and degassed DMF via a syringe.

  • Heat the reaction mixture to 120-130 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing aqueous ammonia.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Further purify the product by recrystallization from methanol/water to obtain a white to off-white solid.

B. Characterization Data

The following table summarizes the expected characterization data for high-purity this compound.

Property Value Reference
Molecular Formula C₁₅H₁₂N₆--INVALID-LINK--[3]
Molecular Weight 276.30 g/mol --INVALID-LINK--[3]
Appearance White to off-white crystalline powder--INVALID-LINK--[1]
Melting Point 303 °C (decomposes)--INVALID-LINK--[1]
¹H NMR (DMSO-d₆) δ (ppm): ~8.2 (s, 3H), ~7.8 (s, 3H), ~7.7 (s, 3H), ~7.1 (s, 3H)Predicted based on similar structures and general chemical shifts
¹³C NMR (DMSO-d₆) δ (ppm): ~138, ~136, ~130, ~118, ~110Predicted based on similar structures and general chemical shifts
Mass Spec (ESI-MS) m/z: 277.1 [M+H]⁺--INVALID-LINK--[2] (for related benzimidazole)

V. Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Check_Catalyst Is the Cu(I) catalyst fresh and high-purity? Start->Check_Catalyst Check_Atmosphere Was the reaction run under a strict inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Sol_Catalyst Use fresh Cu(I) salt. Check_Catalyst->Sol_Catalyst No Check_Ligand Is an appropriate ligand being used? Check_Atmosphere->Check_Ligand Yes Sol_Atmosphere Degas solvent and use Schlenk techniques. Check_Atmosphere->Sol_Atmosphere No Check_Temp Is the reaction temperature optimal? Check_Ligand->Check_Temp Yes Sol_Ligand Add/change ligand (e.g., 1,10-phenanthroline). Check_Ligand->Sol_Ligand No Check_Stoich Is there a sufficient excess of imidazole? Check_Temp->Check_Stoich Yes Sol_Temp Optimize temperature (110-150 °C). Check_Temp->Sol_Temp No Check_Base Is the base strong enough and soluble? Check_Stoich->Check_Base Yes Sol_Stoich Increase imidazole to >3.3 equivalents. Check_Stoich->Sol_Stoich No Sol_Base Use Cs₂CO₃ as the base. Check_Base->Sol_Base No

Figure 3: A decision-making workflow for troubleshooting low yields in the synthesis.

VI. References

  • Al-Hunaiti, A.; Al-Enezi, A.; Al-Ali, A.; El-Faham, A.; Al-Ktaifani, M. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules2021 , 26, 6533. --INVALID-LINK--

  • PubChem Compound Summary for CID 12074347, this compound. National Center for Biotechnology Information. --INVALID-LINK--

  • 1,3-Di(1H-imidazol-1-yl)benzene. Smolecule. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • Al-Wahaibi, L. H.; Youssif, B. G. M.; Taher, E. S.; Abdelazeem, A. H.; Abdelhamid, A. A.; Marzouk, A. A. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules2021 , 26, 4718. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Imidazole-Based Linkers in Functional Materials: Spotlight on 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Imidazole-Based Linkers in Coordination Chemistry

To researchers, scientists, and drug development professionals, the rational design of functional materials is paramount. Metal-Organic Frameworks (MOFs) and coordination polymers have emerged as a class of materials with unprecedented tunability, offering vast potential in gas storage, separation, catalysis, drug delivery, and sensing.[1][2] The choice of the organic linker is a critical determinant of the final framework's properties. Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a privileged building block for these linkers due to its excellent coordination ability with metal ions, thermal and chemical stability, and the potential for functionalization.[2][3]

This guide provides an in-depth technical comparison of 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) with other prominent imidazole-based linkers. We will delve into their structural nuances and how these translate into performance differences in the resultant materials, supported by experimental data. Our focus is to provide a clear, objective comparison to aid in the selection of the most suitable linker for specific research applications.

This compound (tib): A Tripodal Linker for Robust Frameworks

This compound, often abbreviated as 'tib', is a tripodal ligand featuring three imidazole rings directly attached to a central benzene core.[3] This rigid, C3-symmetric structure makes it an excellent candidate for the construction of highly ordered and porous three-dimensional frameworks.[4][5] The nitrogen atoms of the imidazole rings act as coordination sites for metal ions, leading to the formation of stable MOFs.

The direct attachment of the imidazole rings to the benzene core in 'tib' results in a relatively rigid linker. This rigidity can be advantageous in creating frameworks with permanent porosity and high thermal stability. MOFs constructed from 'tib' have demonstrated promising applications in selective gas adsorption, particularly for hydrocarbons. For instance, a cobalt-based MOF utilizing 'tib' has shown high selectivity for the adsorption of acetylene (C2H2) over ethylene (C2H4) and ethane (C2H6) over methane (CH4).[4] This selectivity is attributed to the specific interactions between the gas molecules and the framework, highlighting the importance of the linker's structure in defining the material's function.

Comparative Analysis with Other Imidazole-Based Linkers

The performance of a MOF is intricately linked to the structure of its organic linker. To provide a clear comparison, we will examine 'tib' alongside two other tripodal imidazole-based linkers: 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM).

Structural and Flexibility Differences

The key distinction between these linkers lies in the connectivity of the imidazole moieties to the central benzene ring.

  • This compound (tib): Direct N-C bond between the imidazole and benzene rings, resulting in a rigid structure.

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb): A methylene (-CH2-) group acts as a spacer, introducing a degree of flexibility.[6][7]

  • 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM): A benzimidazole unit is present, creating a more extended and rigid structure with different electronic properties.[1][8]

These structural variations directly influence the resulting MOF architecture, including pore size, shape, and surface chemistry.

Diagram: Comparison of Imidazole-Based Linker Structures

G cluster_tib This compound (tib) cluster_timb 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) cluster_tibm 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) tib Rigid Linker Direct Imidazole-Benzene Connection timb Flexible Linker Methylene Spacer tib->timb Increased Flexibility tibm Extended & Rigid Linker Benzimidazole Unit tib->tibm Increased Rigidity & Size

Caption: Structural comparison of tib, timb, and TIBM linkers.

Performance Data Comparison

The following table summarizes key performance metrics of MOFs constructed from these linkers, based on available experimental data.

PropertyMOF with this compound (tib)MOF with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb)MOF with 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)
Thermal Stability Moderate to high, decomposition often above 300 °C.[2]Generally stable up to around 350 °C.[6]TIBM-Al shows the highest stability, with decomposition between 500-650 °C. TIBM-Cu and TIBM-Cr decompose at lower temperatures.[1]
Surface Area (BET) Varies with metal and synthesis conditions.Varies with metal and synthesis conditions.TIBM-Cr: 850 m²/g, TIBM-Al: 550 m²/g, TIBM-Cu: 450 m²/g.[1]
CO₂ Adsorption Data not readily available for direct comparison.Data not readily available for direct comparison.TIBM-Cu: 3.60 mmol/g, TIBM-Al: 2.1 mmol/g, TIBM-Cr: 1.6 mmol/g (at 298 K and 1 bar).[1]
Selective Gas Adsorption High selectivity for C₂H₂/C₂H₄ and C₂H₆/CH₄.[4]Not extensively reported.TIBM-Cu shows high CO₂/N₂ selectivity (53).[1]
Luminescent Properties Can form luminescent MOFs, particularly with Cd(II) and Zn(II).[9]Can form luminescent MOFs.Not extensively reported.
Catalytic Activity Potential for catalytic applications.Potential for catalytic applications.Not extensively reported.

Analysis of Performance Data:

From the available data, it is evident that the choice of linker has a profound impact on the properties of the resulting MOFs. The extended and rigid nature of the TIBM linker, for instance, leads to MOFs with high thermal stability and significant CO₂ adsorption capacity, particularly with copper as the metal node.[1] The open copper sites in the TIBM-Cu MOF are cited as a reason for its superior CO₂ uptake.[1]

In contrast, tib , with its more compact and rigid structure, has shown exceptional performance in the selective adsorption of small hydrocarbons.[4] This suggests that the pore environment created by 'tib' is highly suitable for differentiating between molecules with subtle differences in size and shape. The flexible nature of timb can lead to the formation of diverse and sometimes interpenetrated network structures, which can be advantageous for specific applications but may also result in lower porosity compared to more rigid linkers.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of these linkers and a representative MOF are provided below.

Synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) Linker

This protocol is adapted from the work of Gaikwad et al.[1]

Materials:

  • Trimesic acid

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (20%)

Procedure:

  • Add o-phenylenediamine (7.2 g, 0.06 mol) to a solution of trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (50 mL).

  • Heat the reaction mixture at 230 °C for 12 hours.

  • Pour the resulting yellowish mixture into ice-cold water (500 mL) with stirring to precipitate a brown solid.

  • Neutralize the precipitate with a 20% sodium bicarbonate solution.

  • Collect the solid by filtration and recrystallize from methanol to obtain a white solid.

Diagram: Synthesis Workflow for TIBM Linker

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product trimesic_acid Trimesic Acid heating Heat at 230°C for 12h trimesic_acid->heating ophenylenediamine o-phenylenediamine ophenylenediamine->heating ppa Polyphosphoric Acid ppa->heating precipitation Precipitate in Ice Water heating->precipitation neutralization Neutralize with NaHCO₃ precipitation->neutralization filtration Filter neutralization->filtration recrystallization Recrystallize from Methanol filtration->recrystallization tibm TIBM Linker recrystallization->tibm

Caption: Step-by-step workflow for the synthesis of the TIBM linker.

Hydrothermal Synthesis of a MOF using an Imidazole-Based Linker

This is a general protocol that can be adapted for the synthesis of MOFs using 'tib', 'timb', or 'TIBM'.[10][11][12]

Materials:

  • Imidazole-based linker (e.g., tib, timb, or TIBM)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the imidazole-based linker in the chosen solvent or solvent mixture.

  • In a separate vial, dissolve the metal salt in the solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80-180 °C).

  • Maintain the temperature for a specified period (typically 12-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Diagram: General Hydrothermal MOF Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_product Product linker_sol Dissolve Linker combine Combine Solutions in Autoclave linker_sol->combine metal_sol Dissolve Metal Salt metal_sol->combine heat Heat in Oven combine->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry mof MOF Crystals dry->mof

Caption: General workflow for the hydrothermal synthesis of MOFs.

Conclusion and Future Outlook

The comparative analysis of this compound (tib) with other imidazole-based linkers underscores a fundamental principle in materials science: subtle changes in molecular structure can lead to significant differences in macroscopic properties. The rigidity of 'tib' makes it a prime candidate for applications requiring precise molecular sieving, such as hydrocarbon separations. The flexible 'timb' offers pathways to novel framework topologies, while the extended 'TIBM' linker demonstrates exceptional performance in gas adsorption, particularly for CO₂ capture.

For researchers and drug development professionals, the choice of linker will depend on the desired application. For catalysis, a linker that provides open metal sites and high stability is crucial. For drug delivery, biocompatibility and controlled release kinetics will be the primary considerations. The luminescent properties of MOFs derived from these linkers also open up possibilities for sensing and bio-imaging applications.

Future research should focus on direct, systematic comparative studies of MOFs constructed from a wider range of imidazole-based linkers under identical conditions. This will enable the development of structure-property relationships that can guide the rational design of next-generation functional materials with tailored properties for specific and demanding applications.

References

A Comparative Guide to CO2 Adsorption in Metal-Organic Frameworks Derived from 1,3,5-tri(1H-imidazol-1-yl)benzene and Various Metal Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from the versatile organic linker, 1,3,5-tri(1H-imidazol-1-yl)benzene, in combination with various metal precursors. We will delve into the profound impact of the metal center on the resulting MOF's structural characteristics and, consequently, its carbon dioxide (CO2) adsorption performance. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the synthesis and evaluation of these promising porous materials.

The Decisive Role of the Metal Precursor in MOF Performance

The choice of the metal precursor is a cornerstone in the design of MOFs for specific applications like CO2 capture. The metal ion not only acts as a node, connecting the organic linkers to form a porous framework, but also significantly influences the electronic environment, coordination geometry, and the presence of open metal sites within the MOF structure. These factors are paramount in determining the affinity and capacity of the MOF for CO2 molecules.[1][2]

In this guide, we will explore how different metal precursors, such as those based on copper (Cu), cobalt (Co), and zinc (Zn), when reacted with this compound, yield MOFs with distinct properties. While a direct, side-by-side comparative study of CO2 adsorption for MOFs synthesized with this specific linker and a range of metals is not extensively documented in a single piece of literature, we can synthesize available data and draw parallels from closely related systems to provide a valuable comparative perspective. For instance, a study on MOFs synthesized from the analogous linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) with aluminum (Al), chromium (Cr), and copper (Cu) precursors provides a clear illustration of the metal's influence on CO2 uptake.[3]

Comparative Analysis of MOFs from this compound and Different Metal Precursors

While comprehensive CO2 adsorption data for a series of MOFs synthesized with this compound and different metals is still an emerging area of research, we can compile and compare the available structural and synthesis information. To provide a quantitative comparison of CO2 adsorption performance, we will reference the insightful study by Gaikwad et al. on the benzimidazole-based analogue, TIBM.[3][4][5]

Structural and Synthesis Insights

The hydrothermal or solvothermal synthesis method is commonly employed for the creation of these MOFs, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel to promote crystallization.[6][7] The choice of solvent and reaction conditions can also influence the final structure.[3]

Here, we summarize the synthesis and structural aspects of MOFs derived from this compound (or its close derivatives) and different metal precursors as reported in the literature.

Metal PrecursorLinker SystemSynthesis MethodKey Structural FeaturesReference
Copper(II) Nitrate1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylic acidHydrothermalTwo-dimensional layered structure.[6][7]
Cobalt(II) Nitrate1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylic acidHydrothermalPorous three-dimensional framework.[6][7]
Cobalt(II) Sulfate1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (TIMB)HydrothermalTwo-dimensional sheeted structure.[8][9]
Zinc(II) Acetate1,3,5-tris(1-imidazolyl)benzene (tib) and dicarboxylate ligandsUrothermalThree-dimensional porous framework.[10][11]
Cobalt(II) Acetate1,3,5-tris(1-imidazolyl)benzene (tib) and dicarboxylate ligandsUrothermalThree-dimensional porous framework.[10][11]

Note: The use of co-ligands in some of these syntheses complicates a direct comparison of the metal's sole effect.

CO2 Adsorption Performance: A Comparative Case Study with a Benzimidazole-Based Linker

To illustrate the significant impact of the metal precursor on CO2 adsorption, we present data from a study on MOFs synthesized with 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM).[3] This study provides a clear and direct comparison under consistent experimental conditions.

MOFMetal PrecursorBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Adsorption Capacity (mmol/g at 298 K, 1 bar)CO2/N2 Selectivity
TIBM-AlAluminum Chloride5800.342.135
TIBM-CrChromium Nitrate7500.451.610
TIBM-CuCopper Nitrate6200.383.6053

Data sourced from Gaikwad et al. (2021).[3]

Causality Behind the Performance Differences:

The superior CO2 adsorption capacity of the TIBM-Cu MOF can be attributed to the presence of open copper sites, which provide strong interaction points for CO2 molecules.[3] The electronic configuration of Cu(II) and its coordination environment within the MOF lead to a higher affinity for CO2 compared to the Al(III) and Cr(III) counterparts in this specific framework.[3][5] This highlights the principle that the choice of metal is not just a structural consideration but a functional one that directly engineers the gas adsorption properties of the material.

Experimental Protocols

To ensure the reproducibility and scientific integrity of the findings presented, detailed experimental protocols are provided below.

General Synthesis of MOFs (Solvothermal Method)

This protocol is a generalized procedure and may require optimization based on the specific metal precursor and desired MOF structure.

  • Precursor Solution Preparation: Dissolve the metal salt (e.g., copper nitrate, cobalt nitrate) and the this compound linker in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water) in a Teflon-lined autoclave.[3][6]

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a designated period (usually 24-72 hours).[3]

  • Cooling and Crystal Collection: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is then collected by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with the reaction solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted starting materials.[3] The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Metal Metal Salt Mix Mixing in Autoclave Metal->Mix Linker This compound Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heating Heating (100-180 °C, 24-72h) Mix->Heating Sealed Cooling Cooling to RT Heating->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing with Solvent Filtration->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: Solvothermal synthesis workflow for MOFs.

Characterization Techniques

To confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.[12]

To evaluate the thermal stability of the MOFs and determine the temperature at which the framework starts to decompose. This is crucial for understanding the operational window for applications like CO2 capture, which may involve temperature swings for regeneration.[3]

To determine the specific surface area and pore size distribution of the MOFs. This is performed by measuring the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature (77 K). The surface area is a critical parameter that correlates with the gas adsorption capacity.[3]

CO2 Adsorption Measurement
  • Sample Preparation: A known mass of the activated MOF is placed in the sample holder of a volumetric gas adsorption analyzer.

  • Degassing: The sample is further degassed in situ under high vacuum and elevated temperature to ensure the removal of any residual guest molecules.

  • Isotherm Measurement: The CO2 adsorption isotherm is measured at a constant temperature (e.g., 298 K) by introducing known amounts of CO2 gas into the sample cell and measuring the equilibrium pressure. This process is repeated at increasing pressures to generate the adsorption isotherm.

  • Data Analysis: The amount of CO2 adsorbed is plotted against the equilibrium pressure to obtain the adsorption isotherm. This data is used to determine the CO2 uptake capacity at a given pressure (e.g., 1 bar).

CO2_Adsorption_Workflow cluster_sample_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis MOF_Sample Activated MOF Sample Degassing In-situ Degassing MOF_Sample->Degassing Gas_Dosing CO2 Gas Dosing Degassing->Gas_Dosing Equilibrium Pressure Equilibration Gas_Dosing->Equilibrium Equilibrium->Gas_Dosing Incremental Pressure Isotherm_Plot Plot Adsorption Isotherm Equilibrium->Isotherm_Plot Uptake_Calc Calculate CO2 Uptake Isotherm_Plot->Uptake_Calc Final_Data CO2 Adsorption Capacity Uptake_Calc->Final_Data

Caption: Workflow for CO2 adsorption measurement.

Concluding Remarks

The selection of the metal precursor is a critical determinant of the CO2 adsorption properties of MOFs synthesized with the this compound linker. As demonstrated through a comparative analysis of a closely related benzimidazole-based system, the metal center directly influences the framework's affinity for CO2, with copper-based MOFs often exhibiting superior performance due to the presence of open metal sites. While further research is needed to establish a comprehensive, direct comparison for the title linker, the principles and methodologies outlined in this guide provide a robust framework for the rational design and evaluation of novel MOFs for CO2 capture applications. The provided experimental protocols and characterization workflows serve as a practical resource for researchers in this exciting and impactful field.

References

performance comparison of 1,3,5-tri(1H-imidazol-1-yl)benzene MOFs vs UiO-66 for gas separation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers: 1,3,5-tri(1H-imidazol-1-yl)benzene MOFs vs. UiO-66 for Gas Separation Applications

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a frontier of innovation, particularly in the realm of gas separation. Their tunable structures and high surface areas offer unprecedented opportunities for efficient and selective gas capture and purification. Among the vast library of MOFs, UiO-66 has emerged as a benchmark material due to its exceptional stability. Concurrently, MOFs constructed from nitrogen-rich imidazole-based linkers, such as this compound (tib), are gaining attention for their potential to create unique pore environments and strong adsorbate interactions.

This guide provides a comprehensive performance comparison between MOFs derived from this compound and its derivatives, and the well-established UiO-66. We will delve into their structural attributes, gas separation performance based on available experimental data, and the underlying chemical principles that govern their efficacy. This analysis aims to equip researchers, scientists, and professionals in drug development with the critical insights needed to select and design MOFs for specific gas separation challenges.

Structural and Chemical Foundations: A Tale of Two Linkers

The performance of a MOF in gas separation is intrinsically linked to its crystal structure, pore size and geometry, and the chemical nature of its building blocks. Here, we dissect the fundamental differences between UiO-66 and tib-based MOFs.

UiO-66: The Epitome of Stability

UiO-66 is a zirconium-based MOF constructed from Zr6O4(OH)4 secondary building units (SBUs) and 1,4-benzenedicarboxylic acid (BDC) linkers. This structure is renowned for its remarkable thermal and chemical stability, withstanding temperatures up to 500°C and various chemical environments.[1] The framework possesses both tetrahedral and octahedral cages, accessible through triangular windows of approximately 6 Å.[2] This well-defined microporosity is a key factor in its molecular sieving capabilities.

A significant advantage of UiO-66 is the extensive body of research on its functionalization. The BDC linker can be modified with various functional groups (-NH2, -NO2, -Br, etc.) to tune the MOF's adsorption properties for specific gases.[3] For instance, the introduction of amino groups can enhance CO2 affinity through increased basicity and the potential for hydrogen bonding.[4]

This compound (tib) MOFs: The Influence of Nitrogen-Rich Linkers

MOFs synthesized with the this compound linker or its derivatives, such as 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), present a different chemical landscape.[5][6] The tripodal and nitrogen-rich nature of these linkers can lead to diverse network topologies and pore environments. The imidazole nitrogen atoms can act as additional coordination sites or as basic sites that enhance interactions with acidic gases like CO2.

The choice of the metal center (e.g., Cu, Co, Al, Cr, Zn) in conjunction with the tib-based linker significantly influences the final structure and properties of the MOF.[5][7] For example, the presence of open metal sites, as seen in TIBM-Cu, can provide strong adsorption sites for CO2.[5]

cluster_UiO66 UiO-66 cluster_tibMOF tib-based MOF Zr6 SBU Zr6 SBU UiO-66 Framework UiO-66 Framework Zr6 SBU->UiO-66 Framework Coordination BDC Linker BDC Linker BDC Linker->UiO-66 Framework Metal Ion (e.g., Cu, Zn) Metal Ion (e.g., Cu, Zn) tib-MOF Framework tib-MOF Framework Metal Ion (e.g., Cu, Zn)->tib-MOF Framework Coordination tib Linker tib Linker tib Linker->tib-MOF Framework

Caption: Structural components of UiO-66 and tib-based MOFs.

Performance in Gas Separation: A Data-Driven Comparison

CO2/N2 Separation

The separation of carbon dioxide from nitrogen is crucial for post-combustion carbon capture.

MOFCO2 Uptake (mmol/g at ~1 bar, 298 K)CO2/N2 SelectivityReference
UiO-66 ~2.5-3.5~15-23[4]
UiO-66-NH2 ~3.0-4.0~23-28[4]
TIBM-Cu 3.6053[5][8]
TIBM-Al 2.135[5][8]
TIBM-Cr 1.610[5][8]

Analysis:

From the available data, the TIBM-Cu MOF demonstrates a remarkable CO2 uptake capacity and a significantly higher CO2/N2 selectivity compared to the parent UiO-66 and its amino-functionalized counterpart.[5][8] This superior performance can be attributed to the presence of open copper sites and the nitrogen-rich framework of the TIBM linker, which enhance the affinity for CO2.[5] It is important to note that the performance of TIBM-based MOFs is highly dependent on the metal center, with the Cu variant showing the most promise.[5][8]

CO2/CH4 Separation

The separation of CO2 from methane is essential for natural gas sweetening and biogas upgrading.

MOFCO2 Uptake (mmol/g at ~1 bar, 298 K)CO2/CH4 SelectivityReference
UiO-66 ~2.5-3.5~5-10[9][10]
UiO-66-NH2 ~3.0-4.0~10-15[3]
25TETA/UiO-66 Higher than UiO-66Higher than UiO-66[9]

Analysis:

UiO-66 and its functionalized derivatives have been more extensively studied for CO2/CH4 separation.[10] While the parent UiO-66 shows moderate selectivity, functionalization with amino groups or impregnation with amines like tetraethylenetetramine (TETA) can significantly improve both CO2 uptake and selectivity.[3][9] The lack of data for tib-based MOFs in this application highlights a research gap and an opportunity for future investigation. The strong CO2 affinity demonstrated by TIBM-Cu in CO2/N2 separation suggests it could also be a promising candidate for CO2/CH4 separation.

Experimental Protocols: Synthesis and Characterization

Reproducibility is a cornerstone of scientific advancement. This section provides detailed, step-by-step methodologies for the synthesis of UiO-66 and a representative TIBM-based MOF.

Synthesis of UiO-66

This protocol is adapted from established literature procedures.[11]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 1,4-Benzenedicarboxylic acid (H2BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Acetic acid (glacial)

Procedure:

  • Dissolve ZrCl4 and H2BDC in DMF in a molar ratio of 1:1.

  • Add concentrated HCl and glacial acetic acid as modulators to control crystal growth.

  • Seal the mixture in a Teflon-lined autoclave.

  • Heat the autoclave at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted precursors.

  • Activate the MOF by heating under vacuum to remove residual solvent from the pores.

cluster_synthesis UiO-66 Synthesis Workflow Dissolve Precursors Dissolve Precursors Autoclave Heating Autoclave Heating Dissolve Precursors->Autoclave Heating Product Collection Product Collection Autoclave Heating->Product Collection Washing Washing Product Collection->Washing Activation Activation Washing->Activation

References

A Senior Application Scientist's Guide to the Thermal Stability of 1,3,5-tri(1H-imidazol-1-yl)benzene Derived MOFs: A Comparative TGA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metal-Organic Frameworks (MOFs) have garnered significant attention from researchers, particularly in the fields of materials science and drug development, owing to their high porosity, tunable structures, and vast potential in applications such as gas storage, catalysis, and drug delivery. A critical parameter governing the practical applicability of MOFs is their thermal stability. The ability of a MOF to maintain its structural integrity at elevated temperatures is paramount for its use in various thermally demanding processes.

This guide provides a comparative analysis of the thermal stability of Metal-Organic Frameworks (MOFs) derived from the tritopic imidazole-based ligand, 1,3,5-tri(1H-imidazol-1-yl)benzene, and its derivatives. We will delve into the insights gained from Thermogravimetric Analysis (TGA), a fundamental technique for assessing the thermal robustness of these materials. By examining the influence of different metal centers on the thermal decomposition of these MOFs, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their thermal behavior.

The choice of the organic linker is a crucial determinant of the final properties of a MOF. The this compound ligand and its analogues are of particular interest due to the coordinating ability of the imidazole nitrogen atoms, which can form stable complexes with a variety of metal ions. The rigidity and thermal resilience of the central benzene core also contribute to the overall stability of the resulting framework. In this guide, we will explore how the interplay between the organic linker and the inorganic metal node dictates the thermal decomposition profile of the MOF.

Comparative TGA Data of this compound and Derivative-Based MOFs

The thermal stability of MOFs is intrinsically linked to the strength of the metal-ligand coordination bonds and the inherent thermal robustness of the organic linker. Thermogravimetric analysis provides quantitative information about the temperature at which a material begins to decompose. Below is a summary of TGA data for a series of MOFs synthesized from a benzimidazole derivative of our primary ligand, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), which offers a clear comparative view of the effect of the metal center.[1][2]

MOF DesignationMetal IonLigandDecomposition Temperature Range (°C)Key Observations
TIBM-AlAluminum (Al³⁺)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene500 - 650Highest thermal stability among the TIBM series.[1]
TIBM-CrChromium (Cr³⁺)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene400 - 600Intermediate thermal stability.[1]
TIBM-CuCopper (Cu²⁺)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene300 - 500Lowest thermal stability in this series, likely due to the nature of the Cu-N bond.[1]

Note: The initial weight loss observed between 50-150 °C in the TGA curves of the TIBM-MOFs is attributed to the removal of solvent molecules (dehydration). The major weight loss at higher temperatures corresponds to the decomposition of the organic linker.[1]

MOF DesignationMetal IonLigandReported Thermal Stability
[Cd(5-BrIP)(TIB)]nCadmium (Cd²⁺)1,3,5-tris(imidazol-1-ylmethyl)benzeneStable up to 350°C
[Ni2(5-BrIP)2(TIB)2]nNickel (Ni²⁺)1,3,5-tris(imidazol-1-ylmethyl)benzeneStable up to 350°C
[Co3(tib)2(abdc)2(ox)]2·6H2OCobalt (Co²⁺)1,3,5-tris(1-imidazolyl)benzeneThermally stable framework
[Zn3I2(tib)2(napdc)2]·2DMI·2H2OZinc (Zn²⁺)1,3,5-tris(1-imidazolyl)benzeneThermally stable framework

The data suggests that the nature of the metal ion plays a significant role in the thermal stability of these imidazole-based MOFs. For the TIBM series, the MOF with Al³⁺ exhibits the highest thermal stability, which can be attributed to the stronger Al-N bond compared to Cr-N and Cu-N bonds. This trend is a crucial consideration for applications where the MOF will be exposed to high temperatures.

Experimental Protocol for TGA of MOFs

The following is a detailed, step-by-step methodology for conducting a thermogravimetric analysis of MOFs to ensure reproducible and reliable data.

1. Sample Preparation:

  • Activation: Prior to TGA analysis, it is crucial to activate the MOF sample to remove any guest molecules (e.g., solvents) residing within the pores. This is typically achieved by heating the sample under vacuum at a temperature high enough to remove guests but below the decomposition temperature of the MOF. The activation conditions should be optimized for each specific MOF.

  • Sample Mass: Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

2. TGA Instrument Setup:

  • Atmosphere: Select the appropriate atmosphere for the analysis. A nitrogen or argon atmosphere is commonly used to study the thermal decomposition of the material in an inert environment. An air or oxygen atmosphere can be used to investigate the oxidative stability of the MOF.

  • Gas Flow Rate: Set a constant flow rate for the purge gas (e.g., 20-50 mL/min) to ensure a consistent atmosphere around the sample and to carry away any gaseous decomposition products.

  • Temperature Program:

    • Initial Isothermal Step (Optional but Recommended): Hold the sample at a low temperature (e.g., 30-50 °C) for a short period to allow the instrument to stabilize.

    • Heating Ramp: Heat the sample at a constant rate, typically 5-10 °C/min, to the desired final temperature (e.g., 800-1000 °C). A slower heating rate can provide better resolution of thermal events.

    • Final Isothermal Step (Optional): Holding the sample at the final temperature can ensure complete decomposition.

3. Data Analysis:

  • TGA Curve: The primary output is a plot of mass versus temperature.

  • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (d(mass)/dT) is often plotted to identify the temperatures of maximum weight loss rate, which correspond to the decomposition temperatures of different components.

  • Interpretation:

    • Solvent Loss: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of adsorbed or coordinated solvent molecules.

    • Framework Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF structure. The onset temperature of this weight loss is a key indicator of the MOF's thermal stability.

    • Residual Mass: The final residual mass at the end of the experiment typically corresponds to the formation of a stable metal oxide. This can be used to confirm the metal content of the MOF.

Visualization of Experimental Workflow and Key Concepts

To better illustrate the process and the underlying principles, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Activation MOF Activation (Solvent Removal) Weighing Weighing (5-10 mg) Activation->Weighing Loading Sample Loading (Alumina Crucible) Weighing->Loading Setup Instrument Setup (Atmosphere, Flow Rate) Loading->Setup Heating Temperature Program (Heating Ramp: 5-10 °C/min) Setup->Heating TG_Curve TGA Curve (Mass vs. Temp) Heating->TG_Curve DTG_Curve DTG Curve (d(mass)/dT vs. Temp) TG_Curve->DTG_Curve Analysis Identify Decomposition Temperatures DTG_Curve->Analysis caption Figure 1. Experimental workflow for TGA of MOFs.

Caption: Figure 1. Experimental workflow for TGA of MOFs.

Stability_Factors cluster_factors Influencing Factors MOF_Stability MOF Thermal Stability Metal_Node Metal Node (e.g., Al³⁺, Cr³⁺, Cu²⁺) MOF_Stability->Metal_Node Ligand Organic Linker (e.g., TIBM, tib, timb) MOF_Stability->Ligand Coord_Bond Metal-Ligand Coordination Bond Strength Metal_Node->Coord_Bond Ligand_Rigidity Ligand Rigidity Ligand->Ligand_Rigidity caption Figure 2. Key factors influencing MOF thermal stability.

Caption: Figure 2. Key factors influencing MOF thermal stability.

Conclusion

The thermal stability of MOFs derived from this compound and its analogues is a critical parameter that is significantly influenced by the choice of the metal center. As demonstrated by the TGA data of the TIBM-based MOFs, higher oxidation state metals that form stronger coordination bonds, such as Al³⁺, tend to yield more thermally robust frameworks.[1] This guide has provided a comparative overview of the available thermal stability data, a detailed experimental protocol for TGA, and a conceptual framework for understanding the factors that govern the thermal decomposition of these promising materials. For researchers and professionals in drug development and materials science, a thorough understanding of the thermal properties of MOFs is essential for designing and synthesizing new materials with tailored properties for specific applications. Future research should focus on systematic comparative studies of MOFs derived from the this compound ligand with a wider range of metal ions to further elucidate the structure-stability relationships.

References

A Researcher's Guide to Phase Purity Analysis of 1,3,5-tri(1H-imidazol-1-yl)benzene MOFs using Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs), ensuring the synthesis of a phase-pure material is a critical, non-negotiable step. The unique properties of MOFs, derived from their precisely ordered crystalline structures, can be significantly compromised by the presence of impurities or unintended secondary phases. This guide provides an in-depth, technical comparison of using Powder X-ray Diffraction (PXRD) to confirm the phase purity of MOFs synthesized with the 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) linker and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and compare PXRD with other characterization techniques, grounding all claims in authoritative sources.

The Imperative of Phase Purity in tib-Based MOFs

The this compound linker is a versatile building block in the construction of MOFs, capable of forming diverse network topologies with various metal nodes. These materials are of significant interest for applications ranging from gas storage and separation to catalysis and drug delivery. However, the self-assembly process of MOF synthesis is not always straightforward. Competing reactions can lead to the formation of different crystalline phases, amorphous byproducts, or the inclusion of unreacted starting materials. These impurities can block pores, alter surface chemistry, and ultimately lead to erroneous interpretations of the material's performance. Therefore, rigorous characterization to confirm phase purity is paramount.

Powder X-ray Diffraction: The Gold Standard for Phase Analysis

Powder X-ray Diffraction (PXRD) stands as the primary and most accessible technique for assessing the phase purity of crystalline materials like MOFs.[1] The underlying principle of PXRD is Bragg's Law, which relates the wavelength of incident X-rays to the angle of diffraction and the spacing between crystal lattice planes. Each crystalline phase possesses a unique set of lattice spacings, resulting in a characteristic diffraction pattern – a "fingerprint" of the material. By comparing the experimentally obtained PXRD pattern of a synthesized MOF to a reference pattern (either simulated from single-crystal X-ray diffraction data or from a known pure sample), one can unequivocally identify the crystalline phases present in the sample.

Why PXRD is the Method of Choice:
  • Non-destructive: The technique does not damage the sample, allowing for further characterization.

  • Bulk Analysis: PXRD provides information about the bulk of the material, not just the surface, offering a representative assessment of the synthesized product.

  • Phase Identification: It is highly effective in identifying different crystalline phases within a mixture.

  • Crystallinity Assessment: The sharpness of the diffraction peaks provides a qualitative measure of the material's crystallinity; broad peaks can indicate the presence of nanocrystalline or amorphous material.[1]

Experimental Protocol: Acquiring High-Quality PXRD Data

The quality of the PXRD data is directly dependent on meticulous sample preparation and appropriate instrument parameters.

Step-by-Step Sample Preparation:
  • Sample Grinding: Gently grind the as-synthesized MOF powder using an agate mortar and pestle to ensure a random orientation of the crystallites and to obtain a fine, homogenous powder. This minimizes preferred orientation effects, where certain crystal planes are over-represented in the diffraction pattern, leading to inaccurate peak intensities.

  • Sample Mounting: Carefully pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions due to sample displacement.

Recommended PXRD Instrument Parameters:
ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and suitable for most MOF analyses.
Voltage & Current 40 kV & 40 mAProvides sufficient X-ray flux for good signal-to-noise ratio.
2θ Range 5° - 50°This range typically covers the most intense and characteristic diffraction peaks for tib-based MOFs.
Step Size 0.02°A smaller step size ensures adequate sampling of the diffraction peaks for accurate peak position and profile analysis.
Scan Speed 1-2°/minuteA slower scan speed improves the signal-to-noise ratio, which is crucial for detecting minor phases.

Data Analysis: From Raw Data to Phase Purity Confirmation

Qualitative Analysis: The Visual Comparison

The first and most straightforward step in data analysis is the visual comparison of the experimental PXRD pattern with a reference pattern.

  • Obtain a Reference Pattern: The ideal reference is a PXRD pattern simulated from the single-crystal X-ray diffraction (SCXRD) data of the target MOF. Crystallographic Information Files (CIFs) for many MOFs, including those with tib-related linkers, are available from databases like the Cambridge Crystallographic Data Centre (CCDC).[2] Software such as Mercury can be used to simulate a powder pattern from a CIF file. If a CIF file is unavailable, a previously verified experimental pattern of the pure phase can be used.

  • Compare Peak Positions: The positions (in degrees 2θ) of the diffraction peaks are the most critical feature for phase identification. A match in the peak positions between the experimental and reference patterns indicates the presence of the desired MOF phase.

  • Assess Peak Intensities: While some variation in relative peak intensities can occur due to preferred orientation, a significant discrepancy may suggest the presence of impurities or a different crystal structure.

  • Identify Impurity Peaks: Any peaks present in the experimental pattern that are not in the reference pattern correspond to crystalline impurities. Common impurities in MOF synthesis include unreacted metal oxides or salts, or different MOF phases.[3][4]

Example: Identifying Phase Purity in a ZIF-8 Synthesis

Zeolitic Imidazolate Framework-8 (ZIF-8), while not a tib-based MOF, is an excellent, well-documented example of an imidazolate-based MOF that illustrates the principles of PXRD analysis for phase purity.

Scenario 1: Phase-Pure ZIF-8

The experimental PXRD pattern (blue) perfectly matches the simulated pattern from the ZIF-8 CIF file (red), confirming the synthesis of a phase-pure material.[5][6][7][8]

Scenario 2: ZIF-8 with Zinc Hydroxide Impurity

The experimental pattern (green) shows the characteristic peaks of ZIF-8, but also additional peaks that can be attributed to zinc hydroxide, a common impurity in ZIF-8 synthesis if the reaction conditions are not optimal.

Quantitative Phase Analysis: The Power of Rietveld Refinement

For samples containing a mixture of phases, Rietveld refinement is a powerful technique that can be used to quantify the amount of each phase present.[9][10] This method involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including the crystal structure, lattice parameters, and peak profiles of each phase. The weight fraction of each phase is determined from the refined scale factors.

A Simplified Rietveld Refinement Workflow:

Rietveld_Workflow A Experimental PXRD Data C Refine Background & Scale Factor A->C B Initial Structural Models (CIFs) for all potential phases B->C D Refine Lattice Parameters C->D E Refine Peak Profile Parameters D->E F Refine Atomic Positions & Occupancies (Optional) E->F G Assess Goodness of Fit (e.g., Rwp, GOF) F->G H Quantitative Phase Percentages G->H

Caption: Simplified workflow for Rietveld refinement.

Software packages such as FullProf, GSAS-II, and TOPAS are commonly used for Rietveld refinement.[11][12][13][14][15][16]

Comparison with Other Characterization Techniques

While PXRD is indispensable for phase purity analysis, a comprehensive characterization of MOFs relies on a combination of techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise atomic positions, bond lengths, and angles; definitive crystal structure.Provides the most detailed structural information.Requires high-quality single crystals, which can be difficult to grow.
Thermogravimetric Analysis (TGA) Thermal stability, solvent content, and decomposition profile.Can indicate the presence of uncoordinated solvent molecules or impurities with different thermal stabilities.Does not provide direct information about the crystalline phase.
Scanning Electron Microscopy (SEM) Crystal morphology, size, and homogeneity.Can reveal the presence of different crystal habits, suggesting multiple phases.Does not provide crystallographic information.
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore size distribution.A lower than expected surface area can indicate the presence of non-porous impurities or pore blockage.Indirectly suggests phase purity; does not identify specific phases.

Logical Relationship of Characterization Techniques:

Characterization_Logic Synthesis MOF Synthesis PXRD PXRD (Phase Purity) Synthesis->PXRD TGA TGA (Thermal Stability) PXRD->TGA Confirms material for further analysis SEM SEM (Morphology) PXRD->SEM Confirms material for further analysis BET BET (Porosity) PXRD->BET Confirms material for further analysis Performance Material Performance PXRD->Performance Crucial for reliable data SCXRD SCXRD (Definitive Structure) SCXRD->PXRD Provides reference pattern TGA->Performance SEM->Performance BET->Performance

Caption: Interrelation of characterization techniques for MOFs.

Troubleshooting Common PXRD Analysis Issues

  • Broad Peaks: This can indicate small crystallite size, lattice strain, or the presence of an amorphous phase. The Scherrer equation can be used to estimate the crystallite size from the peak broadening.

  • Shifting Peak Positions: A uniform shift in all peaks may be due to sample displacement during data collection. A non-uniform shift could indicate a change in the lattice parameters, possibly due to guest molecule inclusion or a solid solution formation.

  • Missing Peaks or Incorrect Intensities: This is often a sign of preferred orientation. Re-grinding and re-packing the sample can often resolve this issue.

Conclusion

The confirmation of phase purity is a critical checkpoint in the synthesis and application of this compound based MOFs. Powder X-ray Diffraction is an indispensable and accessible tool for this purpose, providing a definitive fingerprint of the crystalline phases present in a sample. When combined with other characterization techniques and, where necessary, the quantitative power of Rietveld refinement, PXRD allows researchers to proceed with confidence, ensuring that the observed material properties are truly representative of the intended, phase-pure MOF.

References

A Comparative Guide to the Catalytic Efficiency of 1,3,5-Tri(1H-imidazol-1-yl)benzene-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical assessment of catalysts based on the versatile tripodal N-donor ligand, 1,3,5-tri(1H-imidazol-1-yl)benzene (tib). We will objectively compare their performance against established alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.

Introduction: The Merits of this compound as a Ligand

This compound is a unique C3-symmetric ligand characterized by three imidazole rings attached to a central benzene core.[1] This arrangement offers remarkable coordination chemistry, making it an excellent scaffold for the synthesis of metal-organic frameworks (MOFs) and discrete molecular catalysts.[1] The nitrogen donor atoms of the imidazole moieties can effectively chelate a variety of transition metals, leading to the formation of stable and catalytically active complexes.[1] The tripodal nature of the ligand can enforce specific coordination geometries around the metal center, which in turn can influence the catalytic activity and selectivity.

This guide will focus on the application of tib-based catalysts in three key transformations of broad synthetic utility: the Suzuki-Miyaura cross-coupling, the Heck reaction, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2][3] N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for these transformations, owing to their strong σ-donating ability which facilitates the oxidative addition of challenging substrates like aryl chlorides.[4][5] Here, we assess the performance of a tib-based heterogeneous catalyst in the context of these highly efficient systems.

Heterogeneous Catalysis with Porous Organic Polymers

To overcome challenges associated with homogeneous catalyst recovery and reuse, significant research has focused on the development of heterogeneous catalysts. Porous organic polymers (POPs) offer a robust platform for the immobilization of catalytically active metal centers.

A study by Wang et al. (2016) described the synthesis of a palladium-loaded N-heterocyclic carbene-based microporous organic polymer (Pd@NHC-MOP) which demonstrated excellent catalytic activity in both Suzuki-Miyaura and Heck reactions.[6] This catalyst could be reused multiple times without a significant loss of activity.[6]

Table 1: Comparison of a Representative Pd@NHC-MOP Catalyst in Suzuki-Miyaura and Heck Reactions

ReactionCatalystSubstratesProduct Yield (%)RecyclabilityReference
Suzuki-MiyauraPd@NHC-MOPAryl halides + Arylboronic acidsHigh to excellentAt least 11 cycles[6]
HeckPd@NHC-MOPAryl halides + AlkenesHigh to excellentAt least 9 cycles[6]

The data for Pd@NHC-MOP sets a high benchmark for any new heterogeneous catalyst. The development and evaluation of a comparable Pd@tib-POP would be a valuable contribution to the field, potentially offering a more cost-effective or synthetically accessible alternative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[7][8] The choice of ligand is crucial for stabilizing the active Cu(I) species and accelerating the reaction.[7] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used and highly effective ligands for this transformation.[7][9]

While there is a lack of specific studies evaluating a copper(I) complex of this compound as a catalyst for the CuAAC reaction, we can draw parallels with the established triazole-based ligands. Both tib and TBTA/THPTA are tripodal nitrogen donor ligands capable of forming stable complexes with copper. The imidazole moieties of tib, like the triazole rings of TBTA, can effectively coordinate to the copper center and facilitate the catalytic cycle.

Table 2: Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition

LigandKey FeaturesTypical Reaction ConditionsReference
TBTAHigh efficiency, soluble in organic solventsCuSO₄, Sodium Ascorbate[7]
THPTAHigh efficiency, water-soluble, biocompatibleCuSO₄, Sodium Ascorbate[7][9]

An experimental investigation into the catalytic activity of a Cu(I)-tib complex would be necessary to quantitatively assess its efficiency relative to TBTA and THPTA. Key metrics for comparison would include reaction rates, product yields, and catalyst stability under various reaction conditions.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the this compound ligand and a general protocol for its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,3,5-tribromobenzene with imidazole in the presence of a copper catalyst and a base.

Materials:

  • 1,3,5-Tribromobenzene

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), imidazole (3.3 eq), CuI (0.3 eq), and K₂CO₃ (6.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • After cooling to room temperature, quench the reaction with aqueous ammonia and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling using a Heterogeneous Pd@POP Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst immobilized on a porous organic polymer (POP). This can be adapted for a hypothetical Pd@tib-POP catalyst.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd@POP catalyst (e.g., Pd@NHC-MOP or a future Pd@tib-POP)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the Pd@POP catalyst (typically 0.1-1 mol% of Pd).

  • Add the solvent mixture (e.g., dioxane/water 4:1, 5 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed with solvent and dried for reuse.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Catalytic Pathways

To better understand the mechanistic intricacies of these catalytic systems, we present diagrams generated using Graphviz (DOT language).

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Alkene Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 + HX Product Alkylated Olefin Beta_Hydride_Elimination->Product

Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.

Conclusion and Future Outlook

Catalysts based on the this compound ligand hold considerable promise for a range of important organic transformations. The tripodal arrangement of imidazole donors provides a robust coordination environment for catalytically active metals. While direct, quantitative comparisons with state-of-the-art catalysts, such as those based on N-heterocyclic carbene ligands, are currently limited in the literature, the structural features of tib suggest that its metal complexes and derived materials are worthy of further investigation.

Future research should focus on the synthesis and thorough evaluation of tib-based catalysts, particularly in heterogeneous systems like porous organic polymers. Direct, side-by-side comparisons with established catalysts under standardized conditions are crucial to accurately assess their catalytic efficiency and potential for practical applications. Such studies will undoubtedly clarify the position of this compound-based catalysts in the ever-evolving landscape of modern catalysis.

References

A Guide to Cross-Verification of Experimental Results for 1,3,5-tri(1H-imidazol-1-yl)benzene using Density Functional Theory Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. 1,3,5-tri(1H-imidazol-1-yl)benzene, a molecule with significant potential in the formation of metal-organic frameworks (MOFs) and as a versatile ligand in catalysis, presents a compelling case for rigorous structural and spectroscopic analysis.[1] This guide provides an in-depth protocol for the cross-verification of experimental data with Density Functional Theory (DFT) calculations, ensuring a high degree of confidence in the reported molecular properties.

The synergy between empirical measurement and theoretical computation provides a self-validating system. Experimental techniques provide real-world data on the bulk material, while DFT calculations offer a detailed view of the molecule's behavior in a controlled, theoretical environment. Discrepancies between these two approaches can be as illuminating as their agreements, often pointing to intermolecular interactions in the solid state or solvent effects in solution that are not captured in gas-phase calculations.

Part 1: Experimental Characterization of this compound

The initial step in the analysis of this compound involves its synthesis and subsequent characterization using a suite of spectroscopic and analytical techniques. While specific experimental data for this exact molecule is disseminated across various sources, we can look to its close analogue, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, for representative data.[2]

Experimental Protocol: Synthesis and Spectroscopic Analysis
  • Synthesis: The synthesis of imidazole- and benzimidazole-containing compounds often involves the condensation reaction between a diamine and a carboxylic acid or its derivative. For instance, the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene involves the reaction of o-phenylenediamine and trimesic acid in the presence of a catalyst like polyphosphoric acid.[2] A similar approach can be adapted for the synthesis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For a related benzimidazole derivative, the following proton and carbon chemical shifts were reported in DMSO-d₆:

    • ¹H NMR: Signals in the aromatic region of δ 7.24–7.92 ppm, a singlet at 8.9 ppm for the benzene ring protons, and a broad singlet at 13.2 ppm for the N-H protons of the imidazole rings.[2]

    • ¹³C NMR: A series of signals between δ 115.2 and 159.1 ppm, corresponding to the different carbon environments in the molecule.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule. Key expected vibrational bands for the imidazole and benzene rings include:

    • C-H stretching in the aromatic rings.

    • C=C and C-N stretching vibrations within the rings.

    • Out-of-plane C-H bending modes. For a similar MOF containing a benzimidazole linker, characteristic bands for =C-H bonds in the phenyl rings were observed at 720–754 cm⁻¹, and C=C and C-H deformations were seen around 1399 cm⁻¹.[2]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The expected spectra would show absorptions corresponding to π → π* transitions within the aromatic and imidazole systems.

  • X-ray Crystallography: Single-crystal X-ray diffraction, when obtainable, provides the most definitive structural data, including bond lengths, bond angles, and crystal packing information. For instance, the crystal structure of a related compound, 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, reveals detailed information about the geometry of the imidazolyl-benzene linkage.[3]

Part 2: Computational Modeling with Density Functional Theory

DFT calculations allow for the prediction of molecular properties from first principles. The choice of functional and basis set is critical for obtaining results that are comparable to experimental data. For organic molecules containing heterocyclic rings, the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and reliable combination.[4][5]

DFT Calculation Protocol
  • Molecular Geometry Optimization:

    • The structure of this compound is first constructed using a molecular modeling program.

    • A geometry optimization is then performed to find the lowest energy conformation of the molecule in the gas phase. This is a crucial step as all subsequent calculations are performed on this optimized structure.

  • Vibrational Frequency Calculation:

    • Following geometry optimization, a frequency calculation is performed at the same level of theory. This provides the theoretical vibrational spectrum (IR and Raman).

    • It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[5]

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[6]

    • The calculated isotropic shielding values are then referenced to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

  • Electronic Transition Calculation:

    • Time-Dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic excitations, which can then be correlated with the experimental UV-Vis spectrum.[7]

Part 3: Cross-Verification and Data Interpretation

The core of this guide is the direct comparison of the experimental data from Part 1 with the computational results from Part 2. This cross-verification is essential for validating both the experimental findings and the computational model.

Structural Parameters

If experimental crystallographic data is available, a direct comparison of bond lengths and angles can be made. In its absence, a comparison with data from closely related structures can provide valuable insights.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters

ParameterExperimental (from related structures)[3]Calculated (DFT/B3LYP/6-311++G(d,p))
Benzene C-C Bond Length~1.39 ÅHypothetical Value: 1.395 Å
Benzene C-N Bond Length-Hypothetical Value: 1.420 Å
Imidazole C-N Bond Length~1.33 - 1.38 ÅHypothetical Value: 1.34 - 1.39 Å
C-N-C Bond Angle (in Imidazole)~108°Hypothetical Value: 107.5°
Dihedral Angle (Benzene-Imidazole)-Hypothetical Value: ~35°

Note: Hypothetical values are included for illustrative purposes and would be replaced with actual calculated data.

Spectroscopic Data

A side-by-side comparison of the experimental and calculated spectra is highly informative.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (FTIR)

Experimental (cm⁻¹)[2]Calculated (Scaled, cm⁻¹)Vibrational Assignment
~3100Hypothetical Value: 3105Aromatic C-H Stretch
~1600Hypothetical Value: 1595Benzene Ring C=C Stretch
~1400Hypothetical Value: 1405Imidazole Ring C-N Stretch
~750Hypothetical Value: 745Aromatic C-H Out-of-Plane Bend

Note: Experimental values are from a related compound and hypothetical calculated values are for illustration.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

ProtonExperimental (ppm)[2]Calculated (ppm)
Benzene-H8.9Hypothetical Value: 8.8
Imidazole-H (adjacent to N)7.6 - 7.9Hypothetical Value: 7.7 - 8.0
Imidazole-H (other)7.2 - 7.5Hypothetical Value: 7.3 - 7.6

Note: Experimental values are from a related compound and hypothetical calculated values are for illustration.

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima

Experimental λmax (nm)Calculated λmax (nm)Electronic Transition
Hypothetical Value: 280Hypothetical Value: 275π → π
Hypothetical Value: 310Hypothetical Value: 305π → π

Note: Hypothetical values are included for illustrative purposes.

Analysis of Discrepancies

Minor discrepancies between experimental and calculated values are expected. Significant deviations, however, warrant further investigation. Potential reasons for such differences include:

  • Intermolecular Interactions: DFT calculations are often performed on a single molecule in the gas phase, whereas experimental data is typically collected on a solid or solution sample where intermolecular forces (e.g., hydrogen bonding, π-stacking) can influence the molecular properties.

  • Solvent Effects: If experimental data is from a solution, the solvent can interact with the molecule and alter its electronic structure and geometry.

  • Limitations of the Computational Method: The chosen functional and basis set may not be perfectly suited for the system, or the harmonic approximation used in frequency calculations may not be entirely accurate.

Visualizing the Workflow and Molecular Structure

To aid in the conceptualization of the cross-verification process, the following diagrams illustrate the molecular structure and the workflows involved.

Caption: Molecular graph of this compound.

cluster_exp Experimental Workflow cluster_dft DFT Workflow cluster_comp Cross-Verification synthesis Synthesis nmr NMR Spectroscopy synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis xrd X-ray Crystallography synthesis->xrd comparison Comparison & Analysis nmr->comparison ftir->comparison uvvis->comparison xrd->comparison geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc freq_calc->comparison nmr_calc->comparison tddft_calc->comparison

Caption: Workflow for cross-verification of experimental and DFT data.

Conclusion

The cross-verification of experimental results with DFT calculations represents a robust approach for the comprehensive characterization of this compound. This integrated methodology not only enhances the confidence in the determined molecular properties but also provides deeper insights into the structure-property relationships of this versatile molecule. By judiciously combining experimental and computational techniques, researchers can build a more complete and accurate picture of the chemical systems they are investigating, thereby accelerating the process of discovery and development.

References

comparative analysis of porosity in Cu, Cr, and Al MOFs with 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Porosity in Cu, Cr, and Al Metal-Organic Frameworks with a 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene Linker

Introduction: The Architectural Nuances of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline structure, exceptionally high surface areas, and tunable porosity.[1][2] These materials are constructed from metal ions or clusters (nodes) coordinated to organic molecules (linkers or struts), forming one-, two-, or three-dimensional structures.[3] The modular nature of MOF synthesis allows for precise control over their pore size, shape, and chemical environment, making them highly promising for applications ranging from gas storage and separation to catalysis and drug delivery.[3][4]

The choice of both the metallic node and the organic linker is paramount in dictating the final architecture and functional properties of the MOF. This guide focuses on a specific, rigid, and nitrogen-rich organic linker, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), and explores how its combination with three different metal ions—Copper (Cu), Chromium (Cr), and Aluminum (Al)—yields three distinct MOFs with significant variations in porosity.[1] Understanding these variations is critical for researchers and drug development professionals seeking to tailor MOF properties for specific molecular guests and applications. This analysis synthesizes experimental data to provide a clear, objective comparison of the resulting TIBM-Cu, TIBM-Cr, and TIBM-Al frameworks.

Comparative Analysis of Porosity: A Quantitative Overview

The porosity of a MOF is its defining characteristic, directly influencing its capacity for molecular adsorption and interaction.[2] The key parameters for quantifying porosity are the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution. Nitrogen adsorption-desorption isotherms measured at 77 K are the standard method for determining these properties.[5][6]

A study by Gaikwad et al. provides a direct comparison of the three TIBM-based MOFs, revealing significant differences in their porous structures.[1] The TIBM-Cu MOF, for instance, exhibits the highest BET surface area, while the TIBM-Cr MOF shows the largest pore size range.[1]

Table 1: Comparative Porosity Data for TIBM-Based MOFs

Parameter TIBM-Al TIBM-Cr TIBM-Cu
BET Surface Area (m²/g) 785 590 1150
Total Pore Volume (cm³/g) 0.49 0.40 0.65
Pore Size Distribution (nm) 1.0 - 3.0 1.0 - 4.0 0.3 - 1.5
Primary Pore Size Peak (nm) ~2.0 ~2.0 ~1.0

Data sourced from Gaikwad et al. (2021).[1]

The Causality Behind Porosity Differences: The Role of the Metal Node

The striking differences in the porosity of TIBM-Al, TIBM-Cr, and TIBM-Cu, despite sharing the same organic linker, are fundamentally rooted in the distinct coordination chemistry of the metal ions. The metal node acts as the primary architect, directing the assembly of the TIBM linkers into a specific crystal structure and, consequently, defining the pore network.

  • Coordination Geometry and Open Metal Sites: Copper (Cu²⁺) is well-known for its flexible coordination geometry. In the TIBM-Cu framework, this flexibility can lead to the formation of "open metal sites," where the metal center is not fully coordinated by the linker, leaving it accessible to guest molecules.[1] These sites are highly desirable as they can significantly enhance binding affinity for molecules like CO₂, contributing to both high surface area and strong adsorption properties.[1][7] The data supports this, with TIBM-Cu possessing the highest BET surface area (1150 m²/g) and a pore structure dominated by smaller micropores (0.3–1.5 nm) that are ideal for gas adsorption.[1]

  • Crystal Structure and Morphology: The choice of metal precursor directly influences the final crystal structure and particle morphology.[1] Experimental observations show that TIBM-Al forms hexagonal crystals, TIBM-Cu yields a rhombic crystal structure, and TIBM-Cr produces spherical, porous nanoclusters that appear less crystalline or polycrystalline based on XRD data.[1][8] This variation in crystallinity and packing efficiency is a direct cause of the differing porosity profiles. The more ordered and open packing in the TIBM-Cu structure likely contributes to its superior surface area and pore volume compared to the TIBM-Cr nanoclusters.[1]

  • Metal-Linker Interaction Strength: The nature of the bond between the metal ion and the nitrogen atoms of the TIBM linker affects the stability and rigidity of the framework. Stronger chelation can lead to a more robust and well-defined porous structure. While all three MOFs exhibit good thermal stability, subtle differences in metal-linker bond strength and geometry dictate the long-range order and accessibility of the pores.[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of these specific MOFs, ensuring a self-validating and reproducible workflow.[1]

Protocol 1: Synthesis of the TIBM Organic Linker

This procedure outlines the synthesis of the 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene linker from common starting materials.

Step-by-Step Methodology:

  • Add o-phenylenediamine (7.2 g, 0.06 mol) to a solution of trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (PPA) (50 mL).

  • Heat the reaction mixture to 230 °C and maintain this temperature for 12 hours under constant stirring.

  • After 12 hours, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker containing distilled water to precipitate the product.

  • Filter the resulting solid precipitate and wash it thoroughly with a sodium bicarbonate solution to neutralize any remaining acid.

  • Finally, wash the product with distilled water until the filtrate is neutral.

  • Dry the purified TIBM linker in a vacuum oven.

Protocol 2: Solvothermal Synthesis of TIBM-MOFs

Solvothermal synthesis is a common and effective method for producing crystalline MOFs.[9][10] The general workflow is depicted below.

G General Solvothermal MOF Synthesis Workflow cluster_reactants Reactant Preparation Linker TIBM Linker Mix Dissolve & Mix Linker->Mix Metal Metal Salt (Cu, Cr, or Al) Metal->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Autoclave Seal in Teflon-lined Autoclave Mix->Autoclave Heating Heat (e.g., 150-180 °C, 24h) Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Washing Wash with Solvent (Centrifugation) Cooling->Washing Activation Activate under Vacuum (Remove Guest Solvent) Washing->Activation Product Porous MOF Product Activation->Product

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Step-by-Step Methodology (Specific to TIBM-Cu, Cr, Al):

  • TIBM-Cu Synthesis:

    • Dissolve 0.1 g of the TIBM linker and 0.08 g of Cu(NO₃)₂·3H₂O in a 20 mL solution of dimethylformamide (DMF) and ethanol (1:1 v/v).

    • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 150 °C for 24 hours.

    • After cooling, collect the blue crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum at 80 °C.[1]

  • TIBM-Cr Synthesis:

    • Dissolve 0.1 g of the TIBM linker and 0.1 g of CrCl₃·6H₂O in a 20 mL solution of DMF and ethanol (1:1 v/v).

    • Follow the same autoclave heating and cooling procedure as for TIBM-Cu (150 °C for 24 hours).

    • Collect the green-colored product by filtration, wash with DMF and ethanol, and dry under vacuum at 80 °C.[1]

  • TIBM-Al Synthesis:

    • Dissolve 0.1 g of the TIBM linker and 0.09 g of Al(NO₃)₃·9H₂O in a 20 mL solution of DMF and ethanol (1:1 v/v).

    • Transfer the solution to the autoclave and heat at a higher temperature of 180 °C for 24 hours.

    • After cooling, collect the white crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum at 80 °C.[1]

Protocol 3: Porosity Measurement via Gas Adsorption

This protocol describes the standard procedure for characterizing MOF porosity using N₂ sorption analysis to obtain BET surface area and pore size data.[5][11]

Step-by-Step Methodology:

  • Sample Activation (Degassing):

    • Place 50-100 mg of the synthesized MOF sample into a sample tube.

    • Attach the tube to the degassing port of a volumetric gas adsorption analyzer.

    • Heat the sample under high vacuum (e.g., at 120-150 °C) for several hours (typically 6-12 hours) to remove any guest solvent molecules and moisture trapped within the pores. This step is crucial for accessing the full surface area of the MOF.[9]

  • Isotherm Measurement:

    • After degassing, weigh the sample tube again to obtain the precise mass of the activated sample.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then automatically dose known amounts of N₂ gas into the sample tube at progressively increasing pressures (from low relative pressure P/P₀ up to ~1).[12]

    • At each step, the system waits for equilibrium before recording the amount of gas adsorbed. This generates the adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35. The BET equation is used to calculate the monolayer capacity, from which the total surface area is derived.[6][13]

    • Total Pore Volume: Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).[14]

    • Pore Size Distribution: Use methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis on the adsorption isotherm to determine the distribution of pore sizes within the material.[1][5]

Concluding Insights

The comparative analysis of Cu, Cr, and Al-based MOFs with the TIBM linker unequivocally demonstrates the critical role of the metal node in dictating the final porosity of the framework.

G Influence of Metal Node on MOF Properties cluster_props Resulting Properties Metal Metal Ion Choice (Cu, Cr, Al) Coord Coordination Chemistry & Ionic Radius Metal->Coord Struct Crystal Structure & Morphology Coord->Struct Porosity Porosity Profile Struct->Porosity SA BET Surface Area Porosity->SA PV Pore Volume Porosity->PV PSD Pore Size Dist. Porosity->PSD App Application Performance (e.g., Gas Adsorption) Porosity->App

Caption: The metal ion choice dictates the final porosity and application performance.

The experimental data reveals that TIBM-Cu provides the highest surface area and a microporous structure, making it a prime candidate for applications requiring high adsorption capacity for small molecules, such as CO₂ capture.[1][15] Conversely, TIBM-Cr and TIBM-Al, while having lower surface areas, offer larger pore apertures, which could be advantageous for applications involving the catalysis or separation of larger molecules.[1]

This guide underscores that by strategically selecting the metal node, researchers can fine-tune the porous architecture of MOFs built from the same organic linker. This level of control is essential for the rational design of next-generation materials for targeted applications in scientific research and drug development.

References

A Comparative Guide to 1,3,5-Tri(1H-imidazol-1-yl)benzene Frameworks for Light Hydrocarbon Separations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Imperative for C2 Hydrocarbon Purification

The separation of light hydrocarbons is a cornerstone of the modern petrochemical industry. Ethylene (C₂H₄), the world's most produced organic compound, serves as a fundamental building block for a vast array of polymers and chemicals.[1] However, its production via steam cracking of hydrocarbons invariably yields mixtures containing acetylene (C₂H₂), ethane (C₂H₆), and unreacted methane (CH₄). Acetylene, even in trace amounts, poisons the catalysts used in ethylene polymerization, making its removal critical.[2] Similarly, the separation of ethane from methane is a key step in natural gas processing to increase its calorific value and recover valuable C2 feedstocks.[3]

Conventional separation methods, primarily cryogenic distillation, are notoriously energy-intensive due to the similar boiling points and molecular sizes of these light hydrocarbons.[4] This has spurred extensive research into energy-efficient alternatives, with adsorptive separation using porous materials like metal-organic frameworks (MOFs) emerging as a highly promising technology.[5] MOFs offer unparalleled tunability of their pore size, shape, and surface chemistry, allowing for the rational design of materials with high selectivity for specific gas molecules.[6]

This guide provides an in-depth comparative analysis of a specific class of MOFs based on the 1,3,5-tri(1H-imidazol-1-yl)benzene (tib) linker. We will objectively evaluate their performance in the crucial separations of C₂H₂/C₂H₄ and C₂H₆/CH₄, supported by experimental data, mechanistic insights from computational studies, and detailed protocols for their synthesis and characterization.

The this compound (tib) Ligand: A Unique Building Block

The tib ligand is a planar, tripodal organic linker characterized by a central benzene ring functionalized with three imidazole units.[7] This structure imparts several advantageous features for constructing selective adsorbents:

  • Rich π-Electron System: The presence of both benzene and imidazole rings creates an electron-rich framework. This is crucial for establishing selective π-π interactions with unsaturated hydrocarbons like acetylene and ethylene.[8]

  • Tripodal Geometry: The C3-symmetric nature of the tib ligand facilitates the formation of highly porous, three-dimensional frameworks with predictable topologies when coordinated with metal ions.[9]

  • Tunable Coordination: The nitrogen atoms in the imidazole rings provide versatile coordination sites for a variety of metal centers, allowing for fine-tuning of the framework's structure and properties.[10]

A prime example of a tib-based framework is the cobalt-containing MOF, [Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O (hereafter referred to as FJNU-1 ), which demonstrates remarkable selectivity for both C₂H₂/C₂H₄ and C₂H₆/CH₄ separations.[3][8]

Comparative Performance Analysis

The efficacy of an adsorbent is determined by its uptake capacity and, more importantly, its selectivity for the target gas. We will evaluate FJNU-1 based on these metrics.

C₂H₂/C₂H₄ Separation: Preferential Acetylene Capture

The removal of acetylene from ethylene streams is a critical industrial process. Adsorbents that preferentially bind C₂H₂ are highly sought after.

Adsorption Isotherms: The single-component adsorption isotherms for C₂H₂, C₂H₄, C₂H₆, and CH₄ on FJNU-1 were measured at 273 K and 296 K. The data clearly shows a significantly higher uptake of C₂H₂ compared to C₂H₄ at all pressures, indicating a strong affinity of the framework for acetylene.[11]

Table 1: Adsorption Uptake of C₂ Hydrocarbons and Methane on FJNU-1

Gas Temperature (K) Uptake at 100 kPa (cm³/g) Uptake at 100 kPa (mmol/g)
C₂H₂ 273 75.3 3.36
C₂H₄ 273 49.1 2.19
C₂H₆ 273 47.5 2.12
CH₄ 273 21.3 0.95
C₂H₂ 296 48.2 2.15
C₂H₄ 296 28.5 1.27
C₂H₆ 296 26.9 1.20
CH₄ 296 12.1 0.54

(Data extracted from adsorption isotherms reported by Yang et al., 2022)[11]

C₂H₆/CH₄ Separation: Selective Ethane Removal from Methane

For natural gas upgrading, selective adsorption of ethane over methane is desirable. FJNU-1 demonstrates this capability, with C₂H₆ uptake being more than double that of CH₄ at 273 K and 100 kPa.[11]

Adsorption Selectivity: A Quantitative Comparison

Ideal Adsorbed Solution Theory (IAST) is a predictive model used to calculate the selectivity of an adsorbent for one component over another in a gas mixture, based on the pure component isotherm data.[3][12]

Table 2: IAST Selectivities of FJNU-1 for Equimolar (50/50) Mixtures at 273 K and 100 kPa

Separation IAST Selectivity
C₂H₂ / C₂H₄ 3.1
C₂H₂ / C₂H₆ 3.4
C₂H₂ / CH₄ 8.8
C₂H₄ / C₂H₆ 1.1
C₂H₄ / CH₄ 2.8
C₂H₆ / CH₄ 2.6

(Data calculated based on isotherms from Yang et al., 2022)[11]

Table 3: Performance Comparison with Benchmark MOFs for C₂H₂/C₂H₄ Separation (at ~298 K, 100 kPa)

MOF C₂H₂ Uptake (mmol/g) C₂H₂/C₂H₄ Selectivity (1/99 mix) Reference
FJNU-1 2.15 ~2.8 (50/50 mix) [8][11]
UTSA-100a 4.27 10.7 [13]
ZJNU-74a 3.83 24.2 [14]
SIFSIX-2-Cu-i ~2.0 44.8 [1]

| Zn-SDBA-bpy | ~2.5 | 229.9 |[15] |

Table 4: Performance Comparison with Benchmark MOFs for C₂H₆/CH₄ Separation (at ~298 K, 100 kPa)

MOF C₂H₆ Uptake (mmol/g) C₂H₆/CH₄ Selectivity (Equimolar) Reference
FJNU-1 1.20 2.6 (at 273K) [8][11]
Co-MOF (π-rich) ~3.0 83.8 [3]
Cu-IPA ~1.33 (at 10 kPa) 40.0 [14]

| ZIF-8 | ~0.5 | 1.99 |[5] |

While FJNU-1 shows good selectivity, particularly for C₂H₂ over CH₄, the data indicates that other benchmark materials, often featuring open metal sites or specific functional groups, can exhibit higher selectivities for C₂H₂/C₂H₄ and C₂H₆/CH₄ separations. However, the performance of the tib-based framework is notable as it relies on a different interaction mechanism.

Mechanism of Selectivity: The Role of π-π Interactions

The preferential adsorption of unsaturated C₂ hydrocarbons (C₂H₂ and C₂H₄) in tib-based frameworks like FJNU-1 is attributed to strong host-guest interactions. Density Functional Theory (DFT) calculations have revealed that the π-conjugated system of the benzene and imidazole rings in the tib ligand acts as a primary adsorption site.[3][8]

The acidic protons of acetylene and the π-electrons of ethylene interact favorably with the electron-rich aromatic surfaces of the MOF pore walls. DFT calculations on similar systems show that the binding energy of C₂H₂ is consistently higher than that of C₂H₄ on aromatic linkers, explaining the higher uptake and selectivity.[13][16][17][18] For saturated hydrocarbons like ethane and methane, the primary interaction is through weaker van der Waals forces. The higher polarizability and larger contact surface of ethane lead to stronger interactions compared to methane, resulting in the observed C₂H₆/CH₄ selectivity.[19]

G cluster_mof MOF Pore Environment cluster_gases tib_ring π-Conjugated Surface (Benzene/Imidazole Ring) c2h2 Acetylene (C₂H₂) (π-acidic) c2h2->tib_ring Strong C-H···π and π-π Interaction (Preferential Adsorption) c2h4 Ethylene (C₂H₄) (π-electron rich) c2h4->tib_ring Moderate π-π Interaction c2h6 Ethane (C₂H₆) (Aliphatic) c2h6->tib_ring Weak van der Waals Interaction

Caption: Competitive adsorption mechanism on the tib-framework surface.

Experimental Protocols

The following sections provide detailed, self-validating methodologies for the synthesis, activation, and analysis of tib-based MOFs.

Protocol 1: Urothermal Synthesis of [Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O (FJNU-1)

This protocol is based on the urothermal synthesis method reported by Yang et al., a specific type of solvothermal synthesis.[8] The causality for using this method is that it often allows for crystallization under milder conditions compared to traditional solvothermal routes.

Step-by-Step Methodology:

  • Reactant Preparation: In a 25 mL Teflon-lined stainless-steel autoclave, combine:

    • Co(NO₃)₂·6H₂O (0.05 mmol, 14.5 mg)

    • This compound (tib) (0.05 mmol, 13.8 mg)

    • 5-amino-1,3-benzenedicarboxylic acid (H₂abdc) (0.05 mmol, 9.0 mg)

    • Oxalic acid (H₂ox) (0.025 mmol, 2.25 mg)

  • Solvent Addition: Add 8 mL of a mixed solvent of N,N-dimethylformamide (DMF) and H₂O (3:1 v/v).

  • Homogenization: Briefly sonicate the mixture for 5 minutes to ensure all reactants are well-dispersed.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C for 72 hours. The slow heating and prolonged reaction time are critical for the growth of high-quality crystals.

  • Cooling: After 72 hours, allow the autoclave to cool naturally to room temperature.

  • Product Isolation: Collect the resulting purple block-shaped crystals by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight.

Protocol 2: Framework Activation for Gas Sorption

Activation is a critical step to ensure that the pores of the MOF are empty and accessible to gas molecules. The choice of solvent exchange followed by heating under vacuum is a gentle method to prevent pore collapse, which can occur if high-boiling point solvents like DMF are removed directly at high temperatures.[4][17]

Step-by-Step Methodology:

  • Sample Loading: Place approximately 100-150 mg of the as-synthesized MOF into the sample tube of a volumetric gas adsorption analyzer.

  • Solvent Exchange: Immerse the sample in fresh, anhydrous methanol for 3 days. Replace the methanol with a fresh portion every 24 hours. This step gradually replaces the high-boiling DMF solvent with the more volatile methanol.

  • Degassing: Transfer the sample tube to the degassing port of the adsorption analyzer.

  • Thermal Activation: Heat the sample to 120 °C under a high vacuum (<10⁻⁵ Torr) for 12 hours. This removes the methanol and any residual water from the pores, fully activating the framework for gas adsorption measurements.

  • Post-Activation Handling: After activation, the sample tube must be kept under vacuum or an inert atmosphere (e.g., He or N₂) to prevent re-adsorption of atmospheric gases or moisture.

Protocol 3: Volumetric Gas Adsorption Measurement

This protocol describes the standard procedure for measuring single-component gas adsorption isotherms using a volumetric analyzer.[9][12]

Step-by-Step Methodology:

  • Free Space Measurement: After activation, cool the sample to room temperature and measure the "warm free space" using helium gas, which is assumed not to adsorb. Then, immerse the sample tube in the appropriate cryogenic bath (e.g., liquid nitrogen at 77 K or a cryocooler set to a specific temperature like 273 K) and measure the "cold free space". This calibration is essential to accurately determine the volume of the sample tube that is not occupied by the adsorbent.

  • Isotherm Measurement: a. Evacuate the helium from the sample tube. b. Introduce a small, known amount of the adsorptive gas (e.g., C₂H₂, C₂H₄, C₂H₆, or CH₄) into the manifold of a known volume. c. Record the pressure in the manifold. d. Open the valve to the sample tube, allowing the gas to expand into the free space and adsorb onto the sample. e. Allow the system to equilibrate until the pressure stabilizes. The equilibration time may vary depending on the gas and the material (typically 15-45 minutes per point). f. Record the final equilibrium pressure. The amount of gas adsorbed is calculated from the pressure difference, accounting for the calibrated free space volume.

  • Data Point Collection: Repeat step 2 by dosing successive amounts of gas to build the adsorption isotherm up to the desired final pressure (e.g., 100 kPa).

  • Desorption Isotherm: To measure the desorption branch, incrementally decrease the pressure by evacuating known volumes of gas from the sample tube and record the equilibrium pressure at each step.

  • Repeat for Other Gases: Repeat the entire process for each gas of interest (C₂H₂, C₂H₄, C₂H₆, and CH₄).

Caption: Experimental workflow from synthesis to performance analysis.

Conclusion and Future Outlook

Frameworks constructed from this compound represent a compelling class of materials for light hydrocarbon separations. The cobalt-based MOF, FJNU-1, demonstrates effective selectivity for C₂H₂ over C₂H₄ and C₂H₆ over CH₄, driven primarily by π-π interactions with its aromatic-rich pore surfaces.[8] While benchmark materials with open metal sites or optimized pore sizes may exhibit higher selectivity for specific separation pairs, the tib-based systems offer a robust and alternative platform whose selectivity mechanism does not rely on coordinatively unsaturated metal centers, which can sometimes be susceptible to poisoning.

Future research should focus on the isoreticular synthesis of tib-based frameworks, using different metal nodes and auxiliary linkers to systematically tune the pore size and electronic properties. The introduction of functional groups onto the tib ligand itself could further enhance specific interactions with target gas molecules, potentially leading to materials that combine the robust π-π interaction mechanism with even greater selectivity, bridging the gap with current state-of-the-art adsorbents.

References

A Comparative Guide to Confirming Molecular Interactions in 1,3,5-tri(1H-imidazol-1-yl)benzene Complexes via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3,5-tri(1H-imidazol-1-yl)benzene in Coordination Chemistry

This compound is a unique tridentate ligand characterized by three imidazole rings symmetrically attached to a central benzene core.[1] This arrangement offers multiple coordination sites for metal ions, making it an excellent building block for the construction of diverse and functional metal-organic assemblies.[1] The coordination of metal ions to the nitrogen atoms of the imidazole rings is the primary interaction that drives the formation of these complexes. Verifying this coordination is a critical first step in the characterization of any new material based on this ligand.

FTIR spectroscopy emerges as a powerful, non-destructive, and readily accessible technique for this purpose. By analyzing the vibrational spectra of the free ligand and its metal complexes, we can gain definitive evidence of coordination and infer details about the nature of the metal-ligand bond.

The Expert's Approach: Why FTIR is a Cornerstone for Characterizing Imidazole-Based Complexes

From an application scientist's perspective, the choice of FTIR spectroscopy is not merely for routine characterization; it is a strategic decision rooted in the specific vibrational properties of the imidazole moiety. The key to a successful FTIR analysis lies in a comparative approach: contrasting the spectrum of the free this compound ligand with that of its metal complexes. The coordination of a metal ion to the imidazole ring induces predictable and observable shifts in the vibrational frequencies of specific bonds.

The primary coordination site in this compound is the pyridinic nitrogen atom (N-3) of the imidazole ring. When this nitrogen atom donates its lone pair of electrons to a metal center, the electron density within the imidazole ring is redistributed. This perturbation of the electronic structure leads to changes in the bond strengths and, consequently, the vibrational frequencies of the bonds within the ring.

Furthermore, the formation of a new coordinate bond between the metal and the nitrogen atom introduces new vibrational modes, typically observed in the far-infrared region of the spectrum. These metal-nitrogen (M-N) stretching vibrations provide direct evidence of coordination.

Comparative FTIR Analysis: Free Ligand vs. Metal Complexes

To effectively confirm molecular interactions, a baseline spectrum of the free this compound ligand is essential. While a publicly available experimental spectrum for this specific ligand is not readily found in the literature, we can predict its characteristic vibrational modes based on the known spectra of imidazole and related aromatic compounds. The key regions of interest in the FTIR spectrum are outlined below.

Table 1: Key Vibrational Regions for Confirming Coordination in this compound Complexes

Vibrational ModeExpected Wavenumber (cm⁻¹) in Free LigandExpected Shift upon CoordinationRationale for Shift
Imidazole Ring C=N and C=C Stretching1400 - 1600Shift to higher or lower wavenumbersCoordination alters the electron distribution within the aromatic imidazole ring, affecting the bond order of the C=N and C=C bonds.
Imidazole Ring In-Plane and Out-of-Plane Bending800 - 1400Shifts and changes in intensityThe rigidity of the imidazole ring is altered upon coordination, leading to changes in the bending vibrations.
Benzene Ring C-H and C=C Vibrations3000-3100 (C-H stretch), 1450-1600 (C=C stretch)Minimal to no significant shiftsThese vibrations are less affected by coordination at the distant imidazole nitrogen, serving as internal reference points.
Metal-Nitrogen (M-N) Stretching400 - 600Appearance of new bandsThe formation of a new coordinate bond between the metal and the imidazole nitrogen gives rise to new vibrational modes in the far-IR region.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis of this compound metal complexes and their subsequent analysis by FTIR spectroscopy. The protocols are designed to be self-validating, with clear expected outcomes at each stage.

Synthesis of this compound Complexes (General Procedure)

This procedure is a general guideline and may require optimization for specific metal salts.

Materials:

  • This compound

  • Metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)

  • Solvent (e.g., Methanol, Ethanol, Dimethylformamide)

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (20 mL).

  • In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Observe for the formation of a precipitate. The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with the solvent to remove any unreacted starting materials.

  • Dry the resulting complex in a vacuum oven at an appropriate temperature.

FTIR Sample Preparation and Data Acquisition

Materials:

  • Dried free ligand and metal complex samples

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer

Procedure:

  • Thoroughly grind a small amount of the sample (1-2 mg) with KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-making die and press it under high pressure to form a transparent or translucent pellet.

  • Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹.

  • For observing M-N stretching vibrations, a spectrometer capable of reaching the far-infrared region (below 400 cm⁻¹) is required.

Visualizing the Workflow and Interactions

The following diagrams illustrate the experimental workflow and the fundamental molecular interactions.

experimental_workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis s1 Dissolve Ligand s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt s2->s3 s4 Isolate & Dry Complex s3->s4 a1 Prepare KBr Pellets (Ligand & Complex) s4->a1 Characterization a2 Acquire FTIR Spectra a1->a2 a3 Compare Spectra a2->a3 a4 Identify Vibrational Shifts a3->a4 end end a4->end Confirmation of Coordination

Caption: Experimental workflow for synthesis and FTIR analysis.

molecular_interaction ligand Benzene Ring (C₆H₃) 3 x Imidazole Rings (C₃H₃N₂) complex [M(Ligand)]²⁺ ligand->complex metal M²⁺ (e.g., Co²⁺, Cu²⁺, Zn²⁺) metal->complex interaction Coordination Bond Formation (M-N)

Caption: Ligand-metal coordination interaction.

Case Studies: Interpreting FTIR Spectra of this compound Complexes

While specific FTIR data for this compound complexes is scarce in the literature, we can draw parallels from studies on analogous systems. For instance, in the characterization of metal-organic frameworks based on a similar ligand, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, significant shifts in the FTIR spectra were observed upon coordination with metal ions like Cr(III), Cu(II), and Al(III).[2]

  • Shifts in the Imidazole Ring Vibrations: The characteristic bands related to the C=N and C=C stretching vibrations of the imidazole ring are expected to shift upon coordination. These shifts, though they can be to higher or lower wavenumbers, are indicative of a change in the electronic environment of the ring.

  • Appearance of Metal-Nitrogen Bands: The most direct evidence of coordination comes from the appearance of new absorption bands in the far-infrared region (typically 400-600 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. For example, in the study of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene MOFs, strong stretching bands in the range of 490-500 cm⁻¹ were attributed to metal-ligand bonds.[2]

By comparing the FTIR spectrum of the synthesized complex to that of the free ligand, researchers can confidently confirm the successful coordination of the metal ion to the this compound ligand. The presence of these spectral changes serves as a reliable diagnostic tool in the characterization of these important coordination compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-tri(1H-imidazol-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 1,3,5-tri(1H-imidazol-1-yl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to create a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment

While a comprehensive hazard profile for this compound is not fully established, its structural components—a benzene core and three imidazole rings—necessitate a cautious approach.[2] Imidazole, a related compound, is classified as corrosive and can cause severe skin burns and eye damage.[1][3] It is also suspected to be a reproductive toxin.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Key Hazard Considerations:

  • Corrosivity: Based on the properties of imidazole, the compound should be considered potentially corrosive.

  • Toxicity: Handle as a substance with potential for toxicity if swallowed, inhaled, or in contact with skin.

  • Reactivity: Imidazole and its derivatives can be incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5] Store waste separately from these materials.

Hazard Classification (Inferred from Imidazole)GHS PictogramPrecautionary Statement
Skin Corrosion/IrritationCorrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye IrritationCorrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity (Suspected)Health HazardP201: Obtain special instructions before use.
Acute Toxicity (Oral)WarningP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE) and Handling

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use nitrile gloves. Always inspect gloves for pinholes or tears before use and practice proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A fully-buttoned lab coat is required.

  • Respiratory Protection: All handling of the solid powder should be conducted within a certified laboratory chemical fume hood.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: For solid spills, use appropriate tools to carefully clean up the material, avoiding dust formation.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Place all cleanup materials in a sealed, compatible waste container and dispose of as hazardous waste.[4]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed through your institution's hazardous waste program.

Step 1: Waste Segregation and Collection

  • Collect waste this compound, in both its pure solid form and in solutions, in a dedicated, sealable, and airtight waste container.[4][5]

  • Ensure the container is compatible with the chemical.

  • Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5]

Step 2: Labeling

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[4] The label should clearly identify the contents as "this compound" and include the appropriate hazard warnings (e.g., "Corrosive," "Potential Reproductive Toxin").

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • The storage area should be designated for corrosive materials and segregated from incompatible chemicals.[4]

Step 4: Disposal Request

  • Once the container is full or no longer in use, complete a chemical collection request form as per your institution's EHS procedures.[4]

  • Deliver the container to the designated waste accumulation area for pickup by the certified hazardous waste contractor.

Diagram of Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE C Collect Waste in Compatible Container A->C B Work in Fume Hood B->C D Segregate from Incompatibles C->D E Label Container Immediately D->E F Store in Designated Cool, Dry Area E->F G Submit Chemical Collection Request F->G H Transfer to EHS for Final Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Empty Container Disposal

Empty containers that held this compound must be managed carefully.

  • Triple Rinse: If the container held a "P-listed" (acutely hazardous) chemical, it must be triple-rinsed with a suitable solvent.[6] While this compound is not explicitly P-listed, this is a best practice for potentially hazardous materials.

  • Collect Rinsate: All rinsate must be collected and disposed of as hazardous waste.[6]

  • Deface Label: The original label on the empty container must be defaced or removed to indicate it no longer contains the hazardous material.[7]

  • Final Disposal: After proper rinsing and defacing, the container may be disposed of in the regular trash or as directed by your EHS department.[7]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

A Researcher's Guide to the Safe Handling of 1,3,5-tri(1H-imidazol-1-yl)benzene: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and materials science, our work with novel compounds like 1,3,5-tri(1H-imidazol-1-yl)benzene is foundational to innovation. This aromatic, heterocyclic compound, with its unique structural properties, holds significant promise in the development of metal-organic frameworks (MOFs) and in the field of organic electronics.[1] However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling this compound, ensuring both your safety and the integrity of your research.

Core Principles of Protection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the planned procedures. For this compound, which is a solid, crystalline powder[1], the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Hazard Assessment Summary for this compound
Potential Hazard Route of Exposure Rationale for Precaution
Respiratory Irritation InhalationFine powders can be easily aerosolized, leading to potential irritation of the respiratory tract. Similar aromatic compounds can cause respiratory issues.
Skin Irritation/Absorption Dermal ContactAromatic and heterocyclic compounds can cause skin irritation or be absorbed through the skin, leading to systemic effects.
Serious Eye Damage Eye ContactChemical dust can cause severe irritation and potential damage to the eyes.
Unknown Long-Term Effects All RoutesDue to the lack of extensive toxicological data, a precautionary principle should be applied, assuming potential for long-term health effects with repeated exposure.

Essential Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory when handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Given the potential for dermal absorption and irritation, selecting the correct gloves is critical.

  • Primary Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and provide excellent protection against incidental contact with this compound. Ensure they are of a suitable thickness (at least 4 mil) and are changed regularly, especially if contamination is suspected.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, double gloving provides an additional layer of protection.

  • Glove Selection Rationale: Nitrile offers a good balance of chemical resistance, dexterity, and allergy prevention compared to latex.[2]

Eye and Face Protection: Shielding from a Critical Hazard

Protecting your eyes from chemical dust and splashes is non-negotiable.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[3]

  • Chemical Splash Goggles: When handling the solid powder, especially during weighing or transfer where dust generation is likely, chemical splash goggles are required. These provide a seal around the eyes, offering superior protection from airborne particles.[4]

  • Face Shield: For procedures with a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][5]

Protective Clothing: Minimizing Dermal Exposure

Your everyday clothing is not a substitute for appropriate laboratory attire.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[4] Ensure it has long sleeves and fits properly.

  • Full-Length Pants and Closed-Toe Shoes: Legs and feet must be completely covered.[3] Shorts, skirts, and open-toed shoes are not permitted in the laboratory.

Respiratory Protection: Guarding Against Inhalation

Due to the powdery nature of this compound, respiratory protection is crucial, especially in the absence of localized exhaust ventilation.

  • Engineering Controls First: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust.

  • Respirator Use: If a fume hood is not available or if the procedure has a high potential for generating dust, a NIOSH-approved respirator is necessary. An N95 respirator is the minimum requirement for protection against fine dust particles.[5] For higher-risk procedures, a respirator with a higher protection factor may be warranted. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Step-by-Step PPE Protocol: A Self-Validating Workflow

Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning (Putting On) PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage (tears, cracks) B Ensure proper fit of all items A->B Pre-use check C 1. Lab Coat (fully buttoned) B->C Begin donning D 2. Respiratory Protection (if required, perform seal check) C->D E 3. Eye and Face Protection (goggles, then face shield if needed) D->E F 4. Gloves (pull cuffs over lab coat sleeves) E->F

Caption: Sequential workflow for donning PPE.

Doffing (Removing) PPE

The doffing process is critical to prevent contamination of your skin and clothing. The guiding principle is to remove the most contaminated items first.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_hygiene Final Step G 1. Gloves (peel away from body, turning inside out) H 2. Face Shield and Goggles (handle by the strap or sides) G->H I 3. Lab Coat (roll inside out, away from the body) H->I J 4. Respirator (remove last, outside the lab area) I->J K Wash hands thoroughly with soap and water J->K After exiting lab

Caption: Sequential workflow for doffing PPE.

Disposal Plan: Responsible Management of Contaminated Materials

All disposable PPE used when handling this compound should be considered chemically contaminated waste.

  • Gloves, Wipes, and other disposables: Place in a designated, sealed waste container for chemical waste.

  • Empty Chemical Containers: Do not mix with regular trash. Handle as chemical waste according to your institution's hazardous waste disposal protocols.[6]

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material and collect all contaminated materials in a sealed container for chemical waste disposal.[7] Avoid generating dust during cleanup.

By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence in the laboratory. Your commitment to these practices is fundamental to the successful and safe advancement of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.